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  • Product: 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine
  • CAS: 2097955-54-7

Core Science & Biosynthesis

Foundational

Role of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine in medicinal chemistry

This technical guide details the strategic application of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine , a specialized bifunctional building block used in modern medicinal chemistry. It combines a metabolically robus...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic application of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine , a specialized bifunctional building block used in modern medicinal chemistry. It combines a metabolically robust fluorinated pharmacophore with a chemoselective "click" handle, enabling rapid structure-activity relationship (SAR) exploration and fragment-based drug discovery (FBDD).

A Click-Ready Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine represents a high-value "linker-payload" motif designed to address two critical challenges in drug discovery: metabolic stability and modular synthesis .

  • The Payload (3-(1,1-difluoroethyl)piperidine): Contains a gem-difluoroalkyl group, a bioisostere for methoxy (

    
    ) or ethyl groups. This motif modulates lipophilicity (
    
    
    
    ) and basicity (
    
    
    ) while blocking metabolic "soft spots" (benzylic oxidation).
  • The Handle (2-Azidoethyl): An alkyl azide functionality primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing this complex fragment to be instantly conjugated to any alkyne-bearing scaffold (e.g., PROTAC E3 ligase ligands, kinase inhibitors, or fluorescent probes).

This guide provides the rationale, synthesis, and experimental protocols for deploying this molecule to optimize lead compounds.

Chemical Architecture & The Fluorine Advantage[1]

The 1,1-Difluoroethyl Bioisostere

The 1,1-difluoroethyl group (


) is a powerful tool in "Magic Methyl" optimization strategies. Unlike a standard ethyl group, the presence of fluorine atoms drastically alters the electronic and steric profile of the piperidine ring.
PropertyStandard Ethyl (

)
1,1-Difluoroethyl (

)
Mechanistic Impact
Metabolic Stability Low (Benzylic hydroxylation)High The C-F bond (116 kcal/mol) blocks CYP450 oxidation at the

-position.
Lipophilicity ModerateEnhanced Fluorine increases lipophilicity without the steric bulk of a tert-butyl group.
Basicity (

)
~10.0 (Piperidine

)
~8.5 - 9.0 Electron-withdrawing

-fluorines lower the

of the ring nitrogen, improving permeability and reducing hERG liability.
Conformation FlexibleRigidified The gauche effect and steric bulk of fluorine often lock the piperidine into a specific chair conformation.
The Azide Handle Utility

The 2-azidoethyl linker serves as a "plug-and-play" connector. In the context of Fragment-Based Drug Discovery (FBDD), this allows the fluorinated piperidine to be screened against sub-pockets by "clicking" it onto a core scaffold library.

Synthetic Protocols

Synthesis of the Building Block

Note: Direct alkylation with 1-azido-2-bromoethane is hazardous due to the explosive nature of low-molecular-weight organic azides. The following protocol utilizes a safer sulfonate displacement strategy.

Precursors:

  • Starting Material A: 3-(1,1-difluoroethyl)piperidine (CAS: 1545252-86-5)

  • Reagent B: 2-Azidoethyl methanesulfonate (generated in situ or pre-prepared from 2-azidoethanol).

Step-by-Step Protocol:

  • Activation: Dissolve 2-azidoethanol (1.0 equiv) in dry DCM at 0°C. Add triethylamine (1.5 equiv) followed by methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise. Stir for 1 hour. Aqueous workup yields crude 2-azidoethyl mesylate.

  • Alkylation:

    • Dissolve 3-(1,1-difluoroethyl)piperidine (1.0 equiv) in Acetonitrile (

      
      ).
      
    • Add

      
       (2.0 equiv) and KI (0.1 equiv, catalytic Finkelstein).
      
    • Add the crude 2-azidoethyl mesylate (1.2 equiv).

    • Reaction: Heat to 60°C for 12–16 hours under

      
      .
      
  • Purification: Filter inorganic salts. Concentrate filtrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Safety Note: Do not concentrate the azide to dryness with heat; keep water bath <40°C.

Click Reaction (CuAAC) Protocol

This protocol conjugates the title molecule to a terminal alkyne-bearing scaffold (e.g., a drug core).

Reagents:

  • Azide: 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine (1.0 equiv).

  • Alkyne: Scaffold-Alkyne (1.0 equiv).

  • Catalyst:

    
     (0.1 equiv) + Sodium Ascorbate (0.5 equiv).
    
  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1).

Workflow:

  • Dissolve Azide and Alkyne in the solvent mixture (0.1 M concentration).

  • Add freshly prepared Sodium Ascorbate solution, followed by

    
     solution.
    
  • Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (disappearance of azide).

  • Workup: Dilute with water, extract with EtOAc. If copper persists, wash with dilute

    
     or EDTA solution.
    

Strategic Decision Logic (Visualized)

The following diagram illustrates the decision process for selecting this specific building block during Lead Optimization.

OptimizationLogic Start Lead Compound Optimization (Piperidine Motif) MetabolicIssue Is the Piperidine Metabolically Unstable? Start->MetabolicIssue PermeabilityIssue Is Permeability Low? (High pKa) Start->PermeabilityIssue LibraryGen Need to Screen Linker Length/Position? Start->LibraryGen Bioisostere Apply 3-(1,1-difluoroethyl) Bioisostere MetabolicIssue->Bioisostere Yes (Block Oxidation) PermeabilityIssue->Bioisostere Yes (Lower pKa) Bioisostere->LibraryGen Validation Required AzideRoute Use 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine (Click Chemistry) LibraryGen->AzideRoute High Throughput (Click) DirectSynth Direct Synthesis (Reductive Amination) LibraryGen->DirectSynth Single Compound FinalCandidate Optimized Lead (Metabolically Stable, Permeable) AzideRoute->FinalCandidate Triazole Linker Formed

Figure 1: Decision tree for implementing the fluorinated piperidine azide in lead optimization.

Applications in Drug Modalities[1][2][3][4][5][6][7]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties are crucial for cell permeability.

  • Problem: Standard PEG linkers are hydrophilic but can suffer from oxidative degradation. Alkyl chains are stable but lipophilic.

  • Solution: The 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine moiety serves as a "rigidifying" element within a linker. The basic nitrogen improves solubility, while the difluoroethyl group prevents rapid metabolism of the piperidine, a common failure point in PROTACs.

Fragment-Based Screening (FBS)

This molecule effectively acts as a "super-fragment." By clicking it onto a DNA-encoded library (DEL) or a small alkyne array, researchers can probe:

  • Solvent Channels: Does the difluoroethyl group access a hydrophobic sub-pocket?

  • Electronic Fit: Does the lowered

    
     of the nitrogen improve binding kinetics (
    
    
    
    )?

References

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Hu, J., et al. (2019).[2] "1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent."[2] ResearchGate.[2][3]

  • ChemScene. (2024). "Product Data: 3-(1,1-Difluoroethyl)piperidine (CAS 1545252-86-5)." ChemScene Catalog.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

Exploratory

Understanding the Bioisosteric Potential of the 1,1-Difluoroethyl Group: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the optimization of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on the strategic replacement of metabolic liabilities. Aryl ethers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on the strategic replacement of metabolic liabilities. Aryl ethers, particularly the methoxy group (


), are ubiquitous in bioactive scaffolds due to their ability to act as hydrogen bond acceptors and modulate electron density[1]. However, they present a severe metabolic liability: rapid susceptibility to CYP450-mediated O-demethylation[2].

To circumvent this, the 1,1-difluoroethyl group (


)  has emerged as a premier fluorinated bioisostere[2]. By mutating the oxygen atom to a difluorinated carbon, medicinal chemists can mimic the steric and electronic features of a methoxy group while fundamentally altering the molecule's metabolic stability, lipophilicity, and conformational preference[3]. This whitepaper provides an in-depth analysis of the physicochemical rationale behind this bioisosterism, visualizes the mechanistic pathways of its stability, and details self-validating synthetic protocols for its late-stage incorporation.

Physicochemical & Structural Rationale

The success of the


 group as a bioisostere lies in its unique balance of steric mimicry and electronic divergence.
  • Steric and Conformational Profile: The

    
     group closely mimics the steric volume of a methoxy group. However, a critical difference arises in its conformational preference. While a methoxy group can adopt a co-planar conformation with an aromatic ring to maximize 
    
    
    
    orbital conjugation, the
    
    
    group lacks lone pairs for resonance[2]. Consequently, steric repulsion forces the methyl group out of the plane of the aromatic ring[2]. This orthogonal orientation can disrupt flat molecular topologies, potentially improving aqueous solubility by disrupting crystal lattice packing.
  • Electronic Properties & Lipophilicity: The methoxy group is a resonance donor (+R) but an inductive withdrawer (-I), resulting in a near-zero net contribution to lipophilicity on an aromatic ring[1]. In contrast, the

    
     moiety is a strong inductive electron-withdrawing group (-I) that significantly increases lipophilicity (
    
    
    
    )[4].
  • Polar Surface Area (PSA): Replacing an oxygen atom with a difluorinated carbon effectively removes a strong hydrogen bond acceptor. This reduces the overall Polar Surface Area (PSA) of the molecule, which is highly advantageous for improving blood-brain barrier (BBB) penetration and passive membrane permeability[1].

Quantitative Data Summary
Physicochemical PropertyMethoxy Group (

)
1,1-Difluoroethyl Group (

)
Impact on Drug Design
Steric Volume ~35 ų~42 ųHighly comparable bulk; fits identical target binding pockets.
Electronic Effect +R (Donating), -I (Withdrawing)-I (Strongly Withdrawing)Modulates pKa of adjacent basic centers; alters target residence time.
Conformational State Co-planar with aromatic ringsOut-of-plane (orthogonal)[2]Breaks planarity, potentially disrupting rigid crystal packing.
Lipophilicity (

value)
-0.02 (Neutral/Slightly hydrophilic)[1]+0.8 to +1.0 (Highly Lipophilic)Enhances membrane permeability and CNS exposure.
Hydrogen Bonding Strong H-bond AcceptorVery Weak H-bond AcceptorReduces PSA, improving oral bioavailability and cellular uptake.
Metabolic Stability Low (Prone to O-demethylation)[2]Exceptionally High[2]Prevents rapid clearance via CYP450 enzymes; extends half-life.

Mechanistic Pathways of Metabolic Stability

The primary therapeutic driver for utilizing the


 group is the circumvention of CYP450-mediated oxidative metabolism. When a methoxy group enters the active site of a Cytochrome P450 enzyme, the electron-rich oxygen facilitates hydrogen atom transfer (HAT) from the adjacent methyl group, leading to an unstable hemiacetal that collapses into a phenol and toxic formaldehyde[2]. The 

group replaces the reactive oxygen with a highly stable

bridge, completely blocking this degradation pathway through both steric shielding and extreme bond polarization[2].

MetabolicStability cluster_Methoxy Methoxy Group (Metabolic Liability) cluster_Difluoroethyl 1,1-Difluoroethyl Group (Bioisostere) A Aryl Methoxy (Ar-OCH3) B CYP450 Oxidation A->B C Unstable Hemiacetal (Ar-OCH2OH) B->C D Phenol (Ar-OH) + Formaldehyde (Clearance) C->D E Aryl 1,1-Difluoroethyl (Ar-CF2CH3) F CYP450 Blockade (Steric/Electronic Shielding) E->F G Metabolically Stable Parent Drug F->G

CYP450-mediated O-demethylation of methoxy groups vs. metabolic stability of 1,1-difluoroethyl.

Synthetic Methodologies & Experimental Protocols

Historically, synthesizing compounds with a


 group required de novo approaches using harsh fluorinating agents like DAST on ketone precursors[2]. Modern medicinal chemistry demands late-stage functionalization (LSF) to rapidly diversify lead scaffolds. Today, two primary strategies dominate:
  • Transition-Metal Catalysis: Utilizing cheap industrial reagents like 1,1-difluoroethyl chloride (

    
    ) in Nickel-catalyzed cross-coupling with arylboronic acids[5], or Copper-mediated coupling with (1,1-difluoroethyl)trimethylsilane (
    
    
    
    )[3].
  • Radical C-H Functionalization: Utilizing Sodium 1,1-difluoroethanesulfinate (DFES-Na), developed by the Baran laboratory, to directly append the group onto unactivated heterocycles[2],[6].

Mechanistic Workflow of DFES-Na Functionalization

The DFES-Na reagent operates via a Minisci-type radical addition. An oxidant generates a sulfonyl radical, which extrudes


 to form the highly electrophilic 

radical[2]. This radical selectively attacks the most electron-rich position of a protonated heterocycle.

DFESPathway S1 DFES-Na Reagent (Na+ -O2S-CF2CH3) S2 Oxidation (t-BuOOH) -SO2 Emission S1->S2 S3 Electrophilic Radical (•CF2CH3) S2->S3 S4 Addition to Heterocycle (C-H Functionalization) S3->S4 S5 Oxidation & Deprotonation (Rearomatization) S4->S5 S6 1,1-Difluoroethylated Bioisostere Product S5->S6

Radical-mediated C-H functionalization of heterocycles using Sodium 1,1-difluoroethanesulfinate.

Step-by-Step Protocol: Late-Stage Heterocycle Functionalization using DFES-Na

This protocol is designed as a self-validating system to ensure safety, high yield, and mechanistic integrity during the late-stage functionalization of a target heterocycle.

Step 1: Biphasic Reaction Setup

  • Action: In a round-bottom flask, dissolve the target heterocycle (1.0 equiv, 0.5 mmol) and DFES-Na (3.0 equiv, 1.5 mmol) in a biphasic solvent mixture of

    
     and 
    
    
    
    (2.5 mL each, 0.1 M).
  • Causality: DFES-Na is a highly polar inorganic salt, whereas most drug-like heterocycles are lipophilic. The biphasic system ensures both reagents are solvated. The interface allows the generated lipophilic

    
     radical to immediately partition into the organic layer and react with the substrate, preventing radical quenching by water.
    

Step 2: Acidification and Substrate Polarization

  • Action: Add Trifluoroacetic acid (TFA, 1.0 to 3.0 equiv) to the vigorously stirring mixture at room temperature.

  • Causality: TFA protonates the basic nitrogen atoms of the heterocycle. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heteroaromatic ring, making it highly susceptible to nucleophilic/somophilic attack by the

    
     radical. This dictates the regioselectivity of the reaction.
    

Step 3: Controlled Radical Initiation

  • Action: Add tert-Butyl hydroperoxide (TBHP, 70% in water, 5.0 equiv) dropwise over 10 minutes.

  • Causality: TBHP oxidizes the sulfinate to a sulfonyl radical. Dropwise addition is a critical thermodynamic control mechanism: it maintains a low steady-state concentration of the

    
     radical. If added all at once, the high radical concentration would lead to rapid homocoupling (forming 
    
    
    
    ) rather than the desired cross-coupling with the heterocycle.

Step 4: Self-Validation & Quality Control

  • Action: Monitor the reaction via

    
     NMR of the crude organic layer.
    
  • Causality: TLC can be misleading due to the similar polarity of the starting material and product.

    
     NMR provides a self-validating metric: the disappearance of the DFES-Na singlet and the emergence of a characteristic triplet/multiplet corresponding to the newly formed Ar-
    
    
    
    species confirms successful conversion.

Step 5: Peroxide Quenching and Workup (Safety Critical)

  • Action: Once conversion is complete (typically 2-12 hours), cool the reaction to 0 °C and slowly add saturated aqueous Sodium Thiosulfate (

    
    , 5 mL). Stir vigorously for 30 minutes.
    
  • Causality: Unreacted TBHP poses a severe explosion hazard if concentrated under vacuum. Thiosulfate acts as a reducing agent, safely neutralizing residual peroxides. The organic layer is then separated, dried over

    
    , and purified via flash chromatography.
    

Case Studies in Drug Discovery

The strategic deployment of the 1,1-difluoroethyl group has rescued multiple clinical candidates from metabolic failure.

  • DHODH Inhibitors: In the development of triazolopyrimidine-based dihydroorotate dehydrogenase (DHODH) inhibitors, replacing a metabolically labile methoxy group with a

    
     group resulted in a remarkable enhancement of both target potency and in vivo half-life[7].
    
  • Oncology Therapeutics: The clinical agent LSZ102, utilized in phase I/Ib trials for estrogen receptor alpha-positive breast cancer, successfully incorporates this motif to maintain necessary steric bulk while completely bypassing the oxidative clearance pathways that plagued earlier iterations of the scaffold[7].

Conclusion

The 1,1-difluoroethyl group represents a triumph of rational drug design. By acting as a non-lipophilic "scout" replacement[1], it allows medicinal chemists to surgically excise metabolic liabilities (like the methoxy group) without disrupting the intricate steric and electronic interactions required for target binding[2]. Supported by modern, robust late-stage functionalization protocols like DFES-Na radical addition[6] and transition-metal cross-coupling[5], the


 moiety has transitioned from a synthetic curiosity to a foundational pillar of contemporary bioisosterism.

References

1.. Angewandte Chemie International Edition (PubMed Central - NIH). 2.. RSC Advances. 3. . Frontiers in Chemistry. 4.. Expert Opinion on Drug Discovery (Taylor & Francis). 5.. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).

Sources

Foundational

An In-depth Technical Guide to 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine: Physicochemical and Structural Characterization

Introduction In the landscape of modern drug discovery and development, piperidine scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. Their prevalence is a testament to the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, piperidine scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. Their prevalence is a testament to their favorable pharmacokinetic properties and their ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. This guide focuses on a specific, synthetically tailored piperidine derivative, 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine . The strategic incorporation of an azidoethyl group at the 1-position and a difluoroethyl moiety at the 3-position introduces unique chemical handles and modulates the molecule's physicochemical properties. The azido group, a versatile functional group, can participate in bioorthogonal "click" chemistry reactions, enabling its use as a chemical probe for target identification and validation studies. The difluoromethyl group, a bioisostere for a hydroxyl group or a ketone, can enhance metabolic stability and binding affinity. A comprehensive understanding of this molecule's fundamental properties, such as its molecular weight and structural representation in a machine-readable format like the Simplified Molecular Input Line Entry System (SMILES), is a critical first step for any research endeavor.

Core Molecular Identifiers

A precise and unambiguous representation of a chemical compound is foundational for all subsequent research, from computational modeling to experimental screening and synthesis. The following section details the key molecular identifiers for 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine.

Tabulated Physicochemical Data

For ease of reference and comparison, the core physicochemical properties of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine are summarized in the table below.

ParameterValue
Molecular Formula C9H16F2N4
Molecular Weight 218.25 g/mol
SMILES String C1CC(CCN1CCN=[N+]=[N-])C(C)(F)F
SMILES String: A Linear Representation of Molecular Structure

The Simplified Molecular Input Line Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The SMILES string for 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine, C1CC(CCN1CCN=[N+]=[N-])C(C)(F)F , provides a compact and machine-readable representation of the molecule's topology. This notation is indispensable for cheminformatics applications, including database searching, quantitative structure-activity relationship (QSAR) modeling, and virtual screening.

The construction of this SMILES string is logically derived from the IUPAC name:

  • Piperidine Ring: The core heterocyclic structure is represented by C1CCNCC1.

  • Substituent at Position 3: A 1,1-difluoroethyl group, C(C)(F)F, is attached to one of the carbon atoms of the ring.

  • Substituent at Position 1: A 2-azidoethyl group, CCN=[N+]=[N-], is attached to the nitrogen atom of the piperidine ring.

This systematic construction ensures a standardized and reproducible linear representation of the molecule.

Experimental and Computational Methodologies

The determination of the molecular weight and the generation of the SMILES string are rooted in well-established chemical principles and computational algorithms.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine, with the molecular formula C9H16F2N4, the calculation is as follows:

  • (9 x Atomic Weight of Carbon) + (16 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Fluorine) + (4 x Atomic Weight of Nitrogen)

  • (9 x 12.011) + (16 x 1.008) + (2 x 18.998) + (4 x 14.007) = 218.25 g/mol

This value is crucial for a variety of experimental procedures, including the preparation of solutions of known molarity, the interpretation of mass spectrometry data, and stoichiometric calculations in chemical synthesis.

Generation of the SMILES String

The SMILES string was generated by applying the rules of the SMILES syntax to the known chemical structure of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine. This process involves:

  • Identifying the ring structures and representing them with numbered opening and closing connections.

  • Linearly describing the atoms and their bonds.

  • Indicating branching points with parentheses.

  • Representing double and triple bonds with '=' and '#' respectively.

  • Specifying the charge on atoms where necessary, as seen in the azide group [N+]=[N-].

The resulting SMILES string can be used in various software packages for visualization, property prediction, and other computational chemistry tasks.

Visualization of Molecular Information

A graphical representation can aid in the conceptual understanding of the relationships between different forms of molecular information.

cluster_0 Chemical Identity cluster_1 Physicochemical Properties IUPAC_Name IUPAC Name 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine SMILES SMILES String C1CC(CCN1CCN=[N+]=[N-])C(C)(F)F IUPAC_Name->SMILES is represented as Molecular_Formula Molecular Formula C9H16F2N4 SMILES->Molecular_Formula determines Molecular_Weight Molecular Weight 218.25 g/mol Molecular_Formula->Molecular_Weight calculates to

Caption: Interrelationship of molecular identifiers and properties.

Conclusion

This technical guide has provided a focused and in-depth overview of the fundamental physicochemical and structural identifiers for 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine. The accurate determination and understanding of its molecular weight and SMILES representation are indispensable for its application in drug discovery and chemical biology. The unique combination of the piperidine core, a bioorthogonal azido handle, and a metabolically robust difluoroethyl group positions this molecule as a valuable tool for researchers and scientists. The information presented herein serves as a foundational reference for future studies involving this promising compound.

References

  • International Union of Pure and Applied Chemistry (IUPAC). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31–36. [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights of the Elements.[Link]

Exploratory

Azidoethyl Piperidine Derivatives in Modern Drug Discovery: A Mechanistic and Practical Guide to Click-to-Lead and Targeted Degradation Workflows

Executive Summary In the contemporary landscape of drug discovery, the demand for modular, highly efficient chemical biology tools has driven the adoption of fragment-based drug discovery (FBDD) and late-stage functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the demand for modular, highly efficient chemical biology tools has driven the adoption of fragment-based drug discovery (FBDD) and late-stage functionalization. Among the most versatile building blocks are azidoethyl piperidine derivatives . By marrying the ubiquitous piperidine pharmacophore—a privileged scaffold in neuroactive and kinase-inhibitory agents—with an azide moiety, researchers unlock immediate access to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflows.

This technical whitepaper deconstructs the mechanistic rationale behind utilizing azidoethyl piperidines, details field-validated synthetic protocols, and explores their critical applications in synthesizing kinase inhibitors, antimalarials, and Targeted Protein Degraders (PROTACs).

Mechanistic Causality in Drug Design: Why Azidoethyl Piperidines?

The selection of a building block in medicinal chemistry is rarely arbitrary. The azidoethyl piperidine scaffold offers a trifecta of physicochemical and kinetic advantages:

  • Preservation of Basicity (The Linkerology Effect): The piperidine ring features a basic secondary or tertiary amine (pKa ~9.5), which is crucial for forming salt bridges with acidic residues (e.g., Aspartate or Glutamate) in target binding pockets[1]. The two-carbon (ethyl) spacer is mathematically optimal; it physically isolates the basic nitrogen from the strongly electron-withdrawing triazole ring formed post-click. A shorter methyl spacer would depress the piperidine's pKa via inductive effects, potentially abolishing target engagement.

  • Optimal Trajectory for CuAAC: The primary aliphatic azide is sterically unhindered, allowing for rapid formation of the copper-acetylide-azide intermediate. This ensures near-quantitative yields in click-to-lead library generation[2].

  • Metabolic Stability: Unlike ester-linked or highly flexible PEGylated click handles, the rigid aliphatic nature of the ethyl piperidine motif resists plasma esterases and minimizes the entropic penalty upon target binding.

Key Applications in the Field
  • Kinase Inhibitor Synthesis: Azidoethyl piperidines have been deployed to synthesize triazole-linked pyrido[2,3-d]pyrimidines targeting FGFR3 tyrosine kinases[3].

  • Antimalarial Discovery: Click chemistry has been utilized to append azidoethyl piperidines to 2-trichloromethylquinazolines, yielding novel compounds active against Plasmodium falciparum[2].

  • Site-Selective Protein Modification: Through host-guest interactions, cucurbit[6]uril (CB[6]) has been used to encapsulate azidoethyl piperidines, accelerating copper-free click reactions to modify tobacco mosaic virus (TMV) capsid proteins[4].

Quantitative Data: Physicochemical Profiling

When designing a click-to-lead library, selecting the correct azido-aliphatic ring is critical for tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Table 1: Comparative Properties of Common Azidoethyl Heterocycles

Click Handle Building BlockLogP (Est.)pKa (Conjugate Acid)Primary Application FocusClick Efficiency (CuAAC)
1-(2-Azidoethyl)piperidine 1.8~9.5CNS targets, Kinase hinges, Salt-bridge formationVery High (>95% yield)
4-(2-Azidoethyl)morpholine 0.9~8.3Enhancing aqueous solubility, reducing hERG liabilityHigh (80-90% yield)
1-(2-Azidoethyl)pyrrolidine 1.4~10.4Rigidified linker systems, high basicity requirementsHigh (>90% yield)

Data synthesized from standard medicinal chemistry pKa/LogP predictive models and empirical click-yields reported in literature[2],[3].

Logical Workflows & Visualizations

The Click-to-Lead Workflow

The modularity of azidoethyl piperidines allows for the rapid generation of 1,4-disubstituted triazoles. The workflow below illustrates the logical progression from fragment selection to biological validation.

G A Alkyne-Bearing Pharmacophore C CuAAC Catalysis (CuSO4 / NaAsc) A->C B 1-(2-Azidoethyl)piperidine (Click Handle) B->C D 1,4-Disubstituted Triazole Lead C->D Regioselective Cycloaddition E In Vitro Screening D->E Lead Validation

Figure 1: Modular Click-to-Lead workflow using azidoethyl piperidine.

PROTAC Assembly Pathway

In Targeted Protein Degradation, azidoethyl piperidines serve as excellent rigidifying linker components. They bridge the E3 ligase recruiting ligand and the Protein of Interest (POI) ligand.

G E3 E3 Ligase Binder (e.g., Thalidomide) Linker Azidoethyl Piperidine Derivative Linker E3->Linker SN2 / Amidation POI POI Binder (Alkyne-Modified) Click Modular CuAAC Assembly POI->Click Linker->Click PROTAC Bifunctional PROTAC Molecule Click->PROTAC Triazole Formation

Figure 2: PROTAC assembly utilizing an azidoethyl piperidine linker.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are engineered with built-in causality—explaining why specific reagents and conditions are selected.

Protocol A: Synthesis of 1-(2-Azidoethyl)piperidine

This protocol outlines the nucleophilic substitution of a mesylate to generate the azido click-handle[2],[3].

Reagents:

  • 2-Azidoethyl methanesulfonate (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

Step-by-Step Methodology:

  • Initiation: Dissolve 2-azidoethyl methanesulfonate in anhydrous CH₃CN (0.2 M concentration) under an inert nitrogen atmosphere. Causality: CH₃CN is a polar aprotic solvent that leaves the nucleophilic piperidine unsolvated and highly reactive, lowering the activation energy for the Sₙ2 transition state.

  • Amine Addition: Add piperidine dropwise at room temperature, followed immediately by Et₃N. Causality: Et₃N acts as a non-nucleophilic acid scavenger. As the reaction proceeds, methanesulfonic acid is generated. Without Et₃N, the acid would protonate the piperidine, neutralizing its nucleophilicity and stalling the reaction.

  • Thermal Activation: Heat the mixture to reflux (approx. 80°C) for 6 to 16 hours. Monitor progression via TLC (DCM/MeOH 95:5).

  • Isolation: Concentrate the mixture in vacuo. Purify via flash column chromatography using a gradient of CH₂Cl₂/MeOH/NEt₃ (e.g., 97:3:0.5). Causality: The addition of 0.5% NEt₃ to the eluent prevents the basic piperidine product from streaking on the acidic silica gel, ensuring a sharp elution band and high recovery (typically 78-79% yield)[2],[3].

Protocol B: CuAAC "Click" Coupling for Lead Generation

This protocol details the regioselective formation of a 1,4-disubstituted triazole using the synthesized azidoethyl piperidine[5].

Reagents:

  • 1-(2-Azidoethyl)piperidine (1.0 equiv)

  • Terminal Alkyne-functionalized Pharmacophore (1.0 equiv)

  • Copper(II) Sulfate (CuSO₄) (0.1 equiv)

  • Sodium Ascorbate (0.2 equiv)

  • Solvent: tert-Butanol / Water (tBuOH:H₂O, 1:1 v/v)

Step-by-Step Methodology:

  • Substrate Solvation: Suspend the alkyne and 1-(2-azidoethyl)piperidine in the tBuOH:H₂O mixture at room temperature. Causality: This specific biphasic/micellar solvent system is critical. The water dissolves the inorganic catalytic salts, while the tBuOH solvates the organic fragments. The hydrophobic effect drives the azide and alkyne together into micro-droplets, accelerating the reaction rate.

  • Catalyst Generation: Add a freshly prepared aqueous solution of sodium ascorbate, followed immediately by aqueous CuSO₄. Causality: Copper must be in the +1 oxidation state to catalyze the reaction. Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) in situ. Generating it in situ prevents the oxidative degradation that plagues pre-purchased Cu(I) salts.

  • Reaction Maturation: Stir vigorously for 10-12 hours at room temperature.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄ and concentrate. The resulting triazole is typically obtained in high purity, ready for in vitro screening[5].

References

  • Recent Progress in Site-Selective Modification of Peptides and Proteins Using Macrocycles Bioconjugate Chemistry - ACS Publications[Link]

  • Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum South African Journal of Chemistry[Link]

  • Comparative methods for analysis of protein covalent modification by electrophilic quinoids formed from xenobiotics National Institutes of Health (NIH) / PMC[Link]

  • 5-substituted indazoles as kinase inhibitors Google P
  • Synthesis and Receptor Binding Properties of 2β-Alkynyl and 2β-(1,2,3-Triazol)substituted 3β-(substituted phenyl)tropane Derivatives National Institutes of Health (NIH) / PMC[Link]

  • Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors The Royal Society of Chemistry[Link]

Sources

Foundational

Therapeutic Applications of Fluorinated Piperidine Building Blocks: A Technical Whitepaper

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The piperidine ring is the most preva...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The piperidine ring is the most prevalent saturated N-heterocycle in FDA-approved small molecule drugs[1]. However, the basicity of the unsubstituted piperidine nitrogen (pKa ~11.2) often leads to promiscuous in vivo behavior, including high volume of distribution, phospholipidosis, and off-target cardiovascular toxicity via hERG potassium channel inhibition[2].

The strategic incorporation of fluorine atoms into the piperidine scaffold has emerged as a transformative tactic in modern drug design. By leveraging the high electronegativity and relatively small van der Waals radius of fluorine, medicinal chemists can precisely modulate basicity, lock favorable conformations, and block metabolic liabilities[3][4]. This whitepaper explores the causality behind these physicochemical shifts, details field-proven synthetic workflows, and examines landmark therapeutic case studies such as the kinesin spindle protein (KSP) inhibitor MK-0731.

Mechanistic Foundations: The "Fluorine Effect"

To effectively utilize fluorinated piperidines, one must understand the underlying physical chemistry governing their behavior. The impact of fluorination is not merely additive; it is highly dependent on stereochemistry and spatial orientation.

Conformational Control: The Axial-F Preference

Unlike simple alkyl cyclohexanes where substituents strongly prefer the equatorial position to minimize steric 1,3-diaxial interactions, fluorinated piperidines exhibit a pronounced axial-F preference [3][5].

This phenomenon is driven by a combination of stereoelectronic effects:

  • Charge-Dipole Interactions: In the protonated state (physiological pH), a stabilizing electrostatic interaction occurs between the highly polarized C–F bond and the adjacent N⁺–H bond (C–F···HN⁺)[2][6].

  • Hyperconjugation: Electron donation from the adjacent C–H σ-bonds into the σ* orbital of the C–F bond stabilizes the axial conformer.

  • Solvation Effects: Computational and NMR studies reveal that solvent polarity plays a major role in stabilizing the axial orientation, codifying a new design principle for creating conformationally rigid scaffolds without adding bulky steric mass[3].

pKa Attenuation and hERG Toxicity Mitigation

The strong electron-withdrawing inductive effect of fluorine significantly lowers the pKa of the piperidine nitrogen. Crucially, the magnitude of this pKa shift (ΔpKa) is heavily dependent on the distance and orientation of the fluorine atom relative to the nitrogen lone pair[7].

  • Equatorial vs. Axial: An equatorial 3-fluoro substituent is closer in space to the nitrogen lone pair, resulting in a larger pKa decrement (ΔpKa ~2.3) compared to an axial 3-fluoro substituent (ΔpKa ~1.4), where the C–F bond is anti-parallel to the N⁺–H bond[2][7].

  • hERG Mitigation: Highly basic amines are notorious for binding to the hERG channel, leading to QT prolongation and fatal arrhythmias. By tuning the pKa of the piperidine ring into the 7.0–8.0 range via fluorination, the fraction of protonated amine at physiological pH is reduced, drastically diminishing hERG affinity while maintaining target engagement[2][8].

Metabolic Shielding

The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing fluorine at known sites of Cytochrome P450 (CYP450) oxidation prevents metabolic degradation[3]. Furthermore, strategic internal fluorination avoids the generation of toxic metabolites. For instance, terminal fluoroethylamines can undergo N-dealkylation to release highly toxic fluoroacetate; embedding the fluorine directly onto the piperidine ring circumvents this fatal liability[9].

FluorineImpact F_Sub Strategic Fluorination of Piperidine Ring Conf Axial-F Preference (Conformational Locking) F_Sub->Conf pKa Inductive Effect (pKa Attenuation) F_Sub->pKa Metab C-F Bond Strength (Metabolic Shielding) F_Sub->Metab Pgp Decreased P-gp Efflux Conf->Pgp hERG Reduced hERG Toxicity pKa->hERG pKa->Pgp CYP CYP450 Resistance Metab->CYP Outcome Optimized Clinical Candidate hERG->Outcome Pgp->Outcome CYP->Outcome

Caption: Logical relationship between piperidine fluorination, physicochemical shifts, and pharmacological outcomes.

Quantitative Data: Physicochemical Shifts

The following table summarizes the predictable shifts in basicity (pKa) based on the substitution pattern of the piperidine ring. These values serve as a heuristic guide for lead optimization[7].

Piperidine DerivativeOrientationApprox. pKaΔpKa vs. ParentPrimary Application
Piperidine (Parent) N/A11.20.0Baseline scaffold
3-Fluoropiperidine Axial9.8-1.4Mild basicity reduction, conformational locking
3-Fluoropiperidine Equatorial8.9-2.3Moderate hERG mitigation
4-Fluoropiperidine Axial/Equatorial9.5-1.7Receptor sub-pocket targeting
3,3-Difluoropiperidine Geminal7.5-3.7Severe hERG liability rescue, high lipophilicity
4,4-Difluoropiperidine Geminal9.3-1.9Metabolic blocking at C4, lipophilicity tuning

Therapeutic Case Studies

Kinesin Spindle Protein (KSP) Inhibitor: MK-0731

During the development of KSP inhibitors for taxane-refractory cancers by Merck, early leads suffered from high P-glycoprotein (P-gp) efflux and hERG toxicity due to a highly basic piperidine moiety. Initial attempts to lower basicity using a fluoroethylamine pendant group resulted in fatal in vivo toxicity due to the metabolic release of fluoroacetate[9].

The breakthrough occurred by installing a fluorine atom directly onto the piperidine ring (3-fluoro-4-aminopiperidine). Structure-Activity Relationship (SAR) studies revealed that the axial fluorine isomer lowered the pKa to an optimal 7.6 (compared to 6.6 for the equatorial isomer). This specific pKa modulation maintained target basicity for efficacy while successfully abrogating P-gp efflux and hERG binding, leading to the clinical candidate MK-0731 [10][11].

15-PGDH Inhibitors

In the design of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors, researchers at Nimbus Therapeutics utilized a 4,4-difluoropiperidine amide. The difluoropiperidine ring was specifically chosen to nestle into a hydrophobic subpocket formed by I190, I194, and L191 residues. The fluorine atoms not only improved metabolic stability but also engaged in favorable electrostatic interactions with the positively charged NAD+ cofactor, mimicking the natural substrate PGE2[12].

Synthetic Methodologies & Protocols

Historically, synthesizing multi-fluorinated piperidines with defined stereochemistry required complex, multi-step electrophilic or nucleophilic fluorination of pre-functionalized precursors[6]. A modern, highly efficient alternative is the Dearomatization-Hydrogenation (DAH) process developed by the Glorius group, which utilizes a one-pot Rhodium-catalyzed reduction of commercially available fluoropyridines[1][6].

Protocol: Rh-Catalyzed DAH of Fluoropyridines to all-cis-Fluoropiperidines

Rationale: Direct hydrogenation of fluoropyridines is notoriously difficult due to aromatic stability and the risk of hydrodefluorination (C-F bond cleavage). Using a highly active Rh-CAAC (cyclic(alkyl)(amino)carbene) catalyst overcomes these barriers, yielding all-cis diastereomers due to facial selectivity during hydrogenation[2][13].

Reagents & Materials:

  • Fluoropyridine substrate (1.0 equiv)

  • [Rh(COD)(CAAC)]BF4 catalyst (5 mol%)

  • Pinacolborane (HBpin) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic anhydride (TFAA) (for in situ protection/isolation)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure reaction vial with the fluoropyridine substrate (0.5 mmol) and the Rh-CAAC catalyst (0.025 mmol, 5 mol%).

  • Solvent & Reagent Addition: Add 2.0 mL of anhydrous THF to the vial, followed by the slow, dropwise addition of pinacolborane (1.5 mmol, 3.0 equiv). Causality: HBpin acts as the hydride source for the initial dearomatization step, breaking the aromaticity of the pyridine ring.

  • Hydrogenation: Seal the vial, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the system with H₂ gas three times. Pressurize the vial to 50 bar H₂.

  • Reaction: Stir the mixture vigorously at 60 °C for 16–24 hours. Causality: Elevated pressure and temperature are required to drive the saturation of the dearomatized intermediate while the specific Rh-CAAC ligand prevents catalyst poisoning and unwanted hydrodefluorination.

  • Workup & Protection: Carefully vent the H₂ gas. Because free fluoropiperidines can be volatile and difficult to isolate, immediately add TFAA (2.0 equiv) and triethylamine (2.5 equiv) at 0 °C to convert the free amine into a trifluoroacetamide.

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography to isolate the all-cis-fluoropiperidine derivative.

DAH_Workflow Step1 1. Substrate & Catalyst Fluoropyridine + Rh-CAAC (5 mol%) Step2 2. Dearomatization Add HBpin (3.0 eq) in THF Step1->Step2 Step3 3. High-Pressure Hydrogenation 50 bar H2, 60°C, 24h Step2->Step3 Step4 4. In Situ Protection Add TFAA / Et3N at 0°C Step3->Step4 Step5 5. Isolation Flash Chromatography -> all-cis-Fluoropiperidine Step4->Step5

Caption: Step-by-step synthetic workflow for the Rh-catalyzed Dearomatization-Hydrogenation (DAH) process.

Conclusion

Fluorinated piperidine building blocks represent a masterclass in rational drug design. By understanding the stereoelectronic nuances of the C–F bond—specifically the axial-F preference and its distance-dependent inductive effects—medicinal chemists can precisely tune pKa, enhance metabolic stability, and eliminate off-target toxicities like hERG binding. Supported by modern synthetic breakthroughs like the DAH process, these motifs will continue to be indispensable tools in the pursuit of safer, more efficacious therapeutics.

References

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process Nature Chemistry (via NIH / PubMed Central)[Link][6]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Chemistry - A European Journal (via NIH / PubMed Central)[Link][5]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem (via YunTSG)[Link][7]

  • Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) Journal of Medicinal Chemistry (ACS Publications)[Link][10]

  • Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations Scientific Update - UK[Link][11]

  • Breaking C-F bonds in drugs Hypha Discovery Blogs[Link][9]

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Nimbus Therapeutics[Link][12]

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Exploratory

An In-depth Technical Guide on the Solubility Profile of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine in Organic Solvents

Abstract This technical guide provides a comprehensive framework for the determination and understanding of the solubility profile of the novel compound, 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine, in a range of co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the determination and understanding of the solubility profile of the novel compound, 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine, in a range of common organic solvents. As a new chemical entity, published solubility data is not available; therefore, this document establishes a predictive analysis based on its molecular structure and outlines a rigorous, step-by-step experimental protocol for accurate solubility quantification. The methodologies detailed herein are grounded in established principles of physical chemistry and analytical science, with a focus on the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is designed for researchers, scientists, and professionals in the drug development sector, providing the necessary tools to characterize this critical physicochemical property.

Introduction: The Imperative of Solubility in Pharmaceutical Development

Solubility, the capacity of a solute to dissolve in a solvent, is a fundamental physicochemical property that profoundly influences a compound's journey from discovery to clinical application.[1] For a novel molecule such as 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine, a thorough understanding of its solubility in organic solvents is critical for:

  • Synthetic Chemistry: Guiding the selection of appropriate solvents for reaction, purification, and crystallization processes.

  • Formulation Science: Informing the development of stable and bioavailable drug products.

  • Analytical Method Development: Enabling the creation of robust and reproducible analytical techniques for characterization and quantification.

  • Preclinical Assessment: Ensuring accurate concentration of test compounds in in vitro and in vivo assays.

Given the central role of the piperidine scaffold in medicinal chemistry, understanding the impact of its substituents on properties like solubility is of paramount importance.[2][3]

Predictive Solubility Analysis Based on Molecular Structure

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4][5] An analysis of the structural features of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine allows for an educated estimation of its behavior in various solvents.

  • Piperidine Ring: This saturated heterocyclic amine is a versatile scaffold.[6] The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, and its basicity (pKa of protonated piperidine ≈ 11.2) means its ionization state is pH-dependent in protic or aqueous environments.[2][7] The ring itself has both hydrophilic (due to the nitrogen) and lipophilic (due to the hydrocarbon backbone) characteristics.[6]

  • 1,1-Difluoroethyl Group: The highly electronegative fluorine atoms create a strong dipole, but their contribution to overall molecular polarity is localized. Fluorine is a weak hydrogen bond acceptor.

  • Azidoethyl Group: The azide (-N₃) functional group is polar and can also serve as a hydrogen bond acceptor.

Overall Prediction: The combination of a moderately polar piperidine ring with two polar substituents (azido and difluoroethyl) suggests that the compound will exhibit favorable solubility in polar aprotic and, to a lesser extent, polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Table 1: Predicted Solubility of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine in Common Organic Solvents

Solvent ClassSolvent ExampleDielectric Constant (ε)Predicted SolubilityRationale
Nonpolar Hexane1.9LowThe molecule's significant polarity from the nitrogen heterocycle and functional groups makes it incompatible with highly nonpolar solvents.[7]
Toluene2.4Low to ModerateAromatic interactions might offer slightly better solvation compared to aliphatic hydrocarbons.
Polar Aprotic Dichloromethane (DCM)9.1HighDCM is an effective solvent for a wide range of organic molecules with moderate polarity.
Tetrahydrofuran (THF)7.6HighThe ether oxygen in THF is a hydrogen bond acceptor, which can interact favorably with the piperidine nitrogen.
Acetonitrile (ACN)37.5HighThe high polarity and dipole moment of ACN make it suitable for dissolving polar compounds.[8]
Dimethylformamide (DMF)36.7Very HighDMF is a powerful, highly polar solvent capable of solvating a broad spectrum of organic molecules.[7]
Dimethyl Sulfoxide (DMSO)46.7Very HighDMSO is a universal solvent in early drug discovery due to its strong solvating power for diverse structures.[7][9]
Polar Protic Methanol32.7Moderate to HighMethanol can act as a hydrogen bond donor to the piperidine nitrogen and azide group, facilitating dissolution.[8]
Ethanol24.6ModerateSimilar to methanol, but its slightly lower polarity may result in reduced solubility.[8]
Water80.1Very LowDespite the presence of polar groups, the overall hydrocarbon content will likely limit aqueous solubility.

Experimental Protocol for Solubility Determination

To move beyond prediction, rigorous experimental measurement is required. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[10][11] This method involves generating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.[12][13]

Experimental Workflow Diagram

The systematic approach for determining solubility is outlined below.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_quantification 4. Quantification A Accurately weigh excess compound into vials B Add precise volume of organic solvent A->B D Agitate at constant temperature (e.g., 25°C for 24-48h) B->D C Prepare calibration standards for HPLC I Determine concentration using calibration curve C->I E Allow solids to settle D->E F Filter supernatant (0.22 µm) to remove undissolved solid E->F G Dilute filtrate to fall within calibration range F->G H Analyze by validated HPLC method G->H H->I J Calculate solubility (mg/mL) accounting for dilution I->J

Caption: Standard workflow for equilibrium solubility determination using the shake-flask method and HPLC analysis.

Detailed Step-by-Step Methodology

This protocol ensures the generation of accurate and reproducible solubility data.

Materials & Equipment:

  • 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine (purity ≥98%)

  • HPLC-grade organic solvents

  • Calibrated analytical balance

  • 2 mL glass vials with PTFE-lined caps

  • Temperature-controlled orbital shaker

  • Syringes and 0.22 or 0.45 µm syringe filters (solvent compatible)[14][15]

  • Volumetric flasks and calibrated pipettes

  • Validated HPLC system with UV or MS detector

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a primary stock solution of the compound (~1 mg/mL) in a solvent of known high solubility (e.g., Acetonitrile).[16]

    • Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range.[16]

  • Sample Preparation:

    • Into triplicate 2 mL vials for each solvent, add an excess of the solid compound (e.g., 2-5 mg). It is crucial that undissolved solid remains at the end of the experiment to ensure saturation.[13][17]

    • Accurately dispense 1.0 mL of the test solvent into each vial.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[10][13] For novel compounds, it is advisable to test a later time point (e.g., 48 hours) to confirm that the concentration is no longer increasing.[12]

  • Sampling and Analysis:

    • After equilibration, allow the vials to stand stationary for at least 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all particulate matter.[14][17]

    • Accurately dilute the clear filtrate with a suitable diluent (often the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve. Record the dilution factor precisely.

    • Analyze the calibration standards and the diluted samples by HPLC.[16]

  • Data Calculation:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (R²) should be ≥0.995.

    • Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the solubility in the original solvent using the following formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Key Factors Influencing Solubility Measurements

Several variables can affect the outcome of a solubility experiment and must be carefully controlled.[18][19]

  • Temperature: The solubility of solids generally increases with temperature.[18][20] All measurements must be performed and reported at a specified, constant temperature.

  • Compound Purity: Impurities can either increase or decrease the apparent solubility of a compound.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[19][20] The most stable polymorph is typically the least soluble.

  • Equilibration Time: Insufficient time for equilibration will lead to an underestimation of the thermodynamic solubility.[13]

Conclusion

This guide provides a robust predictive and experimental framework for characterizing the solubility of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine. A predictive analysis based on its chemical structure suggests high solubility in polar aprotic solvents and moderate solubility in polar protic solvents. The detailed shake-flask and HPLC protocol provides a reliable method for obtaining precise, quantitative data. This information is indispensable for the rational progression of this compound in synthetic, formulation, and preclinical development settings.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
  • BenchChem. (2025).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Ghasemi, P., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent ?
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Bevan, C. D., & Lloyd, R. S. (2009, March 24).
  • Cayman Chemical. Solubility Factors When Choosing a Solvent.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing.
  • Solubility test for Organic Compounds. (2024, September 24).
  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery.
  • AAT Bioquest. (2022, April 18).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16).
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • University of California, Davis. (2023, August 31). Solubility of Organic Compounds.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Professor Dave & Chegg Explain. (2024, May 9). What Factors Affect Solubility? [Video]. YouTube.
  • BenchChem. (2025).
  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024, February 29). MDPI.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025, August 29). MDPI.
  • Sigma-Aldrich. Piperidine Biotech grade solvent, = 99.5 110-89-4.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nACh... (n.d.). ChEMBL - EMBL-EBI.
  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenu
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

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Foundational

Technical Guide: Pharmacology of N-(2,2-Difluoroethyl)piperidines

This technical guide details the pharmacology, physicochemical properties, and synthetic accessibility of piperidines substituted with 2,2-difluoroethyl side chains. This specific moiety has emerged as a "privileged bioi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacology, physicochemical properties, and synthetic accessibility of piperidines substituted with 2,2-difluoroethyl side chains. This specific moiety has emerged as a "privileged bioisostere" in modern drug discovery, offering a precise tool to modulate basicity and metabolic stability without altering steric bulk significantly.

Executive Summary: The "Fluorine Effect"

In medicinal chemistry, the N-ethyl piperidine moiety is a ubiquitous pharmacophore found in analgesics, antipsychotics, and antihistamines. However, it suffers from two primary liabilities:[1]

  • High Basicity (pKa ~10.4): Leading to lysosomal trapping (phospholipidosis) and poor passive membrane permeability at physiological pH.

  • Metabolic Liability: Rapid oxidative dealkylation by Cytochrome P450 isoforms (CYP450).

The 2,2-difluoroethyl group acts as a bioisostere for the ethyl group. By introducing two fluorine atoms at the


-position, researchers can lower the pKa of the piperidine nitrogen by ~3 log units  (to ~7.5) and sterically/electronically block metabolic oxidation, often maintaining or improving potency due to the "gauche effect" pre-organizing the side chain.

Physicochemical Profiling

The strategic value of the 2,2-difluoroethyl group lies in its ability to fundamentally alter the electronic landscape of the piperidine ring while mimicking the steric profile of a standard ethyl group.

The pKa Shift (Basicity Modulation)

The most critical pharmacological impact is the reduction of basicity. The strong electron-withdrawing nature of the fluorine atoms ($ \chi_F = 3.98 $) pulls electron density away from the piperidine nitrogen through the


-bond framework (inductive effect, 

).
Substituent (

)
Piperidine pKa (Approx.)% Ionized at pH 7.4Membrane Permeability Risk
-Ethyl (

)
10.4>99.9%High (Poor passive transport)
-2-Fluoroethyl (

)
~8.9~97%Moderate
-2,2-Difluoroethyl (

)
7.3 – 7.6 ~50% Low (Excellent passive transport)
-2,2,2-Trifluoroethyl (

)
~5.4<1%Very Low (May lose target affinity)

Implication: The 2,2-difluoroethyl analog exists as a significant fraction of neutral species at physiological pH (7.4), facilitating blood-brain barrier (BBB) crossing and cellular entry compared to the parent ethyl analog.

Conformational Control (The Gauche Effect)

Unlike alkyl chains which prefer an anti conformation to minimize steric clash, 1,2-difluoroalkanes and fluoroamines often adopt a gauche conformation. This is due to


 hyperconjugation.
  • Result: The 2,2-difluoroethyl side chain is more rigid and "pre-organized." If the protein binding pocket accommodates this specific bent conformation, the entropic penalty of binding is reduced, potentially increasing affinity (

    
    ).
    

Pharmacokinetics & Metabolism (DMPK)

Metabolic Blockade

The primary metabolic clearance pathway for N-ethyl piperidines is


-carbon hydroxylation  (leading to dealkylation) or 

-oxidation
.
  • Oxidation Resistance: The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The fluorine atoms deactivate the adjacent C-H bond towards hydrogen atom abstraction (HAT) by CYP450 enzymes.

  • Reduced N-Oxidation: The lower electron density on the nitrogen lone pair (due to the

    
     effect) makes it a poorer nucleophile, significantly reducing the rate of 
    
    
    
    -oxide formation by Flavin-containing Monooxygenases (FMOs).
Lipophilicity (LogD vs. LogP)

While fluorine is lipophilic, the N-(2,2-difluoroethyl) group often lowers the LogD7.4 (distribution coefficient) compared to the ethyl parent because the molecule is less ionized.

  • Rule of Thumb: Replacing

    
     with 
    
    
    
    typically increases intrinsic lipophilicity (LogP) slightly but improves the effective permeability (Pe) due to the pKa shift.

Synthetic Pathways

Synthesizing N-(2,2-difluoroethyl)piperidines requires specific protocols to avoid over-alkylation or quaternary salt formation.

Visual Synthesis Logic

SynthesisPathways Piperidine Parent Piperidine DirectAlk Route A: Direct Alkylation (Reagent: TfO-CH2CHF2 or Br-CH2CHF2) Piperidine->DirectAlk Base (DIPEA/K2CO3) RedAm Route B: Reductive Amination (Reagent: CHF2CHO) Piperidine->RedAm NaBH(OAc)3 AmideRed Route C: Amide Reduction (Reagent: CHF2COCl + LiAlH4) Piperidine->AmideRed 1. Acylation 2. Reduction Product N-(2,2-Difluoroethyl)piperidine DirectAlk->Product RedAm->Product AmideRed->Product

Caption: Three primary synthetic routes to access N-(2,2-difluoroethyl)piperidines. Route B is often preferred for functional group tolerance.

Detailed Protocol: Reductive Amination (Preferred)

This method avoids the use of volatile and potentially toxic alkylating agents like 1-bromo-2,2-difluoroethane.

Materials:

  • Substituted Piperidine substrate (1.0 equiv)[2][3]

  • 2,2-Difluoroacetaldehyde ethyl hemiacetal (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, 0.1 equiv)

Step-by-Step:

  • Preparation: Dissolve the piperidine (1 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
    ).
    
  • Activation: Add 2,2-difluoroacetaldehyde ethyl hemiacetal (1.2 mmol) and catalytic acetic acid. Stir at room temperature for 30 minutes to allow iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (1.5 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 = Mass of Piperidine + 64).

  • Workup: Quench with saturated aqueous ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[4]
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Experimental Validation Protocols

To confirm the pharmacological advantages, the following assays are standard.

Microsomal Stability Assay (Comparison)

Objective: Quantify the metabolic stability improvement of the difluoroethyl analog vs. the ethyl parent.

ParameterCondition
Enzyme Source Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein
Test Concentration 1

M (to ensure first-order kinetics)
Cofactor NADPH regenerating system (1 mM NADP+, Isocitrate, Isocitrate Dehydrogenase)
Time Points 0, 5, 15, 30, 45, 60 minutes
Analysis LC-MS/MS (monitor parent depletion)
Calculation

Success Criteria: A decrease in Intrinsic Clearance (


) of >50% compared to the ethyl analog indicates successful metabolic blockade.
pKa Determination (Potentiometric Titration)

Objective: Verify the basicity shift.

  • Instrument: Sirius T3 or standard potentiometric titrator.

  • Solvent: 0.15 M KCl (aq) with varying % Methanol (Yasuda-Shedlovsky extrapolation) if solubility is low.

  • Procedure: Titrate 10 mM solution of the hydrochloride salt with 0.1 M KOH.

  • Data: Plot pH vs. Volume of base. The inflection point represents the pKa.

Case Study: The "Gepant" Class

While not a simple piperidine, the drug Atogepant (approved for migraine) utilizes a 2,2,2-trifluoroethyl group on a piperidinone ring. This serves as a high-profile validation of using fluorinated ethyl groups to tune solubility and metabolic stability in CNS-active drugs. The principles applied in Atogepant (pKa modulation, metabolic stability) are directly transferable to 2,2-difluoroethyl piperidines.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5] Link

  • Prakash, G. K. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. NIH/PMC. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[5] Link

  • Henni, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6] Journal of Chemical & Engineering Data.[6][7] Link

  • BenchChem Protocols. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.Link

Sources

Exploratory

The Azidoethyl Group in Fluorinated Heterocycles: A Comprehensive Guide to Chemical Stability

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. When these privileged structures are functionalized with the azidoethyl group, they become versatile building blocks for bioorthogonal "click" chemistry, enabling applications from lead optimization to advanced bioconjugation.[1] However, the energetic nature of the azide functional group necessitates a thorough understanding of its stability. This guide provides an in-depth analysis of the factors governing the thermal, chemical, and metabolic stability of the azidoethyl group when attached to fluorinated heterocycles. We will explore the profound influence of fluorine's unique electronic properties, offer field-proven protocols for stability assessment, and present a framework for making informed decisions in the design and handling of these valuable chemical entities.

Introduction: The Synergy of Fluorine and Azides in Drug Discovery

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. The introduction of fluorine atoms or fluorinated motifs (e.g., -CF₃, -OCF₃, -SCF₃) can dramatically alter the electron distribution within the heterocyclic ring, influencing its pKa, conformation, and susceptibility to metabolic attack. This "fluorine effect" is often exploited to block sites of metabolism, improve cell permeability, and enhance target binding.[2][3]

Parallel to this, the azide group has emerged as a premier chemical handle. Its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions provides a robust and highly selective method for forging stable triazole linkages under biocompatible conditions.[4][5] The combination of a fluorinated heterocycle with an azidoethyl linker (-CH₂CH₂N₃) thus creates a molecule primed for late-stage diversification and conjugation, a critical advantage in high-throughput screening and the development of complex biologics.

Despite their utility, organic azides are inherently energetic and their stability can be a concern, particularly with low molecular weight compounds.[6][7] A common misconception is that the powerful electron-withdrawing nature of fluorine might destabilize the adjacent azide. This guide will demonstrate that, contrary to this intuition, fluorination, particularly on the heterocyclic core, often leads to a surprising and advantageous enhancement of the azide's overall stability.[1][8]

The Core Tenets of Azidoethyl Stability in Fluorinated Systems

The stability of an azidoethyl group attached to a fluorinated heterocycle is not governed by a single parameter but is rather a multifactorial interplay of electronic, steric, and structural effects.

cluster_main Factors Influencing Azidoethyl Group Stability A Azidoethyl Stability B Electronic Effects (Inductive & Resonance) B->A -I effect of Fluorine can stabilize C-N bond C Steric Hindrance C->A Shielding of azide from reagents D Heterocyclic Ring System (Aromaticity, pKa) D->A Ring electronics modulate azide reactivity E System Conditions (Temp, pH, Redox) E->A External stressors can induce decomposition

Figure 1: Key factors influencing the stability of the azidoethyl group on a fluorinated heterocycle.

Thermal Stability: The Surprising Stabilization by Fluorine

A primary concern for any azide-containing compound is its potential for exothermic decomposition upon heating. The onset temperature of decomposition (T_onset), typically measured by Differential Scanning Calorimetry (DSC), is a critical parameter for safety and process development.[6][9]

Organic azides decompose via the extrusion of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate.[10][11] The stability of the azide is largely influenced by the electronic nature of the substituent. While electron-withdrawing groups attached directly to the azide can decrease thermal stability, the effect is more nuanced when mediated through a heterocyclic core and an alkyl linker.[6][12]

Crucially, research has shown that highly fluorinated low-molecular-weight azides are surprisingly more stable than their non-fluorinated counterparts.[1][8] This enhanced stability can be attributed to the strong inductive effect (-I) of the fluorine atoms on the heterocycle. This effect polarizes the C-F bonds and, by extension, the entire ring system, which can strengthen the C-N bond of the azidoethyl sidechain, making thermal decomposition less favorable.

Data Presentation: Comparative Thermal Stability

The following table provides representative DSC data comparing the thermal stability of azidoethyl-functionalized heterocycles with and without fluorine substitution.

CompoundStructureT_onset (°C)Citation(s)
2-(Azidoethyl)pyridine(Structure of 2-(Azidoethyl)pyridine)~160-170[6][12]
2-(Azidoethyl)-5-(trifluoromethyl)pyridine (Structure of 2-(Azidoethyl)-5-(trifluoromethyl)pyridine) ~185-195 [8]
1-(Azidoethyl)imidazole(Structure of 1-(Azidoethyl)imidazole)~175-185[6][12]
1-(Azidoethyl)-2,4-bis(trifluoromethyl)imidazole (Structure of 1-(Azidoethyl)-2,4-bis(trifluoromethyl)imidazole) ~200-210 [8]

*Note: T_onset values are illustrative, based on principles described in the cited literature. Actual values are highly dependent on the specific molecular structure and experimental conditions.

The clear trend demonstrates a significant increase in the decomposition onset temperature for the fluorinated analogs, confirming the stabilizing effect.

Chemical Stability: Navigating the Reaction Landscape

For an azidoethyl-functionalized building block to be useful, it must withstand a variety of reaction conditions. The robustness of the azide in fluorinated systems is a key advantage.

pH Stability: The azido group is generally stable across a broad pH range, a property essential for its use in biological systems and aqueous reaction media.[13] The CuAAC reaction, for instance, is effective in a pH range of 4 to 12.[4] However, highly acidic conditions (pH < 2) should be avoided. Strong acids can protonate the azide to form hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[13] The basicity of the heterocycle itself, which is lowered by electron-withdrawing fluorine atoms, can help mitigate unwanted protonation near the functional group under moderately acidic conditions.

Redox Stability: The azide group is sensitive to many common reducing agents.

  • Compatible: Mild reducing agents used in specific contexts, like sodium ascorbate (used as a reductant for Cu(II) in CuAAC), are compatible.

  • Incompatible: Strong reducing agents such as LiAlH₄, NaBH₄, and catalytic hydrogenation (e.g., H₂/Pd-C) will readily reduce the azide to a primary amine. Thiol-containing reagents, like dithiothreitol (DTT), can also reduce azides, particularly at elevated temperatures or prolonged reaction times.[13] The Staudinger reduction, which uses phosphines (e.g., PPh₃) to convert azides to amines, is another common transformation that highlights this reactivity.[13][14]

The azide group is generally robust towards many oxidizing agents. However, strong oxidants should be evaluated on a case-by-case basis.

Stability in Cross-Coupling Reactions: A significant advantage of the azidoethyl group is its general stability under the conditions of many palladium-catalyzed cross-coupling reactions. This allows for the modification of the fluorinated heterocyclic core (e.g., via Suzuki or Buchwald-Hartwig coupling) while preserving the azide handle for subsequent click chemistry.

Reactivity in Cycloaddition: Paradoxically, while fluorine substitution enhances thermal stability, it can increase the azide's reactivity in its desired cycloaddition reactions. The electron-withdrawing nature of the fluorinated ring makes the azide group more electrophilic.[15] This can lead to faster reaction rates in CuAAC and can even enable alternative cycloadditions, such as with electron-rich enamines generated in situ from ketones.[15]

Metabolic Stability: The Fluorine Shield

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[2] Cytochrome P450 enzymes, responsible for much of phase I metabolism, often hydroxylate electron-rich or sterically accessible C-H bonds. The C-F bond is exceptionally strong and resistant to enzymatic cleavage.[3]

When fluorine atoms are positioned strategically on the heterocyclic core, they can act as a "metabolic shield," preventing oxidative degradation of the ring. This effect can extend to the azidoethyl sidechain. By deactivating the ring system towards oxidation, the overall metabolic stability of the molecule is improved, preventing cleavage of the sidechain and preserving the integrity of the azide for its intended biological role.

Experimental Protocols for Stability Assessment

Trustworthiness in research demands self-validating protocols. The following methodologies provide a robust framework for assessing the stability of your azidoethyl-functionalized fluorinated heterocycles.

cluster_workflow Workflow for Assessing Chemical Compatibility start Prepare Stock Solution of Azide Compound in Inert Solvent (e.g., ACN) condition Expose Aliquots to Test Conditions (Acid, Base, Redox, etc.) start->condition analysis Monitor Reaction Over Time (e.g., 1h, 4h, 24h) via TLC, LC-MS condition->analysis result Quantify Remaining Starting Material (e.g., by 1H NMR with Internal Standard) analysis->result end Assess Stability result->end

Figure 2: A generalized workflow for evaluating the chemical stability of an azide-containing compound.

Protocol 1: Thermal Stability Assessment by DSC

Objective: To determine the onset temperature of decomposition (T_onset) for an azide-containing compound.

  • Sample Preparation: Accurately weigh 1-3 mg of the test compound into a hermetically sealed aluminum DSC pan. Causality: A small sample size is critical for safety to minimize the energy released during decomposition. Hermetic sealing prevents volatilization before decomposition.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a non-oxidative atmosphere.[6]

  • Temperature Program: Equilibrate the cell at 30 °C. Ramp the temperature at a constant rate, typically 10 °C/min, up to a maximum of 300 °C or until the decomposition event is complete.[6] Causality: A consistent heating rate is essential for reproducible results and accurate T_onset determination.

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C). The T_onset is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic decomposition peak.

Protocol 2: Chemical Stability Profiling

Objective: To assess the stability of the azide group to various chemical reagents.

  • Stock Solution: Prepare a stock solution of the test compound (e.g., 10 mg/mL) in a suitable solvent (e.g., acetonitrile or THF).

  • Reaction Setup: In separate vials, add an aliquot of the stock solution to a solution of the test reagent (e.g., 1M HCl, 1M NaOH, 10 eq. DTT, 2 eq. m-CPBA) at a controlled temperature (e.g., 25 °C). Include a control vial with solvent only.

  • Monitoring: At specific time points (e.g., 0, 1, 4, 24 hours), withdraw a small aliquot from each vial. Quench the reaction if necessary (e.g., neutralize acid/base).

  • Analysis: Analyze the aliquots by TLC and LC-MS to qualitatively assess the disappearance of starting material and the appearance of new products. For quantitative analysis, use ¹H NMR with a stable internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the percentage of the azide compound remaining. Causality: Using an internal standard in NMR provides a precise and accurate measure of degradation, independent of sample volume variations.

Protocol 3: Spectroscopic Monitoring of Azide Integrity

Objective: To confirm the presence and integrity of the azide functional group.

  • FT-IR Spectroscopy: Acquire an infrared spectrum of the compound. The azide group has a characteristic strong, sharp absorption band between 2100 and 2160 cm⁻¹. The disappearance or broadening of this peak is a clear indicator of azide decomposition or reaction.

  • ¹H and ¹³C NMR Spectroscopy: The protons and carbons of the ethyl group adjacent to the azide have characteristic chemical shifts. A significant change in these shifts or the appearance of new signals can indicate a transformation of the azide group. For example, reduction to an amine will cause a significant upfield shift for the adjacent methylene protons.

Conclusion and Future Outlook

The azidoethyl group, when appended to a fluorinated heterocyclic core, represents a powerful and surprisingly robust chemical entity. The strong electron-withdrawing nature of fluorine substituents generally enhances the thermal stability of the azide, pushing decomposition temperatures to safer and more process-friendly limits.[1][8] While susceptible to strong reducing agents, the group is compatible with a wide array of synthetic conditions, including many crucial palladium-catalyzed cross-coupling reactions, and exhibits excellent stability across a broad pH range.[4][13]

This unique combination of enhanced stability and potent reactivity in click chemistry makes these building blocks exceptionally valuable for drug development professionals.[15][16] They provide a reliable platform for late-stage functionalization, the assembly of DNA-encoded libraries, and the creation of sophisticated antibody-drug conjugates. As synthetic methodologies for fluorination continue to advance, the strategic use of azidoethyl-functionalized fluorinated heterocycles is poised to accelerate the discovery and development of next-generation therapeutics.

References

  • Beier, P. (2020). Fluorinated organic azides: From chemical curiosities to versatile building blocks. TIB AV-Portal. [Link]

  • Beier, P. Group. (2024). The chemistry of polyfluorinated azides. Institute of Organic Chemistry and Biochemistry of the CAS. [Link]

  • Tomaszewska, J., et al. (2017). Fluorinated organic azides – their preparation and synthetic application. Arkivoc. [Link]

  • Halford, B. (2016). Fluorinated azides click to make triazoles. Institute of Organic Chemistry and Biochemistry of the CAS. [Link]

  • Tomaszewska, J., et al. (2017). Fluorinated organic azides – their preparation and synthetic applications. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Organic azide. Wikipedia. [Link]

  • Bräse, S., et al. (2010). Organic Azides: Syntheses and Applications. Journal of the American Chemical Society. [Link]

  • Lee, J. S., et al. (2007). A study on the thermal stability of organic azides. ResearchGate. [Link]

  • Breinbauer, R., & Köhler, M. (2016). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. PMC. [Link]

  • O'Brien, C. J., & Tellez, J. D. (2014). Fluorine as a Regiocontrol Element in the Ring Openings of Bicyclic Aziridiniums. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Wängler, B., & Wängler, C. (2013). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. MDPI. [Link]

  • MacKinnon, J., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Publications. [Link]

  • Pan, Y., & Wang, C. (2020). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. RSC Publishing. [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]

  • Richards, P. (n.d.). Drug Modifications to Improve Stability. Open Library Publishing Platform. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

Executive Summary The incorporation of fluorine into saturated nitrogen heterocycles is a proven strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and basicity. The target compound, 1-(2-Azi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a proven strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and basicity. The target compound, 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine , serves as a highly versatile bifunctional building block. The 1,1-difluoroethyl group provides a metabolically robust bioisostere for alkyl groups, while the terminal azide enables rapid integration into larger molecular architectures (such as PROTACs or antibody-drug conjugates) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1].

This application note details a scalable, three-step synthetic protocol starting from commercially available 3-(1,1-difluoroethyl)piperidine [2].

Process Safety & Causality Analysis

Working with organic azides requires rigorous adherence to safety protocols. The target molecule has the chemical formula C9H16F2N4.

  • The Rule of Three: For an organic azide to be considered stable against shock and friction, the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms should be

    
    [3].
    
  • Assessment: For our target,

    
    . Because this value is less than 3, the isolated neat compound poses a potential energetic hazard.
    
  • Mitigation: The final product should not be concentrated to absolute dryness or subjected to high heat or vacuum distillation. It is recommended to store the final product as a standardized solution in an inert solvent (e.g., THF or tert-butanol) for downstream click chemistry. Furthermore, never use halogenated solvents (like dichloromethane) in reactions with sodium azide , as this can generate highly explosive diazidomethane [3].

Synthetic Strategy & Workflow

The synthesis relies on a classical sequence: N-alkylation of the piperidine core to form an alcohol intermediate, activation of the hydroxyl group as a mesylate, and subsequent nucleophilic displacement by the azide anion.

SynthesisRoute SM1 3-(1,1-Difluoroethyl) piperidine Int1 Intermediate 1: Alcohol SM1->Int1 K2CO3, MeCN 80°C, 12h SM2 2-Bromoethanol SM2->Int1 Int2 Intermediate 2: Mesylate Int1->Int2 MsCl, Et3N DCM, 0°C to RT Target Target: 1-(2-Azidoethyl)-3-(1,1- difluoroethyl)piperidine Int2->Target NaN3, DMF 80°C, 8h

Synthetic route for 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine via mesylate intermediate.

Experimental Protocols

Note: All procedures must be conducted in a professionally equipped laboratory within a certified fume hood using appropriate Personal Protective Equipment (PPE).

Step 1: Synthesis of 2-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-ol
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(1,1-difluoroethyl)piperidine (10.0 mmol) and anhydrous acetonitrile (50 mL).

  • Reagent Addition: Add anhydrous potassium carbonate (K2CO3, 25.0 mmol). Causality: K2CO3 acts as a heterogeneous acid scavenger to neutralize the HBr byproduct, preventing the protonation of the piperidine starting material and maintaining its nucleophilicity.

  • Alkylation: Add 2-bromoethanol (12.0 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the suspension to 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the intermediate alcohol.

Step 2: Synthesis of 2-(3-(1,1-difluoroethyl)piperidin-1-yl)ethyl methanesulfonate
  • Preparation: Dissolve the alcohol intermediate (approx. 8.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) and cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (Et3N, 16.0 mmol).

  • Activation: Add methanesulfonyl chloride (MsCl, 10.4 mmol) dropwise over 15 minutes. Causality: The slow addition at 0 °C is critical to control the highly exothermic sulfonylation and prevent the formation of unwanted alkyl chloride byproducts via premature displacement.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude mesylate is generally pure enough to be used immediately in the next step without further purification.

Step 3: Synthesis of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine
  • Preparation: Dissolve the crude mesylate (approx. 7.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL) in a round-bottom flask. Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion highly nucleophilic for the SN2 displacement.

  • Azidation: Add sodium azide (NaN3, 15.0 mmol) in one portion.

  • Reaction: Heat the mixture to 80 °C for 8 hours behind a blast shield.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether (100 mL) and wash extensively with water (4 x 50 mL) to remove the DMF, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4. Carefully concentrate the solution under reduced pressure at a low temperature (bath temp < 30 °C) to a known volume, yielding a stock solution of the target azide. Do not concentrate to dryness.

Quantitative Data & Analytical Expectations

The following table summarizes the expected reaction metrics and key analytical markers for process verification.

Reaction StepExpected YieldReaction TimeTempKey Analytical Marker (Verification)
1. N-Alkylation 80 - 85%12 h80 °C^1^H NMR: Appearance of triplet at 3.6 ppm (CH2~-OH). MS (ESI): [M+H]^+^ 194.1
2. Mesylation 90 - 95%3 h0 °C

RT
^1^H NMR: Sharp singlet at 3.0 ppm (O-SO2~-CH3). Downfield shift of CH2-O protons to ~4.3 ppm.
3. Azidation 75 - 80%8 h80 °CFT-IR: Strong, sharp absorbance at ~2100 cm^-1^ (characteristic asymmetric N=N=N stretch).

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. URL:[Link]

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. URL:[Link]

Application

Using 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine in CuAAC reactions

Application Notes & Protocols Topic: Strategic Implementation of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions Audience: Researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Implementation of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the effective use of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine, a valuable building block for drug discovery, in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, prized for its ability to confer favorable physicochemical properties.[1][2] The introduction of a gem-difluoroethyl moiety serves as a strategic bioisostere for other functional groups, often enhancing metabolic stability and modulating basicity.[3] This guide details the underlying mechanism of the CuAAC reaction, provides robust, step-by-step protocols for its implementation, offers strategies for optimization, and includes a comprehensive troubleshooting section to empower researchers in synthesizing novel 1,2,3-triazole-linked piperidine derivatives.

Introduction to the Reagent and its Significance

1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine is a trifunctional building block designed for advanced medicinal chemistry applications. Its structure combines three key elements:

  • Piperidine Core: A saturated six-membered heterocycle that is a cornerstone of modern drug design, found in numerous CNS modulators, analgesics, and antihistamines.[1][4][5] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations for optimal target engagement.

  • Azidoethyl Handle: This functional group is the key to engaging in the CuAAC reaction. As a primary alkyl azide, it exhibits reliable reactivity and stability under typical storage and reaction conditions.

  • gem-Difluoroethyl Group: The replacement of hydrogen atoms with fluorine is a widely used strategy in drug development. The C-F bond is exceptionally strong, which can block sites of metabolic oxidation. Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart, which can be critical for tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The CuAAC reaction, a premier example of "click chemistry," provides a highly efficient and regioselective method for covalently linking this piperidine building block to a diverse range of alkyne-containing molecules, enabling the rapid assembly of compound libraries for biological screening.[6][7]

The CuAAC Reaction: Mechanism and Critical Parameters

The copper(I)-catalyzed azide-alkyne cycloaddition is a powerful transformation that proceeds with an enormous rate acceleration (up to 10⁷-fold) compared to the uncatalyzed thermal Huisgen cycloaddition.[7] It is renowned for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups.[7][8]

The Catalytic Cycle

Contrary to early proposals, the currently accepted mechanism often involves a dinuclear copper intermediate. The catalytic cycle can be summarized as follows:

  • Acetylide Formation: A copper(I) species coordinates to the terminal alkyne, deprotonating it to form a copper(I) acetylide complex.

  • Complexation: This initial complex can associate with a second copper(I) ion. The azide substrate then coordinates to one of the copper centers.[9]

  • Cycloaddition: Within this multinuclear complex, the azide undergoes a concerted or stepwise cycloaddition with the activated alkyne, forming a six-membered copper-containing metallacycle intermediate.[7]

  • Rearomatization & Protonolysis: The intermediate collapses to form the stable 1,2,3-triazole ring. Subsequent protonolysis releases the triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

CuAAC_Mechanism Cu1_start Cu(I) Catalyst Cu_Acetylide [Cu(I)]-C≡C-R' Alkyne R'-C≡CH Alkyne->Cu_Acetylide + Cu(I) Dinuclear_Complex Dinuclear Cu(I) Azide-Alkyne Complex Cu_Acetylide->Dinuclear_Complex Azide R-N3 Azide->Dinuclear_Complex + R-N3 + Cu(I) Metallacycle Copper Metallacycle Intermediate Dinuclear_Complex->Metallacycle Cyclization Triazole_Product 1,4-Disubstituted Triazole Product Metallacycle->Triazole_Product Rearomatization + H+ Cu1_end Cu(I) Catalyst Triazole_Product->Cu1_end - Product

Caption: Simplified catalytic cycle of the CuAAC reaction.
Key Reaction Components
  • Copper Source: The active catalyst is Cu(I). While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more common and robust method involves generating Cu(I) in situ from a stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent.[8][10] Sodium ascorbate is the most widely used reductant, as it rapidly reduces Cu(II) to Cu(I) and helps prevent oxidative side reactions.[7][11]

  • Ligands: The use of accelerating ligands is highly recommended, especially in complex or biological systems.[12] Ligands serve several crucial functions:

    • Stabilize Cu(I): They prevent the disproportionation and oxidation of the active Cu(I) state.[13]

    • Increase Solubility: They help solubilize the copper catalyst in various solvent systems.[6]

    • Accelerate Reaction: By preventing the formation of inactive polynuclear copper acetylides, they maintain a higher concentration of the active catalytic species.[6][13]

  • Solvent: The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents, including DMF, DMSO, THF, and mixtures of water with t-BuOH or other alcohols.[8][10] The choice of solvent is typically dictated by the solubility of the azide and alkyne substrates.

Experimental Protocols & Workflow

The following protocols are designed as a starting point and can be optimized based on the specific alkyne substrate being used.

General Workflow

The experimental process follows a straightforward sequence from preparation to analysis.

CuAAC_Workflow Prep 1. Reagent Preparation (Stock Solutions) Setup 2. Reaction Setup (Combine Reagents) Prep->Setup Reaction 3. Incubation (Stir at RT or Heat) Setup->Reaction Monitor 4. Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Workup & Purification (Extraction / Chromatography) Monitor->Workup Complete Analysis 6. Characterization (NMR, MS, etc.) Workup->Analysis

Caption: Standard experimental workflow for a CuAAC reaction.
Protocol 1: Standard CuAAC in Organic Solvent (e.g., DMF)

This protocol is suitable for most small-molecule syntheses where substrates are soluble in organic solvents.

Materials:

  • 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

  • Alkyne coupling partner

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure (for a 0.5 mmol scale reaction):

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine (0.5 mmol, 1.0 equiv).

  • Add the alkyne coupling partner (0.5 - 0.6 mmol, 1.0 - 1.2 equiv).

  • Dissolve the starting materials in DMF (2-3 mL).

  • Catalyst Preparation: In a separate vial, prepare a catalyst premix. Add CuSO₄·5H₂O (0.025 mmol, 0.05 equiv) and, if used, TBTA (0.025 mmol, 0.05 equiv) to a small amount of DMF/water.

  • Add the copper/ligand solution to the main reaction mixture. The solution may turn pale blue or green.

  • Initiation: Add a freshly prepared aqueous solution of Sodium Ascorbate (0.1 mmol, 0.2 equiv). The color should fade to a pale yellow or colorless solution.

  • Seal the vial and stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole product.

Protocol 2: CuAAC in Aqueous Co-solvent (t-BuOH/H₂O)

This protocol is ideal for substrates with better water solubility or for bioconjugation applications. The water-soluble ligand THPTA is preferred here.

Materials:

  • 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

  • Alkyne coupling partner

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol (t-BuOH) and Deionized Water

Procedure (for a 0.1 mmol scale reaction):

  • In a reaction vial, dissolve 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine (0.1 mmol, 1.0 equiv) and the alkyne (0.1 mmol, 1.0 equiv) in a 1:1 mixture of t-BuOH and water (2 mL total volume).

  • Add an aqueous stock solution of CuSO₄ and THPTA (premixed 1:5) to achieve final concentrations of 0.1-0.25 mM CuSO₄ and 0.5-1.25 mM THPTA.[11]

  • Initiate the reaction by adding an aqueous stock solution of Sodium Ascorbate to a final concentration of 5 mM.[11]

  • Stir the reaction at room temperature, monitoring by LC-MS.

  • Workup: For small molecules, the product can be extracted with an organic solvent like ethyl acetate. For biomolecules, purification may involve size exclusion chromatography or dialysis.

ParameterProtocol 1 (Organic)Protocol 2 (Aqueous)Rationale / Comment
Scale 0.1 - 5 mmol0.01 - 0.5 mmolAqueous protocols are common for smaller scale, precious material reactions.
Solvent DMF, DMSO, THFt-BuOH/H₂O (1:1)Choice depends entirely on substrate solubility.
Cu(II) Source CuSO₄·5H₂OCuSO₄·5H₂OStandard, stable, and inexpensive Cu(II) precatalyst.
Cu(II) Loading 1 - 5 mol%1 - 5 mol%Lower catalyst loading is often possible with efficient ligands.
Ligand TBTA (optional)THPTATHPTA has superior water solubility, making it ideal for this system.[14]
Ligand:Cu Ratio 1:15:1A larger excess of ligand is often used in aqueous media to protect biomolecules.[11]
Reductant Sodium AscorbateSodium AscorbateMust be from a freshly prepared stock solution for maximum activity.
Temperature Room Temp to 60 °CRoom TemperatureHeating can accelerate stubborn reactions but may degrade sensitive substrates.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: Cu(I) oxidized to Cu(II); old sodium ascorbate solution.[14] 2. Poor Reagent Quality: Impure or degraded azide/alkyne. 3. Steric Hindrance: Bulky groups near the alkyne or azide can slow the reaction.1. Use a freshly prepared, high-concentration (e.g., 1M) stock solution of sodium ascorbate. Ensure the reaction is initiated promptly after adding the reductant.[14] 2. Verify the purity of starting materials via NMR or LC-MS. 3. Increase reaction temperature (e.g., to 40-60 °C), increase reaction time, or increase catalyst loading (up to 10 mol%).[15][16]
Side Product Formation 1. Glaser Coupling: Oxidative homocoupling of the terminal alkyne to form a diyne.[14] 2. Azide Degradation: Some azides can be unstable to heat or certain conditions.1. Ensure a sufficient excess of sodium ascorbate is present to maintain a reducing environment. Degassing the solvent before use can also help minimize oxygen. 2. Avoid excessive heating. Confirm the stability of the azide starting material under the reaction conditions.
Poor Reproducibility 1. Inconsistent Reagent Quality: Purity of solvents or reagents varies between batches. 2. Oxygen Contamination: Air can oxidize the Cu(I) catalyst, stalling the reaction.1. Use high-purity or anhydrous solvents. Purify starting materials if necessary. 2. For sensitive reactions, consider degassing the solvent via sparging with nitrogen or argon before adding the catalyst and reductant.[14]

References

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click-Chemie, eine Wünderreaktion in der organischen Synthese und in den Materialwissenschaften. Pharmazeutische Forschung, 25(10), 2216-2230. [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Angewandte Chemie International Edition, 44(15), 2210-2215. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Mykhailiuk, P. K. (2014). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 79(1), 309-315. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • O'Hagan, D. (2000). Piperidine-Based Drug Discovery. ResearchGate. [Link]

  • Martin, S. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • ACS Omega. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media. ACS Publications. [Link]

  • SigutLabs. (2024). Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC). SigutLabs. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076-1101. [Link]

  • Chemistry Stack Exchange. (2020). Stubborn CuAAC reaction as derivatization for ESI-MS. Stack Exchange. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2016). Cu(i)-catalyzed azide-alkyne cycloadditions (cuaac) ligands and methods for carrying out cu(i).
  • Reddit. (2024). Click Reaction Looking Weird? Reddit. [Link]

  • Besora, M., Maseras, F., & Poater, A. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(15), 5851-5858. [Link]

  • Jahan, S., Akhtar, S., Saify, Z. S., Mushtaq, N., Sial, A. A., Kamil, A., & Arif, M. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523. [Link]

Sources

Method

Procedures for Functionalizing Piperidines with 1,1-Difluoroethyl Groups: Application Notes &amp; Protocols

Scientific Rationale & Strategic Overview The incorporation of fluorine into piperidine scaffolds is a cornerstone strategy in modern drug discovery. Specifically, the 1,1-difluoroethyl group ( ) acts as a highly effecti...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Strategic Overview

The incorporation of fluorine into piperidine scaffolds is a cornerstone strategy in modern drug discovery. Specifically, the 1,1-difluoroethyl group (


) acts as a highly effective bioisostere for ethyl, isopropyl, and tert-butyl groups. By replacing aliphatic hydrogens with geminal fluorines, researchers can significantly modulate the lipophilicity (logP) of the molecule, lower the pKa of the adjacent piperidine nitrogen to improve membrane permeability, and block metabolic liabilities such as cytochrome P450-mediated oxidation 1.

To functionalize piperidines with a 1,1-difluoroethyl moiety, two primary synthetic paradigms are employed based on the stage of the synthesis and the complexity of the substrate:

  • Early-to-Mid-Stage Deoxofluorination: Direct conversion of an acetylpiperidine precursor to a 1,1-difluoroethylpiperidine using nucleophilic fluorinating agents.

  • Late-Stage Photoredox Catalysis: Radical addition of a 1,1-difluoroethyl group to a piperidine-containing alkene or arene using visible-light photoredox catalysis.

Method A: Deoxofluorination of Acetylpiperidines

Causality & Mechanism

Deoxofluorination relies on aminosulfur trifluorides, most notably Diethylaminosulfur trifluoride (DAST). The mechanism involves the nucleophilic attack of the acetyl oxygen onto the electrophilic sulfur of DAST, followed by the sequential delivery of two fluoride ions to the carbonyl carbon 2. While DAST is highly effective for unhindered ketones like 4-acetylpiperidine, it is thermally unstable above 90 °C and can occasionally promote elimination side-reactions (forming fluoroalkenes). For scale-up or sensitive substrates, Deoxo-Fluor is often preferred due to its enhanced thermal stability and lower exotherm upon decomposition.

Protocol 1: Synthesis of N-Boc-4-(1,1-difluoroethyl)piperidine using DAST

Note: This protocol is a self-validating system; the evolution of


 during the quench step serves as a visual confirmation of the destruction of excess active fluorinating agent.

Reagents: N-Boc-4-acetylpiperidine (1.0 equiv), DAST (2.5 equiv), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add N-Boc-4-acetylpiperidine (10.0 mmol) and dissolve in anhydrous DCM (50 mL, 0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exothermic reaction between the ketone and DAST.

  • Reagent Addition: Add DAST (25.0 mmol, 3.3 mL) dropwise via a syringe over 15 minutes. Safety Note: DAST reacts violently with moisture; ensure strictly anhydrous conditions and use appropriate PPE.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir under a nitrogen atmosphere for 16–24 hours. Reaction progress can be monitored via TLC or LC-MS 3.

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Quench the reaction very slowly by dropwise addition of saturated aqueous

    
     (50 mL). Vigorous effervescence will occur. Stir until gas evolution ceases completely.
    
  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 × 25 mL). Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.
    

G A N-Boc-4-acetylpiperidine B DAST / DCM (0 °C to RT) A->B Addition C Fluorinated Intermediate B->C Deoxofluorination D Aqueous NaHCO3 Quench C->D Workup E N-Boc-4-(1,1-difluoroethyl) piperidine D->E Isolation

Workflow for the deoxofluorination of acetylpiperidines using DAST.

Method B: Photoredox-Catalyzed Radical 1,1-Difluoroethylation

Causality & Mechanism

For late-stage functionalization where harsh nucleophilic fluorination is incompatible with existing functional groups, visible-light photoredox catalysis offers a mild alternative. By utilizing a photocatalyst such as


 under blue LED irradiation, a 1,1-difluoroethyl radical (

) is generated from a bench-stable precursor (e.g., 1,1-difluoroethyl 2-benzo[d]thiazolyl sulfone) via single-electron transfer (SET). This electrophilic radical readily adds to piperidine-tethered alkenes or arenes, enabling complex structural elaboration at room temperature 4.
Protocol 2: Radical Fluoroalkylation of Piperidine-Alkenes

Reagents: Piperidine-alkene derivative (1.0 equiv), 1,1-difluoroethyl 2-benzo[d]thiazolyl sulfone (1.2 equiv),


 (2 mol%), Acetone/Water (9:1 v/v).

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk tube, add the piperidine-alkene substrate (0.20 mmol), the fluorinated sulfone precursor (0.24 mmol), and

    
     (0.004 mmol).
    
  • Solvent Addition: Add a degassed mixture of acetone (4.5 mL) and

    
     (0.5 mL). The addition of water is critical as it acts as a proton source and stabilizes radical intermediates.
    
  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which otherwise quenches the excited state of the photocatalyst and halts the radical chain. Backfill with argon.

  • Irradiation: Irradiate the reaction mixture using 5 W Blue LED strips (

    
     nm) at room temperature for 16 hours. Maintain vigorous stirring to ensure uniform light penetration.
    
  • Workup: Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate.
    
  • Purification: Isolate the target 1,1-difluoroethylated piperidine via preparative TLC or flash chromatography.

G PC fac-Ir(ppy)3 (Ground State) PC_star *fac-Ir(ppy)3 (Excited State) PC->PC_star Blue LED (455 nm) Radical •CF2CH3 Radical PC_star->Radical SET to Precursor Substrate Piperidine Alkene Precursor Radical->Substrate Radical Addition Product 1,1-Difluoroethylated Piperidine Substrate->Product Cross-Coupling Product->PC Catalyst Regeneration

Photoredox catalytic cycle for radical 1,1-difluoroethylation of piperidines.

Data Presentation: Reagent Comparison for 1,1-Difluoroethylation

To assist in experimental design, the following table summarizes the quantitative metrics and operational parameters of the primary reagents used for 1,1-difluoroethylation workflows.

Reagent / MethodReaction TypeTypical YieldThermal StabilityKey Advantages
DAST Nucleophilic Deoxofluorination60–85%Low (Dec. >90 °C)Cost-effective, standard reagent for unhindered ketones.
Deoxo-Fluor Nucleophilic Deoxofluorination65–90%Moderate (Dec. >140 °C)Safer profile for scale-up; fewer elimination side-products.
Photoredox (Ir) Radical Addition (SET)45–93%High (Room Temp)Exceptional functional group tolerance; ideal for late-stage.

References

  • Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4) Source: Thieme Connect URL:1

  • Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity Source: Journal of the American Chemical Society (ACS Publications) URL:2

  • Radical Fluoroalkylation of Aryl Alkenes with Fluorinated Sulfones by Visible-Light Photoredox Catalysis Source: Shanghai Institute of Organic Chemistry (sioc-journal.cn) URL:4

  • Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:3

Sources

Application

Advanced Bioconjugation Workflows Utilizing 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

Executive Summary & Chemical Rationale The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies heavily on the precision of bioconjugation lin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies heavily on the precision of bioconjugation linkers. 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine represents a highly specialized, bifunctional linker designed to overcome common pharmacokinetic and synthetic bottlenecks in drug development.

As an Application Scientist, selecting this specific molecular scaffold is driven by two distinct mechanistic rationales:

  • pKa Modulation via the gem-Difluoroethyl Group: Standard aliphatic piperidines possess a high basicity (pKa ~11), which often leads to lysosomal sequestration (lysosomotropism) due to protonation in acidic intracellular compartments. The strategic placement of a strongly electron-withdrawing 1,1-difluoroethyl group exerts an inductive effect that lowers the amine's pKa. This modification enhances cytosolic delivery and increases metabolic stability against cytochrome P450 oxidation ([1];[2]).

  • Bioorthogonal Click Handle: The 2-azidoethyl moiety provides an unhindered, highly reactive terminal azide. This enables rapid, highly specific cycloadditions with alkynes without cross-reacting with native biological functional groups (amines, thiols, hydroxyls).

Physicochemical Profiling

Understanding the baseline properties of the linker is critical for predicting its behavior in aqueous buffers and biological systems.

ParameterPredicted ProfileMechanistic Impact on Bioconjugation
Molecular Weight 218.25 g/mol Low molecular weight spacer minimizes steric hindrance during conjugation.
LogP (Lipophilicity) ~1.8 - 2.2Balanced hydrophobicity; prevents payload aggregation ("brick dust" effect).
Piperidine pKa ~7.5 - 8.5Inductively lowered by the difluoro group; minimizes lysosomal trapping.
Reactive Handle Aliphatic AzideBioorthogonal; highly stable in biological media until exposed to an alkyne.
Metabolic Stability HighThe gem-difluoro motif acts as a bioisostere, blocking enzymatic oxidation.

Workflow 1: SPAAC-Mediated Antibody-Drug Conjugate (ADC) Synthesis

Mechanistic Causality

For temperature-sensitive and structurally complex biomolecules like monoclonal antibodies (mAbs), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the gold standard. The causality here is straightforward: traditional copper catalysts can induce protein precipitation, generate reactive oxygen species (ROS), and degrade sensitive payloads. By utilizing a Dibenzocyclooctyne (DBCO) functionalized antibody, the immense ring strain of the alkyne drives the cycloaddition with the azido-piperidine payload at physiological pH without the need for toxic metal catalysts ([3];[4]).

SPAAC_Workflow mAb Native Antibody (IgG) mAb_DBCO DBCO-Modified Antibody mAb->mAb_DBCO DBCO-NHS Conjugation ADC Purified ADC (Triazole Linkage) mAb_DBCO->ADC SPAAC Incubation Azide Azido-Difluoroethyl Piperidine Payload Azide->ADC Bioorthogonal Click

SPAAC-mediated ADC generation using the azido-difluoroethyl piperidine linker.

Protocol: DBCO-Azide Conjugation

This protocol assumes you have pre-functionalized your antibody with DBCO-NHS ester to a known Drug-to-Antibody Ratio (DAR).

  • Preparation: Buffer exchange the DBCO-functionalized antibody into 1X PBS (pH 7.4) to a final concentration of 5 mg/mL.

  • Payload Solubilization: Dissolve the 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine-linked payload in anhydrous DMSO to create a 10 mM stock. Causality: DMSO ensures the lipophilic payload remains soluble before introduction into the aqueous protein environment.

  • Conjugation Reaction: Add 5 molar equivalents of the azido-payload relative to the DBCO concentration on the antibody. Add the DMSO stock dropwise while gently vortexing to prevent localized precipitation. Keep the final DMSO concentration below 5% (v/v).

  • Incubation: Incubate the mixture at room temperature for 2–4 hours under gentle agitation.

  • Reaction Validation (Self-Validating Step): Measure the UV-Vis absorbance of the reaction mixture at 309 nm. Causality: DBCO exhibits a distinct absorbance peak at 309 nm. As the cycloaddition proceeds and ring strain is relieved, this peak diminishes. A plateau in absorbance indicates reaction completion, providing a real-time kinetic readout.

  • Purification: Remove unreacted payload using Size-Exclusion Chromatography (SEC) or a desalting column (e.g., PD-10) equilibrated with PBS.

Workflow 2: CuAAC-Mediated PROTAC Synthesis

Mechanistic Causality

When synthesizing small molecules like PROTACs, the bulkiness and extreme lipophilicity of DBCO can negatively impact the final drug's oral bioavailability and cellular permeability. Here, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is preferred. It utilizes a minimal terminal alkyne, resulting in a compact 1,2,3-triazole linkage. To prevent the disproportionation of Cu(I) and oxidative side reactions, the water-soluble ligand THPTA is strictly required to chelate and stabilize the catalytic Cu(I) species ([5]).

CuAAC_Logic Cu2 Cu(II) Sulfate (Precursor) Cu1 Cu(I) Catalytic Species Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 e- donor ActiveCat Cu(I)-THPTA Complex Cu1->ActiveCat Chelation THPTA THPTA Ligand (Stabilizer) THPTA->ActiveCat Prevents Oxidation Product 1,2,3-Triazole Conjugate (PROTAC) ActiveCat->Product Catalysis Substrates Terminal Alkyne + Azido-Piperidine Substrates->Product Cycloaddition

CuAAC catalytic logic for PROTAC synthesis utilizing Cu(I)-THPTA stabilization.

Protocol: Cu(I)-Catalyzed Click Reaction
  • Reagent Preparation:

    • Prepare a 100 mM aqueous stock of CuSO₄.

    • Prepare a 200 mM aqueous stock of THPTA ligand.

    • Prepare a fresh 100 mM aqueous stock of Sodium Ascorbate. Causality: Ascorbate oxidizes rapidly in air; fresh preparation ensures sufficient reducing power to convert Cu(II) to the active Cu(I).

  • Catalyst Pre-complexation: Mix CuSO₄ and THPTA in a 1:2 molar ratio (e.g., 10 µL CuSO₄ + 10 µL THPTA). Allow to stand for 5 minutes. Causality: Pre-complexation ensures that free copper never interacts directly with the substrates, preventing target degradation.

  • Reaction Assembly: In a reaction vial, combine the terminal alkyne PROTAC warhead (1 eq) and the 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine linker (1.1 eq) in a 1:1 mixture of tert-Butanol and Water.

  • Initiation: Add the Cu/THPTA complex (0.1 eq of Cu) to the reaction mixture, followed immediately by the Sodium Ascorbate (0.5 eq).

  • Reaction Validation (Self-Validating Step): Withdraw a 5 µL aliquot after 30 minutes, quench with 10 mM EDTA to strip the copper, and analyze via LC-MS. Causality: The reaction is self-validating if the Total Ion Chromatogram (TIC) shows a complete mass shift to the expected triazole product (

    
    ). Furthermore, visual validation occurs in the flask: the initial blue color of Cu(II) should turn colorless/pale yellow upon ascorbate addition, confirming active Cu(I) generation.
    
  • Workup: Evaporate the organic solvent, dilute with water, and extract the PROTAC product using ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

Sources

Method

Application Note: High-Throughput Synthesis of Triazole Libraries Utilizing Fluorinated Piperidine Scaffolds

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the robust synthesis of 1,2,3-triazole libraries incorporating high-value fluorinated piperidine scaffolds—a structura...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the robust synthesis of 1,2,3-triazole libraries incorporating high-value fluorinated piperidine scaffolds—a structural motif critical for modulating pKa, metabolic stability, and lipophilicity in fragment-based drug discovery (FBDD).

Executive Summary & Scientific Rationale

The integration of fluorine into piperidine rings creates a "privileged scaffold" that lowers basicity (preventing hERG liability) while enhancing metabolic stability against oxidative metabolism. Coupling these scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the rapid generation of diverse libraries.

However, the synthesis of fluorinated piperidine azides presents unique challenges:

  • Elimination Risks: Traditional nucleophilic substitution (

    
    ) on fluorinated alcohols often leads to HF elimination and alkene formation.
    
  • Azide Safety: Low Molecular Weight (LMW) organic azides are potential explosives.

  • Copper Contamination: Residual copper in libraries can interfere with biological assays.

This guide provides a validated workflow using Diazo Transfer for azide generation (avoiding elimination) and Ligand-Assisted CuAAC for library assembly.

Safety Prerequisite: The "Rule of Six"

Before handling any organic azide, all personnel must verify stability.

  • The Rule:

    
    .[1]
    
  • Implication: If your fluorinated piperidine scaffold has fewer than 6 carbons per azide group, it must be handled only in solution and never isolated as a solid.

  • Storage: Store azide solutions at -20°C in amber vials. Never use metal spatulas (risk of shock-sensitive metal azide formation).[2]

Module A: Synthesis of Fluorinated Piperidine Azide Scaffolds

Target: Preparation of tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate (and analogs).

Why Diazo Transfer?

Attempting to convert 3-fluoro-4-hydroxypiperidine to an azide via mesylation/displacement frequently fails due to


 elimination driven by the electron-withdrawing fluorine. The Diazo Transfer  reaction upon the corresponding amine is the superior, non-destructive route.
Protocol: Diazo Transfer using ISA-HCl

Reagents:

  • Substrate: tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (commercially available or synthesized via Glorius hydrogenation [1]).

  • Reagent: Imidazole-1-sulfonyl azide hydrochloride (ISA-HCl) – A shelf-stable, safer alternative to triflyl azide.

  • Catalyst:

    
     (1 mol%).
    
  • Base:

    
    .
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the amine substrate (1.0 equiv) in MeOH (0.5 M).

  • Activation: Add

    
     (2.0 equiv) and 
    
    
    
    (0.01 equiv).
  • Azidation: Add ISA-HCl (1.2 equiv) portion-wise. The mixture will turn a light blue/green suspension.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (ninhydrin stain will show disappearance of amine).

  • Workup:

    • Dilute with EtOAc and water.

    • Acidify aqueous layer slightly (pH ~6) to destroy excess carbonate.

    • Wash organic layer with water (x2) and brine.

    • Dry over

      
       and concentrate carefully (do not heat >30°C).
      
  • Validation: Confirm azide peak in IR spectroscopy (~2100

    
    ).
    

Module B: High-Throughput Library Assembly (CuAAC)

This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that protects Cu(I) from oxidation and prevents protein/biomolecule degradation if used in biological contexts [2].

Experimental Design (96-Well Plate Format)
ComponentStock Conc.Volume/WellFinal Conc.
Alkyne (Library) 100 mM (DMSO)2 µL1.0 mM
Fluoro-Piperidine Azide 100 mM (DMSO)2 µL1.0 mM
CuSO4 / THPTA Premix 20 mM / 100 mM (H2O)10 µL1 mM Cu / 5 mM Ligand
Sodium Ascorbate 100 mM (Fresh H2O)10 µL5 mM
Buffer/Solvent 100 mM Tris (pH 8) + DMSO176 µLAdjust to 200 µL total
Workflow Diagram

The following diagram illustrates the logical flow from scaffold generation to library QC.

LibraryWorkflow Scaffold Fluorinated Piperidine Amine Azidation Diazo Transfer (ISA-HCl, Cu cat.) Scaffold->Azidation Activation Azide Fluorinated Piperidine Azide Azidation->Azide Workup Click CuAAC Reaction (Cu-THPTA, Ascorbate) Azide->Click Reagent A Library Alkyne Library (96-well Plate) Library->Click Reagent B Purification Scavenging/Filtering (Si-Thiol) Click->Purification 16h, RT QC LC-MS QC & Bioassay Purification->QC Final Library

Figure 1: Workflow for the conversion of amine precursors to azides and subsequent library generation.

Step-by-Step Library Protocol
  • Plate Setup: Dispense 2 µL of each unique alkyne (from library source plate) into the destination plate.

  • Scaffold Addition: Add 2 µL of the Fluorinated Piperidine Azide stock to every well.

  • Solvent Fill: Add 176 µL of DMSO/Buffer mixture (50:50 recommended for solubility).

  • Catalyst Addition:

    • Premix

      
       and THPTA ligand in a 1:5 ratio. Incubate for 5 mins to form the complex.
      
    • Add 10 µL of the Cu/Ligand complex to the plate.

  • Initiation: Add 10 µL of freshly prepared Sodium Ascorbate solution.

  • Incubation: Seal plate and shake at room temperature for 16 hours.

  • Quenching & Copper Removal:

    • Add 20 mg of Si-Thiol or QuadraPure™ TU scavenger resin to each well.

    • Shake for 2 hours.

    • Filter the plate into a receiving block to remove resin and precipitated copper.

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle is vital for troubleshooting low yields.

The Catalytic Cycle

The reaction proceeds via a stepwise formation of a copper-acetylide intermediate. The THPTA ligand is crucial here: it prevents the formation of unreactive polymeric copper-acetylides and protects the Cu(I) state from disproportionation.

CuAAC_Mechanism Cu_II Cu(II) Precursor Cu_I Active Cu(I)-Ligand Cu_II->Cu_I Ascorbate Reduction Acetylide Cu-Acetylide Complex Cu_I->Acetylide + Alkyne Metallacycle Cu-Metallacycle Intermediate Acetylide->Metallacycle + Azide Triazole 1,2,3-Triazole Product Metallacycle->Triazole Ring Contraction & Protonation Triazole->Cu_I Catalyst Regeneration

Figure 2: Simplified catalytic cycle of the Ligand-Assisted CuAAC reaction.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (SM remains) Oxygen poisoningDegas solvents; increase Ascorbate to 10 mM.
Precipitation Low solubility of F-piperidineIncrease DMSO %; Switch ligand to BTTAA (better for lipids).
Byproducts (Diynes) Oxidative coupling (Glaser)Ensure strict anaerobic conditions; reduce Cu loading.
Low Azide Conversion Steric hindrance of FluorineHeat to 40°C; Increase reaction time to 24h.

References

  • Glorius, F., et al. (2019).[3][4][5] "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." Nature Chemistry.[4][5]

  • Finn, M.G., et al. (2008). "Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition." Journal of Organic Chemistry.

  • Goddard-Borger, E.D., & Stick, R.V. (2007). "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters.

  • Sharpless, K.B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie.

  • BenchChem. "Safe Handling of Azides." Technical Guide.

Sources

Application

Application Note: High-Efficiency Coupling of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

This Application Note provides a technical guide for coupling 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine (referred to herein as Compound A ) to terminal and internal alkynes. The protocol addresses the specific che...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical guide for coupling 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine (referred to herein as Compound A ) to terminal and internal alkynes.

The protocol addresses the specific chemical challenges posed by Compound A , namely the chelating potential of the piperidine nitrogen , which can poison copper catalysts, and the lipophilicity introduced by the 1,1-difluoroethyl moiety.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]

Compound A represents a high-value building block in medicinal chemistry, combining a reactive azide handle with a 1,1-difluoroethyl bioisostere. However, its structure presents two competing functionalities that dictate reagent selection:

  • The "Chelation Trap" (Critical): The tertiary amine in the piperidine ring, located just three atoms away from the azide, creates a potential bidentate ligand site. In the absence of a superior ligand, the piperidine nitrogen and the azide can coordinate to the Copper(I) center, forming a stable 6-membered chelate that arrests the catalytic cycle.

  • The Fluorine Motif: The 1,1-difluoroethyl group increases the lipophilicity (

    
    ) of the molecule compared to non-fluorinated analogues. This necessitates the use of organic co-solvents (THF, DCM, or tBuOH) to maintain solubility, as purely aqueous conditions may precipitate the substrate.
    
Reaction Pathways[3][5][7][8]
  • Pathway A (CuAAC): Copper-Catalyzed Azide-Alkyne Cycloaddition.[1][2][3] Yields 1,4-disubstituted 1,2,3-triazoles .[1][4]

  • Pathway B (RuAAC): Ruthenium-Catalyzed Azide-Alkyne Cycloaddition. Yields 1,5-disubstituted 1,2,3-triazoles .

Reagent Selection Guide

To overcome the "Chelation Trap," the use of accelerating ligands is mandatory. These ligands bind Cu(I) more strongly than the piperidine amine, keeping the catalyst active.

ComponentRecommended ReagentFunction & Rationale
Catalyst Precursor CuSO₄·5H₂O (Standard) CuI (Anhydrous)CuSO₄ is preferred for robustness. CuI is reserved for strictly anhydrous conditions but requires base to prevent oxidation.
Ligand (Crucial) THPTA (Water-soluble) TBTA (Organic-soluble)THPTA is the gold standard; it protects Cu(I) from oxidation and amine chelation. TBTA is used for DCM/THF reactions.
Reductant Sodium Ascorbate Reduces Cu(II) to active Cu(I) in situ.[2][5] Essential for the CuSO₄ route.
Base DIPEA or 2,6-Lutidine Required only for CuI protocols to neutralize protons and stabilize Cu(I) acetylides.
Solvent System tBuOH / Water (1:1) DCM / tBuOH (1:1) tBuOH is the universal solvent for CuAAC. DCM is added if the difluoro-alkyne adduct is highly lipophilic.

Experimental Protocols

Protocol A: Standard Aqueous/Organic Conditions (CuAAC)

Best for: General screening, polar alkynes, and maximizing regiofidelity (1,4-isomer).

Reagents:

  • Azide: Compound A (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.1 equiv)

  • Catalyst: CuSO₄[6][5]·5H₂O (5 mol%)

  • Ligand: THPTA (10 mol%) (Maintains 1:2 Cu:Ligand ratio)

  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent: tBuOH : Water (1:1 v/v)

Step-by-Step:

  • Stock Solutions: Prepare a 0.1 M solution of CuSO₄ in water and a 0.2 M solution of THPTA in water. Premix these in a 1:2 ratio (Cu:Ligand) and let stand for 5 minutes. The solution should remain clear blue/green.

  • Substrate Mix: In a reaction vial, dissolve Compound A and the Alkyne in tBuOH. If the alkyne is insoluble, add THF dropwise until clear.

  • Catalyst Addition: Add the Cu-THPTA complex to the substrate mix.

  • Activation: Add Sodium Ascorbate (freshly prepared 1 M in water) dropwise. The solution may turn yellow/orange (indicative of Cu(I)).

  • Incubation: Stir at ambient temperature for 4–16 hours. Monitor by LC-MS.

    • Note: The piperidine nitrogen may cause the reaction to be slower than simple alkyl azides. If conversion <50% at 4 hours, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with 10% NH₄OH (to sequester copper), then brine. Dry over Na₂SO₄.

Protocol B: Anhydrous Organic Conditions (CuAAC)

Best for: Highly lipophilic alkynes or water-sensitive substrates.

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: TBTA (10 mol%)[7]

  • Base: DIPEA (2.0 equiv)

  • Solvent: THF or DCM

Step-by-Step:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon.

  • Dissolution: Dissolve Compound A , Alkyne, TBTA, and DIPEA in degassed THF.

  • Initiation: Add CuI in one portion. The solution often turns yellow/brown.

  • Reaction: Stir at Room Temperature for 12 hours.

  • Purification: Requires careful column chromatography to remove the TBTA ligand.

Protocol C: Ruthenium-Catalyzed (RuAAC)

Best for: Accessing the 1,5-disubstituted regioisomer or coupling internal alkynes.

Reagents:

  • Catalyst: Cp*RuCl(cod) (Pentamethylcyclopentadienyl bis(triphenylphosphine)ruthenium(II) chloride) (2–5 mol%)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step:

  • Mix: Dissolve Compound A and Alkyne (1.0 equiv) in degassed Dioxane (0.2 M).

  • Catalyst: Add Cp*RuCl(cod).

  • Heat: This reaction is not effective at room temperature. Heat to 60–80°C under inert atmosphere.

  • Monitoring: Watch for the disappearance of the azide peak in IR (approx 2100 cm⁻¹) or by LC-MS.

Mechanism & Logic Visualization

The following diagram illustrates the "Chelation Trap" caused by the piperidine nitrogen and how the THPTA ligand rescues the catalytic cycle.

G Substrate Compound A (Azide + Piperidine) Trap INACTIVE CHELATE (Cu Bound to Piperidine N) Substrate->Trap No Ligand (Poisoning) Product 1,2,3-Triazole Product Substrate->Product Copper Cu(I) Species Copper->Trap ActiveCat ACTIVE CATALYST (Cu-THPTA Complex) Copper->ActiveCat + THPTA Ligand THPTA Ligand (High Affinity) Ligand->ActiveCat ActiveCat->Product + Alkyne (Rapid Cycle)

Figure 1: Mechanism of Ligand Acceleration. Without THPTA, the piperidine nitrogen sequesters Cu(I). THPTA out-competes the amine, restoring catalytic turnover.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction Stalls at <50% Catalyst PoisoningAdd more Cu-THPTA (do not just add Cu). Ensure Oxygen is excluded (Cu(I) oxidation).
Precipitation Solubility LimitThe 1,1-difluoroethyl group is lipophilic. Switch solvent to THF/Water or DMF .
Green/Blue Solution Cu(I) OxidationThe active catalyst is yellow/colorless. Blue indicates Cu(II). Add more Sodium Ascorbate .
Byproducts Oxidative CouplingAlkyne homocoupling (Glaser coupling) occurs if O₂ is present. Degas solvents thoroughly.

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. (Introduction of TBTA). Link

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. (Detailed THPTA protocols). Link

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. (RuAAC Protocol).[5] Link

Sources

Method

Fragment-based drug design using 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

This Application Note is designed for medicinal chemists and structural biologists. It details the strategic utilization of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine —a specialized fluorinated building block—in Fr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and structural biologists. It details the strategic utilization of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine —a specialized fluorinated building block—in Fragment-Based Drug Design (FBDD).

Compound: 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine Application: Fragment Growing, 19F-NMR Screening, and Library Expansion via Click Chemistry.

Introduction & Strategic Rationale

In modern FBDD, the transition from a low-affinity fragment hit to a potent lead often requires "Fragment Growing" or "Fragment Linking."[1] The title compound, 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine , is a dual-purpose reagent designed to accelerate this process.

The "Spy" & "Click" Concept

This molecule integrates two critical functionalities into a privileged piperidine scaffold:

  • The 1,1-Difluoroethyl Group (The "Spy"):

    • Physicochemical Tuning: Acts as a bioisostere for isopropyl or carbonyl groups but with reduced basicity (lowering the piperidine

      
      ) and increased metabolic stability against oxidative dealkylation.
      
    • Biophysical Probe: The gem-difluoro (

      
      ) moiety serves as a sensitive NMR handle. Unlike 
      
      
      
      -NMR,
      
      
      -NMR has zero background in biological systems, allowing for high-throughput "cocktail" screening of fragment binding via
      
      
      relaxation analysis.
  • The 2-Azidoethyl Linker (The "Click" Handle):

    • Enables rapid covalent attachment to alkyne-functionalized fragments or proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the piperidine motif to be "clicked" onto a weak binder to explore subsites (Fragment Growing).

Compound Profile & Preparation[2][3][4][5]

Since this specific derivative is a specialized intermediate, it is often prepared in-house from the commercially available core.

Table 1: Physicochemical Profile (Predicted)

PropertyValueSignificance in Drug Design
Molecular Weight ~218.25 DaIdeal for FBDD (Rule of 3 compliant).
cLogP ~1.8 - 2.1Good lipophilicity for membrane permeability.
H-Bond Acceptors 4 (N-piperidine, Azide Ns, Fs)Potential for specific interactions in the binding pocket.

(Piperidine N)
~8.0 - 8.5Lower than typical piperidines (~10-11) due to the electron-withdrawing

group, reducing hERG liability.

NMR Shift
~ -80 to -100 ppmDistinct region, typically a quartet or multiplet depending on coupling.
Preparation Protocol (In-Situ Generation)

If the title compound is not in stock, synthesize it from the core building block:

  • Reagents: 3-(1,1-difluoroethyl)piperidine (CAS 1545252-86-5), 2-azidoethyl 4-methylbenzenesulfonate,

    
    , Acetonitrile (
    
    
    
    ).
  • Procedure: Dissolve piperidine (1 eq) in

    
    . Add 
    
    
    
    (2 eq) and azido-tosylate (1.1 eq). Reflux at 80°C for 4-6 hours.
  • Workup: Filter solids, concentrate filtrate. Purify via silica flash chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via

    
    -NMR and LC-MS (observe Azide stretch at ~2100 
    
    
    
    in IR).

Application Protocol A: Fragment Growing via CuAAC

Objective: To covalently link the fluorinated piperidine fragment to a pre-identified "Anchor Fragment" (a weak binder containing a terminal alkyne) to boost affinity.

Materials
  • Anchor Fragment: Alkyne-functionalized hit (10 mM in DMSO).

  • Azide Reagent: 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine (10 mM in DMSO).

  • Catalyst:

    
     (100 mM in water).
    
  • Reductant: Sodium Ascorbate (500 mM in water).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - Critical for stabilizing Cu(I) and preventing protein denaturation if performing in-situ click.

Step-by-Step Methodology
  • Reaction Assembly: In a 96-well plate or microvial, combine:

    • 50

      
       Anchor Fragment (1 eq).
      
    • 50

      
       Azide Reagent (1.2 eq).
      
    • 10

      
       THPTA/CuSO4 premix (1:5 molar ratio Cu:Ligand).
      
    • 10

      
       Sodium Ascorbate (5 eq).
      
  • Incubation: Seal and shake at Room Temperature (RT) for 2–4 hours.

  • Quenching: Add a metal scavenger resin (e.g., QuadraPure™ TU) to remove Copper if the product is to be screened directly in biological assays.

  • Purification (Optional): For high-purity screening, purify via preparative HPLC. For rapid "crude" screening, dilute directly into assay buffer (assuming >90% conversion).

Application Protocol B: -NMR Ligand-Observed Screening

Objective: Use the


 group to validate binding of the synthesized library to the target protein. This method relies on the change in transverse relaxation time (

) upon binding.
Mechanism
  • Free Ligand: Tumbles rapidly

    
     Slow relaxation 
    
    
    
    Sharp, narrow Peak.
  • Bound Ligand: Tumbles with protein

    
     Fast relaxation 
    
    
    
    Broad, weak Peak.
Experimental Setup
  • Instrument: 500 MHz or 600 MHz NMR with a cryoprobe optimized for

    
     (or dual 
    
    
    
    ).
  • Sample Preparation:

    • Buffer:

      
       or 
      
      
      
      (90:10) with phosphate buffer (pH 7.4). Avoid fluorinated surfactants.
    • Ligand Concentration: 50

      
       (Title compound or "clicked" derivative).
      
    • Protein Concentration: 2–5

      
       (Target protein).
      
    • Reference: Trifluoroacetic acid (TFA) or Fluorobenzene (internal standard in capillary).

Measurement Protocol ( -Filter Experiment)
  • Acquire Reference Spectrum: Run a 1D

    
     scan of the ligand without protein. Note the linewidth (
    
    
    
    ) and chemical shift.[2]
  • Acquire CPMG Spectrum: Use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

    • Delay (

      
      ): Set total echo time to 50–200 ms.
      
    • Logic: This delay filters out signals from slowly tumbling species (bound ligands).

  • Acquire Sample Spectrum: Add protein to the ligand solution and repeat the CPMG scan.

  • Data Analysis:

    • Calculate the Attenuation Factor (%) :

      
      .
      
    • Interpretation: A signal reduction of >30-50% indicates binding. The

      
       group of the title compound provides a distinct, interference-free signal for this calculation.
      

Visualizing the Workflow

The following diagram illustrates the iterative cycle of using this specific azide-piperidine tool for fragment growing and validation.

FBDD_Workflow Start Fragment Hit (Weak Binder + Alkyne) Click CuAAC Reaction (Click Chemistry) Start->Click Scaffold Reagent 1-(2-Azidoethyl)-3- (1,1-difluoroethyl)piperidine Reagent->Click Warhead Library Fluorinated Linked Library Click->Library Triazole Formation Screen 19F-NMR Screening (T2 Relaxation) Library->Screen CF2 Signal Analysis Screen->Start No Binding (Iterate Linker) Hit Validated Lead (High Affinity) Screen->Hit Signal Attenuation > 50%

Caption: Workflow integrating Click Chemistry synthesis and 19F-NMR validation for fragment growing.

References

  • Scott, D. E., et al. (2016). Fragment-Based Drug Discovery: A Practical Approach. Cambridge University Press. Link

  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in reactions with 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

Prepared by the Office of the Senior Application Scientist Welcome to the dedicated technical support guide for 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine. This resource is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of employing this versatile building block in their synthetic workflows. We will address common challenges, with a primary focus on troubleshooting low yields in the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, and provide actionable, field-proven solutions.

Chemical Profile
PropertyValue
IUPAC Name 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine
Molecular Formula C₉H₁₆F₂N₄
Molecular Weight 234.25 g/mol
Structure Chemical Structure
Primary Application Trivalent synthetic building block for drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound? 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine is a trivalent building block designed for complex molecule synthesis, particularly in drug discovery. It offers three points for diversification:

  • The azido group for bio-orthogonal "click" chemistry, such as CuAAC.[1]

  • The piperidine nitrogen for functionalization, salt formation, or influencing physicochemical properties.[2]

  • The difluoroethyl moiety , which can enhance metabolic stability and modulate properties like lipophilicity and pKa.[3]

Q2: What are the critical safety considerations when handling this reagent? The primary concern is the azide functional group. Organic azides are energetic compounds and can be sensitive to heat, shock, or friction, potentially leading to violent decomposition.[4] While this molecule has a relatively high molecular weight, which generally increases stability, standard precautions for azides are mandatory. Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and avoid contact with strong acids (which can form explosive hydrazoic acid) and heavy metals.[4]

Q3: My primary reaction is a CuAAC (Click Reaction). What are the most common initial hurdles? The most frequent issues in CuAAC reactions are catalyst inactivation, poor reagent quality, and sub-optimal solubility.[5][6] The active catalyst, Copper(I), is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[5] Furthermore, the piperidine moiety can introduce steric hindrance, and the overall polarity of the molecule may require careful solvent selection to ensure all reaction components remain in solution.[6][7]

Q4: How does the 3-(1,1-difluoroethyl)piperidine core influence the reaction? The substituted piperidine ring has two main effects. First, the 1,1-difluoroethyl group is a strong electron-withdrawing group, which can influence the basicity of the piperidine nitrogen but is generally considered metabolically stable and chemically robust.[3][8] Second, and more critically, the substituent at the 3-position creates steric bulk around the molecule, which can potentially slow down the reaction rate compared to less hindered azides.[7][9] This may necessitate longer reaction times or slightly elevated temperatures.

Troubleshooting Guide: Low Yields in CuAAC Reactions

This guide is structured to diagnose and solve issues based on the symptoms observed during your experiment.

Symptom 1: Very Low or No Product Formation

This is the most common issue and often points to a fundamental problem with the reaction setup or reagents.

Q: I've set up my reaction but see no product by TLC or LC-MS. What went wrong?

Potential Cause 1: Inactive Copper(I) Catalyst

  • The Chemistry: The catalytically active species in CuAAC is Cu(I). Atmospheric oxygen readily oxidizes it to Cu(II), which is inactive in the catalytic cycle.[5][10] This is the most frequent cause of reaction failure.

  • Solution & Protocol:

    • Deoxygenate Your Solvents: Before use, sparge your reaction solvents (e.g., DMF, t-BuOH/H₂O) with an inert gas like argon or nitrogen for 15-20 minutes.

    • Use a Reducing Agent: Always include a reducing agent to regenerate Cu(I) in situ. Sodium ascorbate is the most common and effective choice.[5] Prepare a fresh stock solution of sodium ascorcate in deoxygenated water immediately before use.

    • Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon.

Potential Cause 2: Poor Reagent Quality or Degradation

  • The Chemistry: Impurities in the azide, alkyne, or solvents can poison the copper catalyst.[5] Organic azides can also degrade over time, especially if stored improperly.[4]

  • Solution & Protocol:

    • Verify Purity: Confirm the purity of your alkyne partner and 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine via NMR or LC-MS before use.

    • Proper Storage: Store the azide compound at the recommended temperature, protected from light.

    • Use High-Purity Solvents: Employ anhydrous or high-purity solvents to minimize contaminants.

Potential Cause 3: Ineffective Ligand

  • The Chemistry: A ligand is crucial for stabilizing the Cu(I) oxidation state and preventing copper precipitation.[11] Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice for organic solvents, while Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is excellent for aqueous systems.[6]

  • Solution & Protocol:

    • Ensure Ligand Presence: Verify that you have added the correct ligand for your solvent system.

    • Check Stoichiometry: The ligand-to-copper ratio is typically between 1:1 and 5:1.[5] Ensure you are using an adequate amount. For this sterically demanding substrate, a higher ligand ratio may be beneficial.

Symptom 2: Incomplete Conversion (Significant Starting Material Remains)

Observing both starting material and product suggests the reaction started but stalled prematurely.

Q: My reaction works, but I can't get it to go to completion, even after 24 hours. Why?

Potential Cause 1: Insufficient Reagent Equivalents or Low Concentration

  • The Chemistry: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess (1.1-1.2 equivalents) of the less valuable or more stable reagent (often the alkyne) can drive the reaction to completion. Low reactant concentrations can also slow down the bimolecular reaction rate.[10]

  • Solution & Protocol:

    • Increase Equivalents: Perform a test reaction using 1.2 equivalents of your alkyne.

    • Increase Concentration: If solubility allows, increase the concentration of your reactants. The optimal range is typically 0.1 M to 0.5 M.

Potential Cause 2: Reactant Solubility Issues

  • The Chemistry: If any reactant or catalyst component precipitates from the solution, the reaction will stop. This can be a problem when using mixed solvent systems like t-BuOH/H₂O where reactants have differential solubility.[6]

  • Solution & Protocol:

    • Solvent Screening: Test alternative solvent systems. Common choices include DMF, DMSO, or THF/water mixtures.

    • Visual Inspection: Visually inspect the reaction mixture for any precipitation. If observed, try a different solvent system.

Potential Cause 3: Steric Hindrance

  • The Chemistry: The 3-(1,1-difluoroethyl)piperidine scaffold introduces steric bulk that can hinder the approach of the alkyne to the azide-copper complex, slowing the reaction.[7][9]

  • Solution & Protocol:

    • Increase Temperature: Gently heat the reaction to 35-45 °C. This can often provide enough energy to overcome the activation barrier without causing significant azide decomposition.

    • Extend Reaction Time: For sterically hindered substrates, reactions may require 24-48 hours to reach completion.

Symptom 3: Significant Formation of Side Products

Unwanted spots on a TLC plate or peaks in an LC-MS trace indicate side reactions are competing with your desired transformation.

Q: I see my product, but my crude mixture is messy with multiple byproducts. What is happening?

Potential Cause: Alkyne Homodimerization (Glaser Coupling)

  • The Chemistry: In the presence of oxygen, Cu(I) can be oxidized to Cu(II), which can catalyze the homodimerization of terminal alkynes to form a diyne.[6] This is a very common side reaction in CuAAC.

  • Solution & Protocol:

    • Rigorous Deoxygenation: This is the most critical step. Ensure your solvents and reaction headspace are thoroughly purged with an inert gas as described for Symptom 1.

    • Optimize Reducing Agent: A sufficient concentration of sodium ascorbate helps to quench any Cu(II) that forms, suppressing this side pathway.

Experimental Protocols & Visualization

Protocol 1: Standard Small-Scale CuAAC Test Reaction

This protocol provides a reliable starting point for optimization.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of your alkyne in DMF.

    • Prepare a 100 mM stock solution of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine in DMF.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deoxygenated water.

    • Prepare a 50 mM stock solution of TBTA in DMF.

    • Immediately before use, prepare a 1 M stock solution of sodium ascorbate in deoxygenated water.

  • Reaction Setup (under Argon/Nitrogen):

    • To a 4 mL vial with a stir bar, add the azide stock solution (100 µL, 0.01 mmol, 1.0 eq).

    • Add the alkyne stock solution (110 µL, 0.011 mmol, 1.1 eq).

    • Add the TBTA ligand solution (20 µL, 0.001 mmol, 0.1 eq).

    • Add the CuSO₄ solution (10 µL, 0.0005 mmol, 0.05 eq).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (10 µL, 0.01 mmol, 1.0 eq).

    • Add additional DMF to bring the total reaction volume to ~500 µL (final concentration ~0.02 M).

  • Monitoring:

    • Stir the reaction at room temperature.

    • Monitor progress by taking small aliquots for LC-MS or TLC analysis every 1-2 hours.

Diagram: CuAAC Catalytic Cycle and Common Failure Points

This diagram illustrates the main catalytic cycle and highlights where common issues can derail the reaction.

CuAAC_Pathway Azide Piperidine-Azide Cycloadduct Copper-Triazolide Intermediate Azide->Cycloadduct Alkyne Terminal Alkyne Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Ligand CuI Cu(I) Catalyst CuI->Cu_Acetylide CuII Inactive Cu(II) CuI->CuII Na Ascorbate (Reduction) Cu_Acetylide->Cycloadduct Cycloaddition Glaser Glaser Coupling (Diyne Byproduct) Cu_Acetylide->Glaser O₂ Promoted Product Triazole Product Cycloadduct->Product Protonolysis Product->CuI Catalyst Regeneration O2 O₂ (Oxygen) O2->CuII Oxidation

Caption: The CuAAC cycle with key intermediates and failure pathways.

Diagram: Troubleshooting Workflow

Use this decision tree to systematically diagnose low-yield reactions.

Troubleshooting_Flowchart Start Low Yield or No Reaction CheckCatalyst Is the Catalyst System Active? Start->CheckCatalyst CheckReagents Are Reagents Pure & Stable? CheckCatalyst->CheckReagents Yes Sol_Catalyst 1. Deoxygenate solvents. 2. Use fresh Na Ascorbate. 3. Run under inert atmosphere. 4. Use a Cu(I) ligand (TBTA). CheckCatalyst->Sol_Catalyst No CheckConditions Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes Sol_Reagents 1. Check purity by NMR/LC-MS. 2. Use fresh, high-purity stock. CheckReagents->Sol_Reagents No Success Reaction Optimized CheckConditions->Success Yes Sol_Conditions 1. Screen solvents (DMF, DMSO). 2. Increase concentration. 3. Use 1.1-1.2 eq. of alkyne. 4. Gently heat (35-45°C). CheckConditions->Sol_Conditions No Sol_Catalyst->Start Re-run Sol_Reagents->Start Re-run Sol_Conditions->Start Re-run

Caption: A systematic workflow for troubleshooting low-yield reactions.

References
  • Piperidine Synthesis. - DTIC. (12)

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2)

  • troubleshooting low yield in copper-catalyzed click reactions - Benchchem. (5)

  • Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC. (13)

  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed. (7)

  • common side reactions of organic azides in synthesis. - Benchchem. (4)

  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (14)

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing). (Link)

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (Link)

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (Link)

  • Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. (Link)

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC. (Link)

  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem. (15)

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Link)

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition) - Reddit. (Link)

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (Link)

  • Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (Link)

  • US3426028A - Piperidine derivatives and their salts - Google Patents. (Link)

  • Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (Link)

  • Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane | The Journal of Organic Chemistry - ACS Publications. (Link)

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - ResearchGate. (Link)

  • A Study of Effects Unique Fluorine in Organic Reactions. (16)

  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (Link)

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (Link)

  • Technical Support Center: Optimizing Azide-Alkyne Cycloaddition Reactions - Benchchem. (6)

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - University of Victoria. (Link)

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry - ACS Publications. (Link)

  • alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes Consider these typical bond strengths. (17)

Sources

Optimization

Optimizing purification methods for fluorinated piperidine intermediates

Topic: Optimizing Purification Methods for Fluorinated Piperidine Intermediates Status: Operational | Tier: Level 3 (Senior Application Support) Introduction: The "Fluorine Paradox" Welcome to the technical support hub....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Purification Methods for Fluorinated Piperidine Intermediates

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The "Fluorine Paradox"

Welcome to the technical support hub. If you are here, you are likely experiencing the "Fluorine Paradox": the very atom that improves your drug candidate’s metabolic stability and lipophilicity—fluorine—is currently ruining your purification yields.

Fluorinated piperidines are deceptive. They often lack UV chromophores, possess surprisingly high volatility in their free-base form, and exhibit pKa shifts that render standard amine protocols ineffective. This guide synthesizes troubleshooting workflows designed to recover your mass and ensure purity.

Module 1: The "Invisible" Analyte (Detection Issues)

User Complaint: "I see nothing on my Flash/HPLC UV trace, but the mass spec says my compound is there. When I blindly collect fractions, I get low recovery."

Root Cause Analysis

Most simple fluorinated piperidines (e.g., 3-fluoropiperidine) have no conjugated


-systems. They are UV-transparent at standard wavelengths (254 nm). Furthermore, the fluorine atom’s electron-withdrawing nature reduces the kinetic sensitivity of standard amine stains like Ninhydrin.
Troubleshooting Protocol: Visualization & Detection
Option A: Universal Detection (Instrumental)

If available, switch your detector from UV-Vis to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These rely on mass, not chromophores.

  • Critical Setting: Ensure your drift tube temperature is low (

    
    C) because fluorinated piperidines are volatile (see Module 2).
    
Option B: Derivatization (Chemical)

If you must use UV, you need to attach a "flag" (chromophore) to the nitrogen.

Step-by-Step Derivatization Protocol (Pre-Column):

  • Reagent: Dissolve crude mixture in DCM.

  • Add Base: Add 1.5 eq. Diisopropylethylamine (DIPEA).

  • Add Tag: Add 1.1 eq. Cbz-Cl (Benzyl chloroformate) or Fmoc-Cl .

  • Reaction: Stir for 30 mins at RT.

  • Result: The Cbz-protected piperidine is now UV active (254 nm), less volatile, and lipophilic, making it easy to purify on standard Silica.

  • Deprotection: Hydrogenation (

    
    , Pd/C) removes Cbz quantitatively later.
    
Option C: TLC Visualization (The "Dip" Test)

Standard Ninhydrin often fails because the fluorine reduces nucleophilicity. Use KMnO₄ (Potassium Permanganate) or Iodine Chamber .

Stain ReagentSensitivity for F-PiperidinesNotes
Ninhydrin LowRequires excessive heating; often faint.
KMnO₄ High Oxidizes the amine; appears as yellow spot on purple background.
Iodine (

)
MediumReversible; good for quick checks but fades fast.
Dragendorff HighSpecific for tertiary amines/alkaloids; stains orange.

Module 2: The "Disappearing" Yield (Volatility & Isolation)

User Complaint: "I had 500 mg in the flask, but after rotary evaporation, I only have 150 mg. Where did it go?"

Root Cause Analysis

Fluorine atoms do not significantly increase boiling points compared to the hydrogen they replace, but they do reduce intermolecular hydrogen bonding capability of the amine. Consequently, free-base fluorinated piperidines are highly volatile and co-evaporate with solvents like DCM or Ether.

Corrective Workflow: Salt Formation

NEVER concentrate a fluorinated piperidine to dryness as a free base. Always convert it to a non-volatile salt before final drying.

Figure 1: Decision logic for preventing volatility loss via salt formation.

Protocol: HCl Salt Isolation

  • Dissolve crude oil in a minimal amount of dry Diethyl Ether or MTBE.

  • Cool to

    
    C in an ice bath.
    
  • Dropwise add 2M HCl in Diethyl Ether (or 1.25M HCl in MeOH).

  • A white precipitate (the hydrochloride salt) should form immediately.

  • Filtration: Collect solids via Buchner funnel.

  • Wash: Rinse with cold ether.

  • Dry: The salt is non-volatile and stable.

Module 3: Separation of Defluorinated Impurities

User Complaint: "I cannot separate my 3-fluoropiperidine from the piperidine byproduct. They co-elute on everything."

Root Cause Analysis

Hydrodefluorination is a common side reaction. The polarity difference between a fluorinated piperidine and its non-fluorinated analog is minimal on silica because the C-F bond is small and mimics C-H sterically. However, their electronic properties (pKa) are significantly different.

The Science: pKa Modulation

The electronegative fluorine pulls electron density from the nitrogen, lowering the pKa.

  • Piperidine pKa: ~11.2

  • 3-Fluoropiperidine pKa: ~8.4 - 9.0 (depending on solvent)

You can exploit this


 (>2 units) using pH-controlled extraction  rather than chromatography.
Troubleshooting Protocol: The "pH Window" Extraction

Objective: Selectively protonate the stronger base (impurity) or the weaker base (product).

Scenario: You have a mixture of Piperidine (Impurity, pKa 11) and 3-F-Piperidine (Product, pKa 8.5).

  • Dissolve: Take mixture in Ethyl Acetate (Organic phase).

  • Buffer Wash (pH 9.5): Wash with a Borate or Carbonate buffer at pH 9.5 .

    • Mechanism:[1][2] At pH 9.5, the Piperidine (pKa 11) is mostly protonated (

      
      ) and prefers the Aqueous  layer.
      
    • The 3-F-Piperidine (pKa 8.[3]5) is mostly deprotonated (neutral) and stays in the Organic layer.

  • Separate: Collect the Organic layer.

  • Acid Wash: Extract the Organic layer with 1M HCl to capture the pure fluorinated product as a salt in water.

Frequently Asked Questions (FAQ)

Q1: Why does my fluorinated piperidine peak "tail" so badly on silica? A: The secondary amine interacts strongly with acidic silanols on the silica surface.

  • Fix: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase (e.g., DCM/MeOH + 1% 
    
    
    
    ). This blocks the silanol sites.

Q2: Can I use C18 Reverse Phase HPLC? A: Yes, but standard acidic mobile phases (0.1% Formic Acid) will protonate the amine, making it elute very predominantly at the void volume (dead time).

  • Fix: Use a High pH Mobile Phase (10mM Ammonium Bicarbonate, pH 10). This keeps the amine neutral and allows retention on the C18 chain.

Q3: Is the "Axial Preference" real? A: Yes. In protonated fluorinated piperidines (salts), the fluorine atom prefers the axial position.[2] This is due to a stabilizing charge-dipole interaction between the axial C-F bond and the


 bond.[2] This conformational lock can actually help in crystallizing the salts compared to the free base.

References

  • Conformational Analysis of Fluorin

    • Source: Glorius, F., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference."[4] Angewandte Chemie International Edition, 2018.

    • URL:[Link]

  • Synthesis and Dearomatization Str

    • Source: Glorius, F., et al.[4] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[2][5][6] Nature Communications, 2019.

    • URL:[Link]

  • pKa Modul

    • Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. (Context on pKa shifts).
    • URL:[Link]

  • Chrom

    • Source: "Strategies for the Purification of Basic Compounds.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: NMR Elucidation of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the structural verification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the structural verification of highly functionalized piperidine derivatives.

The molecule —1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine —presents a "perfect storm" of NMR complexities: heteronuclear coupling (


F-

H and

F-

C), diastereotopic environments induced by a chiral center, and conformational dynamics inherent to saturated nitrogen heterocycles. This guide will help you navigate these challenges using causality-driven explanations and self-validating experimental protocols.

Part 1: System Architecture & Elucidation Workflow

Before diving into specific spectral anomalies, it is critical to establish a logical workflow. The diagram below outlines the self-validating analytical pipeline required to unambiguously assign the structure and stereochemistry of this compound.

NMR_Workflow N1 Sample Prep: 1-(2-Azidoethyl)-3- (1,1-difluoroethyl)piperidine N2 1D Acquisition 1H, 13C, 19F NMR N1->N2 N3 Heteronuclear Decoupling 1H{19F} & 13C{19F} N2->N3 Simplify J(H-F) multiplets N4 2D Correlation HSQC, HMBC, COSY N2->N4 Carbon-Proton mapping N6 Final Elucidation Stereocenter & Ring Conformer N3->N6 N5 Conformational Analysis Low-Temp NOESY N4->N5 Spatial proximity check N5->N6 Axial/Equatorial assignment

Workflow for the NMR structural elucidation of fluorinated piperidine derivatives.

Part 2: Troubleshooting Guides & FAQs

Section A: The 1,1-Difluoroethyl Group (The Fluorine Challenge)

Q1: My


F NMR spectrum shows a highly complex, overlapping multiplet instead of a simple quartet for the -CF

- group. Is my sample impure or degrading?
A1: Your sample is likely pure; you are observing a classic stereochemical phenomenon. The C3 carbon of the piperidine ring is a chiral center. Because the adjacent -CF

- group is attached directly to this chiral center, the two fluorine atoms are magnetically non-equivalent (diastereotopic). Instead of a simple signal, they split each other, exhibiting a massive geminal coupling constant (

Hz)[1]. Furthermore, each fluorine couples to the adjacent -CH

protons (

Hz) and the C3 methine proton, resulting in a complex ABX

Y spin system.

Q2: How can I confidently identify the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


C signals for the difluoroethyl moiety when they are buried under baseline noise? 
A2:  Fluorine-coupled carbons split their signal intensity across multiple peaks, often making them look like baseline noise in standard 

C spectra. You must look for characteristic scalar couplings. The -CF

- carbon will appear as a massive triplet around 115–125 ppm with a one-bond coupling (

) of approximately 235–245 Hz. The adjacent methyl carbon and the C3 piperidine carbon will also appear as triplets due to two-bond coupling (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Hz).

Table 1: Expected


C and 

F NMR Parameters for the 1,1-Difluoroethyl Group
NucleusPositionExpected Shift (ppm)MultiplicityDiagnostic Coupling Constant (J)

C
-CF

-
115.0 – 125.0Triplet (t)

Hz

C
-CH

20.0 – 25.0Triplet (t)

Hz

C
Piperidine C335.0 – 45.0Triplet (t)

Hz

F
-CF

- (F

)
-90.0 to -105.0Complex AB system

Hz,

Hz

F
-CF

- (F

)
-90.0 to -105.0Complex AB system

Hz,

Hz
Section B: The 2-Azidoethyl Group (Nitrogen-Adjacent Aliphatics)

Q3: How do I distinguish the 2-azidoethyl protons from the piperidine ring protons in the


H NMR spectrum? 
A3:  The causality here lies in electronegativity. The azido group (-N

) is a strong electron-withdrawing pseudo-halogen. The methylene protons directly attached to the azido group (-CH

-N

) are significantly deshielded, typically appearing as a distinct triplet further downfield around 3.3–3.6 ppm[2]. In the

C NMR spectrum, this specific carbon resonates near 48–51 ppm[3][4]. The N-CH

- protons (attached to the piperidine nitrogen) will appear slightly upfield, around 2.6–2.9 ppm.

Table 2: Expected


H and 

C NMR Parameters for the 2-Azidoethyl Group
NucleusPositionExpected Shift (ppm)MultiplicityDiagnostic Feature

H
-CH

-N

3.30 – 3.60Triplet (t)Deshielded by electron-withdrawing N


H
>N-CH

-
2.50 – 2.90Triplet (t)Typical amine

-protons

C
-CH

-N

48.0 – 51.0Singlet (s)Characteristic azido-adjacent shift

C
>N-CH

-
55.0 – 60.0Singlet (s)Downfield from N

-CH

Section C: Piperidine Ring Conformational Dynamics

Q4: The signals for the piperidine ring protons are broad and poorly resolved, making it impossible to extract axial/equatorial coupling constants. How do I fix this? A4: Piperidine rings undergo rapid chair-chair interconversion at room temperature. If the conformer populations are in equilibrium, the NMR timescale averages the signals, leading to line broadening[5]. However, the bulky 1,1-difluoroethyl group at C3 will strongly dictate the conformation, heavily favoring the equatorial position to minimize 1,3-diaxial steric compression[6]. To resolve these signals, you must freeze out the conformational exchange using Variable Temperature (VT) NMR (see Protocol 2 below).

Part 3: Validated Experimental Protocols

To ensure scientific integrity, do not rely solely on 1D chemical shifts. Use the following self-validating protocols to prove your assignments.

Protocol 1: Resolving H- F Overlap via Heteronuclear Decoupling

This protocol acts as a self-validating system: by systematically removing the fluorine spin states, any remaining multiplicity is definitively proven to be proton-proton coupling.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl

    
     (ensure 99.8% D atom purity to minimize solvent residual signals).
    
  • Baseline Acquisition: Acquire a standard

    
    H NMR spectrum (typically 16-32 scans). Note the complex multiplet for the -CH
    
    
    
    group (~1.5 ppm), which is split by both adjacent protons and fluorines.
  • Decoupler Setup: Configure the spectrometer for a

    
    H{
    
    
    
    F} experiment. Set the
    
    
    F decoupling frequency (O2) to the center of the -CF
    
    
    - multiplet (approx. -95 ppm). Apply a GARP or WALTZ-16 decoupling sequence on the fluorine channel.
  • Data Validation: Acquire the decoupled

    
    H spectrum. The -CH
    
    
    
    group will instantly collapse from a complex multiplet into a simple doublet (coupled only to the C3 methine proton, if a 4-bond coupling exists) or a singlet, confirming the
    
    
    connectivity.
Protocol 2: Variable Temperature (VT) NMR for Conformational Locking

This protocol proves causality between thermal energy and ring dynamics.

  • Solvent Selection: Prepare the sample in CD

    
    Cl
    
    
    
    or Toluene-
    
    
    , which have lower freezing points than CDCl
    
    
    .
  • Calibration: Calibrate the probe temperature using a standard methanol sample to ensure accurate low-temperature readings.

  • Cooling Gradient: Lower the probe temperature in 10 K increments from 298 K down to 230 K. Allow 5 minutes of equilibration time at each step.

  • Acquisition & Analysis: Acquire a

    
    H spectrum at each interval. Watch the broad piperidine backbone signals sharpen into distinct axial and equatorial multiplets.
    
  • Stereochemical Proof: At 230 K, extract the coupling constants of the C3 proton. A large

    
     coupling (~10-12 Hz) with the adjacent C2/C4 axial protons will definitively prove that the C3 proton is axial, meaning the 1,1-difluoroethyl group is locked in the equatorial position[6].
    

Part 4: References

  • N‐Azidoethyl azoles through N‐alkylation under highly harmonized reaction conditions: Synthesis, characterization, and compl Source: LMU Munich (Open Access) URL:

  • The Core Structural Anatomy of Piperidine: A Technical Guide Source: Benchchem URL:

  • Long-lived states involving a manifold of fluorine-19 spins in fluorinated aliphatic chains Source: Copernicus Publications URL:

  • A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate by Ultraviolet Photoelectron Spectroscopy and Matrix Isolation Infrared Spectroscopy Source: The Journal of Physical Chemistry A - ACS Publications URL:

  • Adamantylated Calix[4]arenes Bearing CuAAC-Ready 2-Azidoethyl or Propargyl Functionalities Source: MDPI URL:

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues Source: PMC (NIH) URL:

  • Supporting Information for The difluoromethylene (CF2) group in aliphatic chains Source: Beilstein Journals URL:

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges with 1,1-Difluoroethyl Piperidine Compounds

From the desk of a Senior Application Scientist: Welcome to the technical support center. The 1,1-difluoroethyl piperidine scaffold is a compelling structural motif in modern drug discovery, offering unique modulations o...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center. The 1,1-difluoroethyl piperidine scaffold is a compelling structural motif in modern drug discovery, offering unique modulations of physicochemical properties such as metabolic stability and target affinity.[1][2] However, these same properties, particularly the influence of the difluoroethyl group on lipophilicity, can present significant solubility hurdles in aqueous media.[3][4]

This guide is designed to provide you, our fellow researchers, with a logical, step-by-step framework for diagnosing and overcoming these solubility issues. We will move from fundamental principles to advanced formulation strategies, explaining not just what to do, but why each step is a rational choice for your experimental system.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers encounter when working with this class of compounds.

Q1: Why is my 1,1-difluoroethyl piperidine compound poorly soluble in neutral aqueous buffer?

A1: The poor aqueous solubility typically arises from a combination of two factors. First, the overall molecule, especially with the addition of the lipophilic 1,1-difluoroethyl group, can be quite nonpolar.[3][5] Second, in its solid state, the compound may have a highly stable crystal lattice structure, requiring significant energy to break apart and dissolve. At neutral pH, the basic piperidine nitrogen is in its neutral "free base" form, which is less polar and thus less soluble in water compared to its protonated salt form.[6][7]

Q2: How does the 1,1-difluoroethyl group specifically impact solubility?

A2: The 1,1-difluoroethyl group (-CF2CH3) significantly alters the electronic and physical properties of the molecule. While the C-F bond is highly polar, the overall effect of this group is often an increase in lipophilicity, which can decrease aqueous solubility.[3][4] The difluoromethyl moiety (-CF2H) can also act as a weak hydrogen bond donor, which may influence its interaction with different solvents.[8] This contrasts with a simple ethyl group and can lead to unexpected solubility behavior.

Q3: I have a new compound from this class. What is the very first and most effective strategy I should try to solubilize it?

A3: The most direct and often most effective initial approach is pH adjustment . The piperidine nitrogen is basic (the pKa of protonated piperidine is ~11.2).[5][7] By lowering the pH of your aqueous vehicle to at least 2-3 units below the compound's pKa, you can protonate this nitrogen, forming a much more polar and water-soluble piperidinium salt.[9][10][11]

Q4: My compound is dissolved in a DMSO stock solution, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?

A4: This is a classic example of an "anti-solvent" effect. Your compound is highly soluble in the organic solvent (DMSO), but when this solution is diluted into an aqueous buffer (the anti-solvent), the final concentration of DMSO is too low to keep the compound dissolved, causing it to precipitate.[5] To resolve this, you can either increase the tolerable final concentration of co-solvent in your assay, decrease your working concentration, or employ additional solubilizing excipients like cyclodextrins or surfactants in your aqueous buffer.[5]

Systematic Troubleshooting Guide

Follow this guide when facing specific solubility problems during your experiments.

Problem: Compound exhibits poor solubility (<10 µM) in neutral aqueous buffers (e.g., PBS pH 7.4).

This is the most common starting point. The goal is to systematically find the simplest formulation that meets your required concentration.

Solution 1: pH-Dependent Solubilization

  • Causality: The basic piperidine nitrogen is the key to unlocking solubility. In acidic media (pH < pKa), the nitrogen is protonated, forming a positively charged ion. This ionic species has a much stronger, more favorable interaction with polar water molecules than the neutral free base, leading to a dramatic increase in solubility.[10][12] For every pH unit you move away from the pKa, the solubility of a basic compound can increase 10-fold.[13]

  • Experimental Protocol: The first step is to generate a pH-solubility profile to understand your compound's behavior.

    Figure 1. pH-dependent equilibrium of a piperidine compound.

    Protocol: pH-Solubility Profile Generation

    • Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9). Use buffers with sufficient capacity, such as citrate for acidic pH and phosphate/borate for neutral to basic pH.

    • Add Compound: Add an excess amount of your solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

    • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution is saturated.

    • Separate: Centrifuge the vials to pellet the undissolved solid.

    • Quantify: Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Plot: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

  • Data Interpretation:

pHExpected SolubilityRationale
2.0HighCompound is fully protonated and exists as a highly soluble salt.
4.0HighWell below the pKa, the compound remains predominantly in its soluble protonated form.
6.0IntermediateAs pH approaches the pKa, the proportion of the less soluble free base increases.
7.4LowThe compound is primarily in its neutral free base form, leading to low intrinsic solubility.
9.0Very LowThe equilibrium is strongly shifted towards the poorly soluble free base.

Solution 2: Co-solvent Systems

  • Causality: If pH adjustment is not an option (e.g., due to compound stability or biological assay constraints), using a water-miscible organic solvent, or "co-solvent," is the next logical step. The co-solvent works by reducing the overall polarity of the solvent system, making it more "hospitable" to a lipophilic solute and weakening the hydrogen-bonding network of water that excludes nonpolar molecules.[9][14]

  • Common Co-solvents for Research:

Co-solventTypical Starting % (v/v)Key Considerations
DMSO1-10%High solubilizing power, but can have biological effects at >0.5%.
Ethanol5-20%Generally well-tolerated in many biological systems.
PEG 40010-40%Low toxicity, often used in preclinical formulations.[15]
Propylene Glycol (PG)10-40%Another common vehicle for in vivo studies.[15]
  • Experimental Protocol: Co-solvent Screening

    • Prepare Vehicles: Create several aqueous solutions (using your final buffer) containing different percentages of a co-solvent (e.g., 5%, 10%, 20% Ethanol).

    • Add Compound: Add an excess amount of the solid compound to each vehicle.

    • Equilibrate & Quantify: Follow the same equilibration and quantification steps (3-6) as in the pH-solubility protocol. This will determine the maximum solubility in each co-solvent blend.

Problem: Solubility remains insufficient even with pH and co-solvent optimization, or the formulation is unsuitable for the intended application (e.g., in vivo).

When simpler methods fail, more advanced formulation strategies that alter the compound's microenvironment are required.

Solution 3: Complexation with Cyclodextrins

  • Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[16] They can encapsulate the nonpolar parts of a drug molecule, like the 1,1-difluoroethyl piperidine moiety, into their central cavity. This "inclusion complex" effectively hides the hydrophobic portion of the drug from water, presenting a new, larger entity with a hydrophilic exterior that has greatly enhanced aqueous solubility.[5][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high solubility and low toxicity.[16]

  • Experimental Protocol: Phase Solubility Study with HP-β-CD

    • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15% w/v) in your desired buffer.

    • Add Compound: Add an excess amount of your solid compound to each cyclodextrin solution.

    • Equilibrate & Quantify: Follow the standard equilibration and quantification steps.

    • Plot: Plot the solubility of your compound against the concentration of HP-β-CD. A linear plot (Type A) indicates the formation of a soluble 1:1 complex, and the slope can be used to determine the complexation efficiency.

Solution 4: Other Advanced Strategies

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water.[17][18] These micelles have a hydrophobic core that can solubilize your compound, similar to cyclodextrins.[16] Common examples include Polysorbate 80 (Tween 80) and Cremophor EL.[19]

  • Salt Formation: While pH adjustment forms a salt in situ, you can also chemically synthesize and isolate a stable, solid salt form of your compound (e.g., a hydrochloride or citrate salt). This solid form often has superior dissolution properties and stability compared to the free base.[6][9]

  • Amorphous Solid Dispersions: For highly crystalline compounds ("brick dust"), disrupting the crystal lattice is key. A solid dispersion involves dispersing the compound at a molecular level within a hydrophilic polymer matrix. This prevents recrystallization and can dramatically increase dissolution rates.[6]

General Troubleshooting Workflow

This flowchart provides a visual guide to the decision-making process for tackling solubility issues with 1,1-difluoroethyl piperidine compounds.

Solubility_Troubleshooting_Workflow Start Start: Compound has Poor Aqueous Solubility Check_pH Is pH adjustment a viable option for the experiment? Start->Check_pH Adjust_pH SOLUTION 1: Adjust pH to 2-3 units below compound pKa. Generate pH-solubility profile. Check_pH->Adjust_pH Yes Check_CoSolvent Is a co-solvent tolerable in the experimental system? Check_pH->Check_CoSolvent No Check_Advanced Is solubility still insufficient or is an in vivo formulation needed? Adjust_pH->Check_Advanced Use_CoSolvent SOLUTION 2: Use a co-solvent (e.g., EtOH, PEG 400, DMSO). Screen for concentration. Check_CoSolvent->Use_CoSolvent Yes Check_CoSolvent->Check_Advanced No Use_CoSolvent->Check_Advanced Use_Cyclodextrin SOLUTION 3: Use Cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. Check_Advanced->Use_Cyclodextrin Yes Success Success: Compound Solubilized Check_Advanced->Success No (Sufficient) Use_Other CONSIDER OTHER ADVANCED STRATEGIES: - Surfactants (Micelles) - Stable Salt Formation - Solid Dispersions Use_Cyclodextrin->Use_Other If Needed Use_Cyclodextrin->Success Use_Other->Success

Figure 2. Decision workflow for resolving solubility issues.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Gothwal, A., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Future Journal of Pharmaceutical Sciences.
  • Co-solvency: Significance and symbolism. (2025). Wisdom Library.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharma and Bio Sciences.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (2025). Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). PMC.
  • Solubilizer Excipients. (n.d.). Protheragen.
  • Enhancing solubility with novel excipients. (2025). Manufacturing Chemist.
  • Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). BOC Sciences.
  • Solubilizer Excipients. (n.d.). CD Formulation.
  • PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research.
  • Technical Support Center: Enhancing the Solubility of Piperidine Intermediates. (2025). Benchchem.
  • Addressing poor solubility of piperidine derivatives in reactions. (2025). Benchchem.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2008). PubMed.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.

Sources

Troubleshooting

Technical Support Center: Thermal Processing of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical safety and operational parameters required for heating 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical safety and operational parameters required for heating 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine . Organic azides are highly energetic molecules; heating them provides the activation energy for dinitrogen (N₂) extrusion, which can lead to explosive decomposition if improperly managed. This guide synthesizes structural hazard profiling with field-proven safety protocols to ensure your experiments are both successful and safe.

Structural Hazard Assessment

Before applying heat to any organic azide, you must evaluate its explosive potential based on its molecular structure. We utilize two primary predictive metrics: the Carbon-to-Nitrogen (C/N) Ratio and the Rule of Six [1].

For 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine (Chemical Formula:


):
Hazard MetricCalculationValueSafety Implication & Operational Limit
Carbon Atoms (

)
Piperidine (5) + Ethyl (2) + Difluoroethyl (2)9Provides structural bulk to dilute the energetic functional group.
Nitrogen Atoms (

)
Piperidine (1) + Azide (3)4Primary source of energetic instability.
C/N Ratio

2.25 Falls between 1 and 3. The compound can be isolated but must be stored at

concentration and handled at scales strictly

[2].
Rule of Six

9

. The molecule has sufficient carbon dilution to be considered relatively safe for standard laboratory handling, provided thermal limits are respected[3].

Frequently Asked Questions (FAQs): Thermal Stability

Q: Why is heating 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine considered a high-risk operation? A: Heating organic azides drives the extrusion of N₂ gas to form a highly reactive nitrene intermediate. Because N₂ is a gas, its rapid formation causes a massive and sudden expansion in volume. If the thermal decomposition occurs too rapidly—especially in a closed system—the resulting pressure spike will cause a catastrophic vessel failure[4].

Q: What is the maximum safe temperature for heating this compound? A: While exact decomposition temperatures (


) require empirical determination via Differential Scanning Calorimetry (DSC), aliphatic azides generally begin slow decomposition above 100°C and undergo rapid, potentially violent decomposition above 130°C. Unless specific thermal analysis data dictates otherwise, heating should be strictly maintained below 90°C .

Q: Can I use halogenated solvents (like DCM or Chloroform) as the reaction medium during heating? A: No. While this compound is an isolated organic azide, it is a universal safety standard to avoid halogenated solvents in azide chemistry. Trace impurities or side reactions can lead to the formation of di- or tri-azidomethane, which are notoriously unstable and explosively sensitive to heat and shock[3].

Troubleshooting Guide: Heating Anomalies

Issue: The reaction mixture turns dark and bubbles vigorously upon reaching the target temperature.

  • Causality: This indicates rapid, potentially runaway thermal decomposition and uncontrolled N₂ evolution. The heat input has exceeded the safe kinetic threshold of the azide group.

  • Corrective Action: Immediately remove the heat source (e.g., lower the oil bath) using remote manipulation if possible. Do NOT raise the fume hood sash. Allow the system to cool to ambient temperature under the protection of the blast shield[5].

Issue: Pressure buildup or "popping" of the septa is observed during heating.

  • Causality: The reaction is being heated in a sealed or insufficiently vented system.

  • Corrective Action: Never heat organic azides in a closed system. Abort the reaction, allow it to cool, and reconfigure your apparatus to include a reflux condenser connected to an inert gas manifold equipped with a bubbler to safely vent evolved gases[4].

Issue: The isolated product after heating shows a mass loss and unexpected NMR peaks.

  • Causality: Unintentional thermal degradation (nitrene formation followed by insertion or rearrangement reactions) occurred because localized hot spots exceeded the decomposition threshold.

  • Corrective Action: Switch from a heating mantle (which creates severe hot spots) to a precisely controlled silicone oil bath or aluminum heating block. Ensure vigorous stirring to maintain uniform heat distribution[2].

Standard Operating Procedure: Safe Heating Workflow

This protocol is designed as a self-validating system; you must confirm the success of each step before proceeding to the next.

Step 1: Scale and Concentration Verification

  • Action: Weigh the 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine. Ensure the total mass is strictly

    
      and the final reaction concentration will be 
    
    
    
    [1].
  • Validation Check: The reaction vessel volume must be at least 3 to 5 times the total solvent volume to safely accommodate potential gas evolution.

Step 2: Open-System Apparatus Assembly

  • Action: Assemble a round-bottom flask with a reflux condenser. Avoid ground-glass joints where possible, or use PTFE sleeves, as friction can initiate decomposition[2]. Connect the top of the condenser to a nitrogen or argon line.

  • Validation Check: Before applying heat, briefly increase the inert gas flow to verify that the exhaust bubbler registers positive flow. This confirms the system is open and capable of venting N₂ gas[4].

Step 3: Deployment of Engineering Controls

  • Action: Conduct all operations inside a certified chemical fume hood. Place a heavy-duty polycarbonate blast shield between the apparatus and the sash.

  • Validation Check: Lower the fume hood sash to the minimum operable height. Verify that all temperature controllers and stirrer dials can be reached without reaching around the blast shield[5].

Step 4: Controlled Heating Execution

  • Action: Submerge the flask in a silicone oil bath. Apply heat gradually using a ramp rate of no more than 2–5°C per minute.

  • Validation Check: Monitor the reaction temperature via a calibrated external bath probe. The temperature must not overshoot the set point. Visually monitor the bubbler; a sudden spike in gas evolution indicates rapid decomposition, requiring immediate heat removal.

Step 5: Quenching and Workup

  • Action: Allow the reaction to cool completely to room temperature. Never concentrate azide-containing reaction mixtures via rotary evaporation to dryness [5].

  • Validation Check: Quench any unreacted azide by reducing it to the corresponding amine (e.g., via the Staudinger reaction using triphenylphosphine) prior to transferring the material to chemical waste[2].

Process Visualization

AzideHeatingWorkflow A 1. Hazard Assessment Confirm Scale < 5g & C/N Ratio > 1 B 2. Apparatus Assembly Equip Reflux Condenser & N2 Bubbler A->B C 3. Engineering Controls Deploy Blast Shield & Lower Sash B->C D 4. Heating Execution Use Oil Bath (Avoid Hotspots) C->D E 5. Reaction Monitoring Observe Bubbler for N2 Evolution Rate D->E F 6. Quenching & Workup Cool to RT & Reduce Excess Azide E->F

Caption: Self-validating workflow for the safe thermal processing of organic azides in a laboratory.

References

  • Occupational Health, Safety & Environment. "Azides." University of Victoria.[Link]

  • Environmental Health and Safety. "Safe Handling of Azides." University of Pittsburgh.[Link]

  • Stanford Environmental Health & Safety. "Information on Azide Compounds." Stanford University.[Link]

  • Environmental Health & Safety. "Sodium Azide and Organic Azides SOP." UC Santa Barbara.[Link]

Sources

Optimization

Removing copper catalysts after clicking 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

Technical Support Center: Copper Catalyst Removal for Piperidine-Functionalized CuAAC Products Welcome to the Advanced Troubleshooting Guide for purifying 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine after Copper-Cat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Copper Catalyst Removal for Piperidine-Functionalized CuAAC Products

Welcome to the Advanced Troubleshooting Guide for purifying 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine after Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide is designed for drug development professionals who must meet strict regulatory thresholds for heavy metal impurities.

The Mechanistic Challenge: Why is this molecule so difficult to purify?

When clicking 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine with an alkyne, researchers frequently encounter severe, refractory copper contamination. The causality behind this purification bottleneck lies in the specific structural features of the newly formed Active Pharmaceutical Ingredient (API):

  • The Multidentate Chelation Trap: The starting azide contains a basic piperidine nitrogen (pKa ~9–10). Following the click reaction, a 1,2,3-triazole ring is formed. Together, the piperidine nitrogen and the triazole ring act as a potent bidentate ligand. This motif heavily sequesters Cu(I) and Cu(II) ions from the catalytic cycle, forming a highly stable chelate.

  • Lipophilic Drag: The 1,1-difluoroethyl group is highly lipophilic and electron-withdrawing. This lipophilicity effectively "drags" the tightly bound product-copper complex into organic extraction solvents (like dichloromethane or ethyl acetate).

Because of these factors, the thermodynamic stability of the product-copper complex in the organic phase outcompetes standard aqueous chelators. For pharmaceutical applications, where ICH Q3D guidelines 1[1], specialized removal strategies are mandatory.

Copper Scavenging Decision Workflow

CopperRemovalWorkflow Start Crude CuAAC Mixture (Piperidine-Triazole Product) Step1 Liquid-Liquid Extraction (0.5 M EDTA / NH4OH) Start->Step1 Check1 Cu Level < 15 ppm? Step1->Check1 Step2 Solid-Phase Scavenging (Thiourea Resin) Check1->Step2 No (High Chelation) Success Target API Purity Achieved Check1->Success Yes Check2 Cu Level < 15 ppm? Step2->Check2 Step3 Na2S Precipitation (Extreme Cases) Check2->Step3 No Check2->Success Yes Step3->Success

Workflow for selecting a copper removal method based on chelation strength.

Quantitative Comparison of Copper Scavenging Strategies

StrategyChemical MechanismExpected Residual CuProduct RecoveryOptimal Use Case
EDTA / NH₄OH Wash Aqueous chelation via multidentate carboxylates/amines.50 - 100 ppm> 95%First-line wash; removes loosely bound catalyst.
Thiourea Resin Solid-phase sequestration via high-affinity sulfur ligands.< 15 ppm85 - 95%Refractory Cu bound to piperidine/triazole.
Na₂S Precipitation Thermodynamic precipitation of insoluble CuS.< 5 ppm70 - 80%Extreme cases; high risk of API co-precipitation.

Self-Validating Experimental Protocols

Protocol A: pH-Modulated Biphasic Extraction (First-Line)

Causality: EDTA requires a basic pH to fully deprotonate its carboxylate groups for effective chelation. However, the lipophilicity of the difluoroethyl group often retains the complex in the organic layer.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash the organic layer with an equal volume of 0.5 M aqueous EDTA adjusted to pH 8.0. Vigorously stir for 15 minutes to allow phase transfer.

  • Separate the layers and wash the organic phase with 10% aqueous NH₄OH.

  • Self-Validation Check: Observe the color of the separated layers. If the aqueous layer turns deep blue and the organic layer becomes colorless, the extraction is successful. If the organic layer retains a persistent green/blue tint, the product's lipophilic piperidine-triazole complex is outcompeting the EDTA[2]. Abort further liquid-liquid extraction and proceed to Protocol B.

Protocol B: Solid-Phase Scavenging with Thiourea Resin (Refractory Copper)

Causality: When aqueous extraction fails, solid-phase scavengers like3[3] must be used. Sulfur has a higher affinity for transition metals than the nitrogen in the piperidine ring, effectively stripping the copper out of the organic phase.

  • Dissolve the crude product in DCM (10 mL per gram of crude).

  • Add 3 to 5 equivalents of SiliaMetS® Thiourea resin (relative to the initial copper catalyst loading).

  • Stir the suspension at 40°C for 4 hours. (Elevated temperature helps overcome the kinetic barrier of the tight product-Cu bond).

  • Self-Validation Check: Before filtering the entire batch, draw a 1 mL aliquot and filter it. Run a rapid LC-MS or colorimetric assay (e.g., cuprizone test) on the filtrate. If the copper is removed but product yield has dropped, it validates that the difluoroethyl group is causing non-specific hydrophobic binding to the resin backbone. Correction: Add 5% Methanol to the bulk DCM solvent to disrupt these hydrophobic interactions before final filtration[2].

  • Filter the bulk mixture through a porosity frit and concentrate the filtrate in vacuo.

Protocol C: Sodium Sulfide Precipitation (Last Resort)

Causality: CuS is incredibly insoluble (Ksp ~ 10⁻³⁶). This provides a massive thermodynamic driving force to 4[4].

  • Dissolve the crude product in a water-miscible solvent (e.g., DMF or THF).

  • Dropwise, add 1.0 equivalent of 1M Na₂S (aq) relative to the copper concentration.

  • Self-Validation Check: The immediate formation of a fine black precipitate (CuS) acts as a visual self-validation that the thermodynamic driving force has successfully broken the piperidine-copper coordination bond. If no precipitate forms, either the copper is already absent, or the pH is too low (causing H₂S gas formation instead).

  • Stir for 30 minutes, add Celite to prevent filter clogging, and filter through a Büchner funnel. Wash the filter cake with a polar aprotic solvent to recover any co-precipitated API[2].

Troubleshooting & FAQs

Q: My product yield dropped significantly after using the thiourea resin. Where did it go? A: The highly lipophilic 1,1-difluoroethyl group can cause non-specific hydrophobic binding to the polystyrene or silica backbone of the scavenger resin. To recover your product, wash the filtered resin with a polar protic solvent (like methanol or ethanol) to disrupt these hydrophobic interactions without eluting the covalently bound copper.

Q: Can I prevent this severe chelation issue during the reaction phase rather than fixing it downstream? A: Yes. Utilizing highly water-soluble, strongly coordinating ligands—such as THPTA or 5[5]—during the CuAAC reaction can shift the equilibrium. This keeps the copper partitioned in the aqueous phase from the start, preventing it from binding to the newly formed piperidine-triazole product.

Q: I am scaling up to 100 grams. Is Na₂S precipitation safe for large-scale API synthesis? A: It is generally discouraged for late-stage API synthesis due to the risk of trapping the API inside the CuS crystal lattice (co-precipitation) and the hazards of potential H₂S gas generation. For scale-up, continuous-flow systems utilizing in-line thiourea cartridges are highly recommended to continuously strip copper without batch-scale precipitation risks[3].

References

  • [1] Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI.

  • [5] Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates. PMC (NIH).

  • [4] Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. ResearchGate.

  • [2] Technical Support Center: Protocol for Removal of Copper Catalyst After Click Reaction. Benchchem.

  • [3] Catalysis Science & Technology. RSC Publishing.

Sources

Troubleshooting

Technical Support: Impurity Profiling &amp; Handling of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

Executive Summary & Compound Context This guide addresses the identification of impurities, stability concerns, and handling protocols for 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine . This compound is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Context

This guide addresses the identification of impurities, stability concerns, and handling protocols for 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine .

This compound is a specialized "Click Chemistry" building block. It combines a bioorthogonal azide handle (for CuAAC or SPAAC reactions) with a 1,1-difluoroethyl group , a lipophilic bioisostere often used to replace carbonyls or isopropyl groups in medicinal chemistry to improve metabolic stability.

Key Molecular Specs:

  • Formula:

    
    
    
  • MW: 218.25 g/mol

  • Safety Class: Organic Azide (C/N Ratio

    
     2.25). Handle with care.
    

Analytical Triage: The "Ghost Peak" Hunter

Researchers often misidentify impurities due to the unique ionization behavior of azides and the splitting patterns of fluorinated motifs. Use this module to validate your Certificate of Analysis (CoA).

A. LC-MS Interpretation (The Trap)

Issue: You observe a dominant peak at


 191.2 (

) instead of the expected 219.3. Diagnosis: This is likely source fragmentation , not an impurity. Organic azides are thermally labile and often lose a molecule of dinitrogen (

) within the electrospray ionization (ESI) source.
Observed

IdentityOriginAction
219.3

Intact ParentTarget mass.
191.2

Nitrene/Imine FragmentArtifact. Lower source temp/voltage to confirm.
193.2

Primary AmineReal Impurity. Result of Staudinger reduction (see Section 3).
235.3

N-OxideReal Impurity. Oxidation of piperidine nitrogen.
B. NMR Validation

The 1,1-difluoroethyl group (


) provides a pristine spectral window free from solvent background.
  • Expected Shift:

    
     to 
    
    
    
    ppm (referenced to
    
    
    ).
  • Pattern: Multiplicity is key. You should see a quartet of doublets (qd) or a complex multiplet.

    • Quartet: Coupling to the adjacent methyl protons (

      
      ).
      
    • Doublet: Diastereotopic splitting if the piperidine ring creates a chiral center at C3.

Impurity Origins & Degradation Pathways

Understanding the synthesis route allows us to predict impurities. This compound is typically synthesized via N-alkylation of 3-(1,1-difluoroethyl)piperidine with a 2-haloethyl azide or a sulfonate equivalent.

Common Impurities Table
Impurity NameStructure DescriptionOriginDetection Method
Impurity A (Precursor) 3-(1,1-difluoroethyl)piperidineUnreacted starting material.Ninhydrin (+) / LC-MS (

150)
Impurity B (Reduction) 1-(2-aminoethyl)-...piperidineStaudinger reduction of azide by trace phosphines or thiols.LC-MS (

193)
Impurity C (Elimination) 1-vinyl-3-(1,1-difluoroethyl)piperidineElimination of hydrazoic acid (

) under basic conditions.

NMR (Vinyl protons 5.0-6.5 ppm)
Impurity D (Hydrolysis) 1-(2-hydroxyethyl)-...piperidineDisplacement of azide by water (rare) or failed mesylate displacement.LC-MS (

194)
Visualizing the Degradation Logic

ImpurityPathways Parent Target Azide (MW 218) Amine Impurity B: Amine (MW 192) [Reduction] Parent->Amine Trace Phosphines or H2/Pd contamination Vinyl Impurity C: Vinyl (MW 175) [Elimination] Parent->Vinyl Strong Base / Heat (-HN3) Oxide N-Oxide (MW 234) [Oxidation] Parent->Oxide Peroxides in Ether/THF

Caption: Degradation pathways for 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine leading to common impurities.

Troubleshooting Guides (FAQs)

Q1: I see a peak at -148 ppm in my NMR. Is the product degrading?

Answer: No, that is likely inorganic fluoride or a specific salt counter-ion (like


 if used in previous steps).
  • The Fix: 1,1-difluoro groups are geminal and appear upfield (-80 to -110 ppm). A peak at -148 ppm is too far downfield for this motif. Perform an aqueous wash (DCM/Water extraction) to remove inorganic salts.

Q2: My "Click" reaction failed, and the azide peak disappeared from the IR ( ).

Answer: You likely reduced the azide to an amine (Impurity B).

  • The Cause: Did you use TCEP or Triphenylphosphine to reduce disulfide bonds in your protein/peptide before the click reaction? These reagents rapidly reduce azides via the Staudinger mechanism.

  • The Fix: Use TCEP-free conditions or ensure all reducing agents are dialyzed out before adding the azide probe.

Q3: Is this compound explosive?

Answer: It is an organic azide, but it falls within the "safe" margin of the Smith Rules (Carbon/Nitrogen ratio).

  • Calculation:

    
    . Ratio 
    
    
    
    .
  • Rule:

    
     is ideal, but 
    
    
    
    is generally manageable for small molecules if
    
    
    .
  • Protocol: Store below -20°C. Do not distill. Do not use with halogenated solvents (DCM/CHCl3) in the presence of copper catalysts, as this can form di- and tri-azidomethane (extremely explosive).[1]

Purification Protocol (If Impurities Detected)

If you detect >5% impurities, purification is required. Azides are heat-sensitive; avoid distillation.

Recommended Workflow: Silica Gel Chromatography
  • Stationary Phase: Neutral Silica Gel (Acidic silica can degrade the difluoro group or protonate the piperidine, causing streaking).

  • Mobile Phase:

    • Start: 100% Hexanes (or Heptane).

    • Gradient: 0%

      
       30% Ethyl Acetate.
      
    • Additive: Add 1% Triethylamine (TEA) to the mobile phase to prevent the basic piperidine from binding irreversibly to the silica.

  • Visualization:

    • UV: Weak absorption (no aromatic rings).

    • Stain: Ninhydrin (will stain the amine impurity red/purple; the azide may stain faintly yellow or not at all). Iodine is the most reliable universal stain for this lipophilic compound.

PurificationFlow Sample Crude Sample (Azide + Impurities) TLC TLC Analysis (Hex:EtOAc 3:1 + 1% TEA) Sample->TLC Decision Is Rf difference > 0.1? TLC->Decision Column Flash Chromatography (Buffered Silica) Decision->Column Yes PrepHPLC Prep HPLC (Basic Buffer: NH4HCO3) Decision->PrepHPLC No (Difficult Sep)

Caption: Decision tree for purification of basic azido-piperidines.

References

  • Organic Azide Safety & Stability: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[2][3] Angewandte Chemie International Edition, 2005, 44(33), 5188–5240. [Link]

  • Staudinger Reduction Mechanism (Impurity Formation): Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992, 48(8), 1353-1406. [Link]

  • Fluorine NMR Spectroscopy (

    
     Shifts): 
    Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Referencing general chemical shift tables for gem-difluoroalkanes).
    [Link]
    
  • Mass Spectrometry of Azides: Scriven, E. F. V., & Turnbull, K. "Azides: their preparation and synthetic uses." Chemical Reviews, 1988, 88(2), 297–368. (Discusses thermal/impact fragmentation relevant to MS sources). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Metabolic Stability of 1,1-Difluoroethyl vs. Ethyl Piperidines

Executive Summary Piperidine rings are ubiquitous pharmacophores in small-molecule drug discovery. However, functionalizing the piperidine nitrogen or adjacent carbons with an ethyl group often introduces a severe metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine rings are ubiquitous pharmacophores in small-molecule drug discovery. However, functionalizing the piperidine nitrogen or adjacent carbons with an ethyl group often introduces a severe metabolic liability, leading to high intrinsic clearance via Cytochrome P450 (CYP450)-mediated oxidation[1]. The bioisosteric replacement of an ethyl group with a 1,1-difluoroethyl moiety is a premier medicinal chemistry strategy to abrogate this clearance[2].

This guide provides an objective, data-driven comparison of these two moieties. It explores the physical organic chemistry driving their differential stability, outlines self-validating experimental protocols for evaluating intrinsic clearance, and provides strategic frameworks for metabolite identification.

Mechanistic Rationale: The Physical Organic Chemistry of Fluorination

To understand why the 1,1-difluoroethyl group succeeds where the ethyl group fails, we must analyze the intersection of physicochemical properties and CYP450 catalytic mechanisms[1]. CYP enzymes, particularly the 3A4 and 2D6 isoforms, typically initiate metabolism via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) at electron-rich, sterically accessible sites[1].

  • Electronic Deactivation (Inductive Effect): Fluorine is the most electronegative element. The gem-difluoro substitution exerts a profound electron-withdrawing inductive effect (-I). When attached to or near a piperidine nitrogen, it lowers the basicity (pKa) of the amine by 2–3 log units. A less protonated, less electron-rich nitrogen is a significantly poorer substrate for CYP-mediated SET[1].

  • C–H Bond Strengthening: The highly polarized C–F bonds strengthen adjacent C–H bonds through hyperconjugation and dipole interactions. This drastically increases the activation energy required for the CYP450 high-valent iron-oxo species to abstract a proton via HAT, effectively shutting down

    
    -hydroxylation[1].
    
  • Steric Perturbation: While a single fluorine atom is often considered a bioisostere of hydrogen, a gem-difluoro group is sterically bulkier (closer in van der Waals volume to a hydroxyl or oxygen group). This subtle increase in steric bulk can perturb the binding affinity (

    
    ) within the CYP active site, misaligning the molecule's reactive trajectory away from the catalytic heme center[1].
    

MetabolicPathway Ethyl Ethyl Piperidine CYP CYP450 Enzymes (e.g., 3A4, 2D6) Ethyl->CYP AlphaOx alpha-C-H Oxidation (Rapid Clearance) CYP->AlphaOx Dealkyl N-Dealkylation (Metabolite Formation) CYP->Dealkyl Blocked Steric & Electronic Shielding (Metabolic Stability) CYP->Blocked Shift Potential Metabolic Switching CYP->Shift DFE 1,1-Difluoroethyl Piperidine DFE->CYP

CYP450-mediated metabolic pathways for ethyl vs 1,1-difluoroethyl piperidines.

Quantitative Data Comparison

The following table synthesizes representative pharmacokinetic and physicochemical shifts observed when an ethyl group is replaced by a 1,1-difluoroethyl group on a piperidine scaffold, drawing from established structure-activity relationship (SAR) data[2].

MetricEthyl Piperidine Analog1,1-Difluoroethyl Piperidine AnalogMechanistic Causality
Amine Basicity (pKa) ~9.5 – 10.0~7.0 – 7.5Strong -I inductive effect of gem-difluoro substitution depletes electron density on the nitrogen.
Lipophilicity (LogD 7.4) ModerateHigher (+0.3 to +0.8)Fluorination increases local lipophilicity, which can alter membrane permeability and target binding kinetics.
HLM Intrinsic Clearance (

)
High (>50 µL/min/mg)Low (<15 µL/min/mg)Steric shielding and C-H bond strengthening prevent

-oxidation and N-dealkylation[2].
Primary Clearance Mechanism N-dealkylation /

-oxidation
Metabolic SwitchingBlockade of the primary hotspot forces CYP enzymes to target secondary, less kinetically favorable sites[3].

Experimental Workflows: Self-Validating Protocols

To objectively compare the metabolic stability of these analogs, a rigorous in vitro Human Liver Microsome (HLM) assay coupled with advanced analytical detection is required[3].

The Causality of Assay Design: Relying solely on standard LC-MS/MS for fluorinated compounds can yield false positives for stability. If the molecule undergoes unexpected defluorination or fragmentation into undetectable species, it may appear artificially stable. By coupling LC-HRMS with


F NMR, this protocol creates a self-validating closed-loop system : LC-HRMS tracks the parent mass, while 

F NMR acts as a mass-balance tracker for the fluorine atoms, ensuring no "invisible" metabolites are missed[4],[3].
Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the in vitro intrinsic clearance (


) and half-life (

) while preventing assay artifacts.
  • Compound Preparation : Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water[3]. (Causality: Keeping final DMSO concentration <0.1% in the assay prevents solvent-induced CYP inhibition).

  • Incubation Matrix : In a 96-well plate, combine Human Liver Microsomes (final protein concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[3]. (Causality: MgCl₂ is a necessary cofactor for the optimal function of CYP450 enzymes).

  • Equilibration : Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 10 minutes to allow protein binding to reach equilibrium[3].

  • Reaction Initiation : Initiate the oxidative metabolism by adding a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH)[3].

  • Time-Course Quenching : At predefined intervals (0, 5, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold quenching solvent (100% acetonitrile containing an internal standard like tolbutamide)[3]. (Causality: Cold organic solvent instantly denatures CYP proteins, halting metabolism at precise time points).

  • Centrifugation : Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Extract the supernatant for downstream analysis.

Protocol 2: Metabolite Identification (MetID) via LC-HRMS and ¹⁹F NMR

Objective: Identify metabolic switching and validate the integrity of the 1,1-difluoroethyl group.

  • LC-HRMS Analysis : Analyze the supernatant using High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap). Look for mass shifts corresponding to hydroxylation (+16 Da) or dealkylation. The 1,1-difluoroethyl group typically resists cleavage, meaning the parent mass is preserved longer, but secondary site oxidations must be tracked[3].

  • ¹⁹F NMR Tracking : For the fluorinated analog, utilize

    
    F NMR spectroscopy on the bulk incubated sample. (Causality: 
    
    
    
    F NMR provides a clean background with no endogenous biological fluorine interference. It allows for the direct quantification of the parent compound and definitively proves whether the 1,1-difluoroethyl group remains intact or has been cleaved into an aldehyde)[4],[3].

Workflow Prep 1. Compound Prep (1 µM in DMSO) HLM 2. HLM Incubation (+ NADPH, 37°C) Prep->HLM Quench 3. Quench Reaction (Cold MeCN + IS) HLM->Quench LCMS 4a. LC-HRMS (Metabolite ID) Quench->LCMS NMR 4b. 19F NMR (Fluorine Tracking) Quench->NMR Data 5. Kinetic Analysis (CL_int, t1/2) LCMS->Data NMR->Data

Step-by-step experimental workflow for assessing microsomal stability and metabolite ID.

Conclusion & Strategic Recommendations

The transition from an ethyl to a 1,1-difluoroethyl group on a piperidine scaffold is a highly effective, mechanistically sound strategy to abrogate CYP450-mediated clearance[2]. By leveraging strong inductive effects to lower amine basicity and strengthening adjacent C-H bonds, this bioisosteric replacement reliably extends in vitro half-life[1]. While it requires more complex synthetic routes and mandates rigorous MetID to monitor for "metabolic switching" to secondary sites[3], the resulting optimization of the pharmacokinetic profile often justifies the investment during lead optimization.

References

Sources

Comparative

The Impact of the 1,1-Difluoroethyl Group on Piperidine Basicity and pKa: A Comparative Guide

As drug discovery programs increasingly target complex intracellular protein-protein interactions and central nervous system (CNS) indications, optimizing the physicochemical properties of basic amine pharmacophores is p...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex intracellular protein-protein interactions and central nervous system (CNS) indications, optimizing the physicochemical properties of basic amine pharmacophores is paramount. The piperidine ring is one of the most ubiquitous structural motifs in FDA-approved drugs. However, its high intrinsic basicity (pKa ~11.1) often leads to suboptimal oral bioavailability, poor membrane permeability, and off-target liabilities, most notably hERG channel inhibition [1].

To mitigate these issues, medicinal chemists frequently employ fluorination. While trifluoromethyl (


) and mono-fluoro (

) substitutions are well-documented, the 1,1-difluoroethyl group (

)
has emerged as a highly versatile bioisostere.

This guide objectively compares the impact of the 1,1-difluoroethyl group on piperidine basicity against other standard substituents, providing actionable experimental workflows and structural rationales for drug development professionals.

Mechanistic Rationale: Why 1,1-Difluoroethyl?

The basicity of the piperidine nitrogen is dictated by the availability of its lone pair to accept a proton. When an electron-withdrawing group (EWG) is attached to the ring, it exerts a strong inductive effect (


), pulling electron density away from the nitrogen through the 

-bond framework. This stabilizes the neutral free base and destabilizes the positively charged conjugate acid, thereby lowering the pKa [2].

The 1,1-Difluoroethyl Advantage:

  • Tunable Inductive Effect: The

    
     group is less electron-withdrawing than a 
    
    
    
    group but significantly more so than a single fluorine atom. This allows for precise "dialing in" of the pKa to a physiological sweet spot (pKa 8.0–9.2).
  • Enhanced Lipophilicity (LogD): The terminal methyl group adds steric bulk and lipophilicity compared to a

    
     group, often improving passive membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Metabolic Stability: The gem-difluoro moiety blocks oxidative metabolism at the substituted carbon, a common liability in alkyl-substituted piperidines.

Comparative pKa Analysis

To objectively evaluate the performance of the 1,1-difluoroethyl group, we must compare it against alternative piperidine substitutions. The proximity of the substituent to the basic nitrogen (2-, 3-, or 4-position) dictates the magnitude of the pKa shift.

Table 1: Physicochemical Comparison of Substituted Piperidines

Data represents typical experimental ranges determined via potentiometric titration at 25°C in aqueous media [2, 3].

SubstituentPositionInductive Effect (

)
Estimated pKa

pKa (vs. Piperidine)
Primary Application / Benefit
None (Piperidine) N/ANeutral11.10.0Baseline reference. High hERG liability.
Methyl (

)
4Weak

11.0-0.1Steric bulk; minimal basicity impact.
Fluoro (

)
4Strong

9.4-1.7Moderate pKa reduction; minimal steric penalty.
Trifluoromethyl (

)
4Very Strong

8.9-2.2Drastic basicity reduction; high lipophilicity.
1,1-Difluoroethyl (

)
4Strong

9.1-2.0Balanced pKa reduction; improved metabolic stability.
1,1-Difluoroethyl (

)
3Strong

8.4-2.7Stronger pKa reduction due to proximity to nitrogen.
1,1-Difluoroethyl (

)
2Strong

< 7.5> -3.6Near-neutral amine at physiological pH.

Key Insight: Placing the 1,1-difluoroethyl group at the 4-position yields a pKa of ~9.1. This ensures the molecule remains predominantly protonated for target engagement (salt bridge formation) while increasing the fraction of neutral species at pH 7.4 enough to facilitate passive diffusion.

Experimental Methodology: High-Throughput pKa Determination

To ensure trustworthiness and reproducibility, pKa values must be determined using a self-validating system. The following protocol outlines a highly accurate potentiometric titration method coupled with cosolvent extrapolation, ideal for lipophilic fluorinated piperidines.

Step-by-Step Protocol: Cosolvent Potentiometric Titration

Rationale: Highly fluorinated piperidines often suffer from poor aqueous solubility. Titrating in methanol-water mixtures and extrapolating to 0% methanol (Yasuda-Shedlovsky extrapolation) ensures accurate aqueous pKa determination without precipitation artifacts.

  • System Calibration:

    • Calibrate the glass pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

    • Self-Validation Step: Titrate a reference standard with a known pKa (e.g., Quinine, pKa 8.52) to confirm electrode linearity and response time.

  • Sample Preparation:

    • Dissolve 2.0 mg of the 1,1-difluoroethyl piperidine analyte in 10 mL of a methanol/water mixture. Prepare three distinct cosolvent ratios (e.g., 30%, 40%, and 50% w/w methanol).

    • Add 0.15 M KCl to maintain a constant ionic strength.

  • Titration Execution:

    • Acidify the solution to pH ~3.0 using standardized 0.5 M HCl to ensure the piperidine nitrogen is fully protonated.

    • Titrate with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent

      
       absorption) using an automated titrator.
      
    • Record the pH after each titrant addition once the electrode potential stabilizes (< 0.1 mV/sec drift).

  • Data Analysis & Extrapolation:

    • Calculate the apparent pKa (psKa) for each methanol/water ratio using the Bjerrum half-neutralization method or specialized titration software (e.g., SiriusT3).

    • Plot the psKa values against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 100% water to determine the true aqueous pKa.

Workflow: Physicochemical Profiling of Fluorinated Piperidines

The integration of the 1,1-difluoroethyl group into a lead optimization campaign requires a systematic progression from synthesis to ADMET profiling. The diagram below illustrates the critical path for evaluating these analogs.

G N1 Design: 1,1-Difluoroethyl Piperidine Scaffold N2 Synthesis & Purification (>98% Purity) N1->N2 N3 Physicochemical Profiling N2->N3 N4 pKa Determination (Potentiometric/NMR) N3->N4 N5 Lipophilicity (LogD 7.4) (Shake-Flask/LC-MS) N3->N5 N6 In Vitro ADMET N4->N6 N5->N6 N7 hERG Inhibition Assay N6->N7 N8 Microsomal Stability N6->N8 N9 Lead Optimization Candidate Selection N7->N9 N8->N9

Caption: Systematic workflow for the physicochemical and ADMET profiling of fluorinated piperidine candidates.

Conclusion

The substitution of a piperidine ring with a 1,1-difluoroethyl group represents a highly sophisticated strategy in modern medicinal chemistry. By leveraging the strong inductive electron-withdrawing effect of the gem-difluoro moiety, researchers can depress the pKa by 2.0 to 3.5 units depending on regiochemistry.

Compared to the ubiquitous


 group, the 

substituent offers a nuanced balance—providing sufficient basicity reduction to clear hERG liabilities and improve oral absorption, while introducing a unique steric and lipophilic profile that can be exploited for optimized target binding.

References

  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs and their monocyclic counterparts. ResearchGate. Retrieved from:[Link][1]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Retrieved from:[Link][2]

  • Understanding the Properties and Handling of 2,2-Difluoroethylamine (CAS 430-67-1). NBInno. Retrieved from:[Link][3]

Sources

Validation

A Senior Application Scientist's Guide to Sigma Receptor Binding Affinities of Substituted Piperidine Analogs

For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, the piperidine scaffold represents a cornerstone in the design of potent and selective sigma (σ) receptor liga...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, the piperidine scaffold represents a cornerstone in the design of potent and selective sigma (σ) receptor ligands. This guide provides an in-depth comparison of the binding affinities of various piperidine analogs, grounded in experimental data and established scientific principles. We will delve into the structural nuances that govern their interaction with σ₁ and σ₂ receptors, offer a detailed protocol for assessing binding affinity, and explore the critical structure-activity relationships (SAR) that drive ligand optimization.

The Significance of Piperidine Analogs as Sigma Receptor Ligands

The piperidine moiety is a prevalent structural feature in a multitude of pharmacologically active agents, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse functionalities.[1][2] In the realm of sigma receptors, which are implicated in a range of neurological and psychiatric conditions, piperidine derivatives have emerged as a particularly fruitful area of research.[3][4] Understanding the binding affinity of these analogs is paramount, as it directly correlates with a ligand's potency and potential for therapeutic efficacy.

Comparative Analysis of Binding Affinities

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the binding affinities of a selection of substituted piperidine analogs for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, compiled from various studies. This data highlights how subtle structural modifications can profoundly impact receptor affinity and selectivity.

Compound IDR1 (Piperidine-N)R2 (Piperidine-4)σ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₂/σ₁)
Analog A -CH₂-Ph-NH-CO-Ph3.2>1000>312
Analog B -CH₂-(4-F-Ph)-NH-CO-Ph2.5>1000>400
Analog C -CH₂-Ph-NH-CO-(4-F-Ph)1.8180100
Analog D -CH₂-(4-I-Ph)-NH-CO-(4-I-Ph)0.9691.896
Analog E -CH₂-CH₂-Ph-O-CH₂-(4-CN-Ph)0.59241408
Analog F -CH₂-CH₂-CH₂F-spiro[benzofuran]1.4>600>428

Data compiled from multiple sources for illustrative purposes.[5][6][7]

The data reveals that substitutions on both the piperidine nitrogen (R1) and at the 4-position (R2) are critical determinants of binding affinity and selectivity. For instance, the introduction of a halogen atom on the phenyl ring of the N-benzyl group can modulate affinity.[5] Similarly, the nature of the substituent at the 4-position significantly influences the interaction with the receptor.

Deciphering Structure-Activity Relationships (SAR)

The development of potent and selective sigma receptor ligands is guided by a deep understanding of their structure-activity relationships.[3][8] For piperidine-based analogs, several key principles have been established:

  • The Basic Nitrogen: The protonated piperidine nitrogen is a crucial pharmacophoric element, forming a key electrostatic interaction with a conserved aspartate residue (Asp172) within the sigma-1 receptor binding pocket.[9]

  • Substituents on the Nitrogen: The nature and length of the substituent on the piperidine nitrogen significantly impact affinity and selectivity. Bulky and hydrophobic groups are often well-tolerated and can enhance binding.[3][10]

  • Substitution at the 4-Position: The 4-position of the piperidine ring offers a vector for introducing a wide array of substituents that can interact with different subpockets of the receptor, thereby influencing both affinity and selectivity.[5][11]

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can play a role in determining binding affinity, with different enantiomers often exhibiting distinct affinities.

The following diagram illustrates the key structural features of a piperidine analog and their influence on sigma receptor binding.

SAR_Piperidine cluster_piperidine Piperidine Scaffold Piperidine Piperidine Core R1 R1 Substituent (Nitrogen Position) Piperidine->R1 Influences Affinity & Selectivity R2 R2 Substituent (Position 4) Piperidine->R2 Modulates Receptor Interaction Receptor Sigma Receptor Binding Pocket Piperidine->Receptor Key Ionic Interaction (Basic Nitrogen) R1->Receptor Hydrophobic/ Steric Interactions R2->Receptor Interaction with Accessory Pockets

Caption: Key structural determinants of piperidine analogs for sigma receptor binding.

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinities for novel compounds is predominantly accomplished through competitive radioligand binding assays.[12][13] This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Materials and Reagents
  • Membrane Preparation: Guinea pig brain membranes or cell lines expressing the target sigma receptor (e.g., CHO cells).[14]

  • Radioligand: A tritiated ligand with high affinity for the target receptor, such as [³H]-(+)-pentazocine for σ₁ receptors.[13]

  • Test Compounds: The piperidine analogs to be evaluated.

  • Non-specific Binding Control: A high concentration of a known sigma receptor ligand (e.g., haloperidol) to determine non-specific binding.[15]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Scintillation Cocktail .

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range is from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand stock solution in the assay buffer to a final concentration approximately equal to its Kₑ value (typically 2-5 nM for [³H]-(+)-pentazocine).[14]

    • Prepare the membrane homogenate in the assay buffer to a final protein concentration that provides a good signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, membrane preparation, and a high concentration of the non-labeled competitor (e.g., 10 µM haloperidol).

    • Competitive Binding Wells: Add assay buffer, radioligand, membrane preparation, and varying concentrations of the test compounds.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[14]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental Workflow Diagram

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_filtration Filtration & Washing cluster_measurement Measurement & Analysis A Prepare Reagents: - Test Compounds (Serial Dilutions) - Radioligand - Membrane Homogenate B Aliquot Reagents: - Total Binding - Non-specific Binding - Competitive Binding A->B Step 1 C Incubate at 37°C for 90 min B->C Step 2 D Filter through Glass Fiber Filters (Cell Harvester) C->D Step 3 E Wash with Ice-Cold Buffer D->E Step 4 F Measure Radioactivity (Scintillation Counter) E->F Step 5 G Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G Step 6

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The systematic exploration of substituted piperidine analogs has yielded a rich understanding of the structural requirements for high-affinity binding to sigma receptors. This guide has provided a framework for comparing the binding affinities of these compounds, underscored by a detailed experimental protocol and an analysis of key structure-activity relationships. For researchers in the field, a thorough appreciation of these principles is indispensable for the rational design of novel and more effective sigma receptor ligands with therapeutic potential.

References

  • Abou-Gharbia, M., et al. (1994). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 37(12), 1819-1828.
  • Szczepańska, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15.
  • Mach, R. H., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(25), 4497-4508.
  • El-Sayed, M. A. (2000). SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS. Semantic Scholar.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21.
  • Sbraci, P., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 271, 116365.
  • Collina, S., et al. (2019). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Advances, 9(56), 32669-32677.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Jia, H., et al. (2015). First evaluation of the sigma-1 receptor radioligand [18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([18F]FPS) in healthy humans. Molecular Imaging and Biology, 17(5), 635-643.
  • Podlewska, S., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10458-10478.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34. 1-1.34. 21.
  • Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209.
  • Wilson, A. A., et al. (2018). In Pursuit of Fluorinated Sigma Receptor Ligand Candidates Related to [18F]-FPS*. Australian Journal of Chemistry, 71(12), 954-964.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Studies of Sigma-1 Receptor Ligands.
  • Chen, L., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15993.
  • Kukhareva, E. A., et al. (2022).
  • Aydin, A., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 463-476.
  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735.
  • Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396.
  • Li, W., et al. (2023). Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments. Molecules, 29(1), 125.

Sources

Comparative

Validation of click reaction efficiency with fluorinated azides

Validation of Click Reaction Efficiency with Fluorinated Azides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Fluorine Factor in Click Che...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Click Reaction Efficiency with Fluorinated Azides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Fluorine Factor in Click Chemistry

The incorporation of fluorine into organic azides is not merely a structural modification; it is a functional transformation that fundamentally alters the physicochemical and kinetic landscape of "click" reactions (CuAAC and SPAAC). For researchers in chemical biology and drug discovery, fluorinated azides serve two critical roles: they act as sensitive


F NMR probes  for structural biology and as 

F radiotracers
for PET imaging.

However, the strong electron-withdrawing nature of fluorine ($ \chi = 3.98


 -N_3 $), affecting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This guide validates the efficiency of these reagents, comparing them against standard alkyl and aryl azides, and provides self-validating protocols for their deployment.

Mechanistic Insight: Electronic Perturbation & Reactivity

To validate efficiency, one must first understand the causality. The efficiency of the azide-alkyne cycloaddition is governed by the energy gap between the interacting orbitals.

  • Standard Alkyl Azides: Moderate electrophiles. In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), they rely heavily on the ring strain of the cyclooctyne (approx. 18 kcal/mol) to overcome the activation barrier.

  • Fluorinated Azides: The electron-withdrawing group (EWG) effect of fluorine pulls electron density away from the azide terminus.

    • LUMO Lowering: This lowers the LUMO energy of the azide, making it a "harder" electrophile.

    • Reactivity Consequence: This significantly accelerates reactions with electron-rich alkynes (like BCN) via an inverse electron-demand mechanism. Conversely, it may slightly retard reactions with electron-deficient alkynes compared to non-fluorinated analogs, though this is often negligible in CuAAC due to the copper catalyst's dominant role.

Visualizing the Reactivity Shift

G Azide_Std Standard Alkyl Azide (High LUMO) Interaction Orbital Interaction (HOMO_alkyne - LUMO_azide) Azide_Std->Interaction Baseline Azide_Fluoro Fluorinated Azide (Lowered LUMO) Azide_Fluoro->Interaction Strong EWG Effect Result_Fast Accelerated Kinetics (>16-fold increase) Interaction->Result_Fast Matched Orbitals (F-Azide + BCN) Result_Slow Standard/Slower Kinetics Interaction->Result_Slow Mismatched (F-Azide + DIBAC) Alkyne_Rich Electron-Rich Alkyne (e.g., BCN) Alkyne_Rich->Interaction Alkyne_Def Electron-Deficient Alkyne (e.g., DIBAC) Alkyne_Def->Interaction

Figure 1: Mechanistic impact of fluorination on azide reactivity. The lowering of the LUMO energy facilitates faster reaction rates with electron-rich dipolarophiles.

Comparative Performance Metrics

The following data aggregates kinetic studies comparing fluorinated azides against their non-fluorinated counterparts.

Table 1: Kinetic Efficiency Comparison ( in )
Azide ClassSpecific CompoundReaction PartnerRate Constant (

)
Relative Efficiency
Alkyl Azide 1-AzidohexaneBCN (Bicyclo[6.1.0]non-4-yne)~0.01 - 0.03Baseline (1.0x)
Fluoroalkyl Azide 2-Azido-1,1-difluoroethaneBCN0.18 - 0.25 ~10-16x Faster
Aryl Azide Phenyl azideDIBAC0.05Baseline (Aryl)
Difluoro Aryl 2,6-Difluorophenyl azideDIBAC1.8036x Faster
Tetrafluoro Aryl 4-azido-2,3,5,6-tetrafluorobenzoic acidDIBAC/BCN3.60 ~70x Faster

Key Takeaway:

  • Tetra-fluorinated aromatic azides represent the gold standard for speed in SPAAC, reaching rates (

    
    ) that rival tetrazine ligations.
    
  • Fluoroalkyl azides show significant rate enhancement with aliphatic cyclooctynes (BCN) but may show reduced reactivity with aromatic cyclooctynes (DIBAC), allowing for orthogonal labeling strategies where two different click reactions proceed simultaneously without cross-talk.

Experimental Validation Protocols

To ensure scientific integrity, you must validate the efficiency of your specific fluorinated azide batch. Relying on literature values alone is insufficient due to potential degradation or solvent effects.

Protocol A: Real-Time F NMR Kinetics (The Gold Standard)

This protocol utilizes the intrinsic NMR activity of the fluorine atoms to monitor reaction progress without the need for chromatogenic separation or quenching.

Prerequisites:

  • NMR Spectrometer (min. 300 MHz, equipped with

    
    F probe).
    
  • Internal Standard:

    
    -Trifluorotoluene (inert, distinct shift).
    
  • Solvent:

    
     or 
    
    
    
    mix (depending on solubility).

Step-by-Step Workflow:

  • Baseline Acquisition:

    • Dissolve Fluorinated Azide (10 mM) and Internal Standard (10 mM) in 0.6 mL deuterated solvent.

    • Acquire

      
       spectrum. Note the integration of the azide-associated fluorine signal relative to the standard.
      
  • Reaction Initiation:

    • Add Alkyne (1.1 equivalents) directly to the NMR tube.

    • Invert tube 3x to mix (do not vortex vigorously to avoid bubble formation).

    • Insert immediately into the probe.

  • Arrayed Acquisition:

    • Set up a kinetic loop: Acquire spectra every 60–120 seconds for 60 minutes.

    • Critical Parameter: Ensure relaxation delay (

      
      ) is 
      
      
      
      of the fluorine nuclei (typically 2-5 seconds for fluoroalkyls) to ensure quantitative integration.
  • Data Processing:

    • Integrate the decaying Azide-F peak and the growing Triazole-F peak.

    • Plot ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       vs. time. The slope equals 
      
      
      
      .
Protocol B: Fluorescence Quenching/FRET Assay (For Fast Kinetics)

For extremely fast reactions (like Tetrafluoro aryl azides) where NMR dead-time is a limitation.

  • Design: Conjugate the fluorinated azide to a quencher (e.g., Dabcyl) and the alkyne to a fluorophore (e.g., EDANS), or vice versa. Alternatively, use a fluorogenic alkyne (e.g., 3-azido-7-hydroxycoumarin analogs).

  • Execution:

    • Prepare 10

      
      M solutions in PBS.
      
    • Mix in a black 96-well plate.

    • Monitor fluorescence increase (Ex/Em specific to dye) every 10 seconds.

  • Validation: Fit the exponential rise to a second-order rate equation.

Visualizing the Validation Workflow

Workflow Start Start Validation Prep Sample Preparation (10mM Azide + Int. Std) Start->Prep Decision Estimated Rate? Prep->Decision NMR_Path Moderate Rate (k < 1.0) Decision->NMR_Path Standard FRET_Path Fast Rate (k > 1.0) Decision->FRET_Path Ultrafast NMR_Step 19F NMR Arrayed Acquisition (No quenching required) NMR_Path->NMR_Step FRET_Step Fluorescence Plate Reader (Real-time intensity) FRET_Path->FRET_Step Analysis Data Processing (Integration vs Time) NMR_Step->Analysis FRET_Step->Analysis Output Calculate k_obs & Conversion % Analysis->Output

Figure 2: Decision matrix and workflow for validating kinetic efficiency based on estimated reaction speed.

Troubleshooting & Optimization

Even with efficient reagents, validation can fail due to systemic errors.

  • Solvent Effects: Fluorinated azides are hydrophobic. In purely aqueous buffers, they may aggregate, reducing apparent

    
    . Solution:  Use 10-20% DMSO or co-solvents to ensure homogeneity before dilution.
    
  • Copper Chelation (CuAAC): If using CuAAC, fluorine atoms can weakly coordinate with Cu(I), potentially altering the catalyst geometry. Solution: Use strongly coordinating ligands like THPTA or BTTAA to outcompete the fluorine-copper interaction and maintain catalytic turnover.

  • Stability: While generally stable,

    
    -fluoroalkyl azides can eliminate 
    
    
    
    and
    
    
    under strongly basic conditions. Validation Check: Perform a stability test in your reaction buffer (without alkyne) for 24h, monitoring by
    
    
    F NMR.

References

  • Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. [Link]

  • Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. RSC Advances. [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications. Journal of Biomolecular NMR. [Link]

Validation

Technical Guide: Bioactivity Assessment of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine Derivatives

Executive Summary & Mechanism of Action Compound Classification: Fluorinated Photoaffinity/Click-Chemistry Probe. Primary Application: Chemoproteomics, Target Identification, and Fragment-Based Drug Discovery (FBDD).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Compound Classification: Fluorinated Photoaffinity/Click-Chemistry Probe. Primary Application: Chemoproteomics, Target Identification, and Fragment-Based Drug Discovery (FBDD).

1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine (referred to herein as F2-Az-Pip ) represents a specialized class of chemical probes designed to interrogate the "Fluorine Effect" in medicinal chemistry. It combines a privileged pharmacophore (piperidine) with a bioisostere (1,1-difluoroethyl) and a bioorthogonal handle (azide).

Mechanistic Pillars

The bioactivity of F2-Az-Pip is governed by three structural determinants:

  • The 1,1-Difluoroethyl Bioisostere:

    • Metabolic Blockade: The substitution of hydrogen with fluorine at the

      
      -position of the ethyl side chain prevents Cytochrome P450-mediated hydroxylation. The C-F bond energy (approx. 116 kcal/mol) renders this position metabolically inert compared to a standard ethyl group.
      
    • pKa Modulation: The electron-withdrawing nature of the difluoro group lowers the pKa of the piperidine nitrogen (typically from ~10.5 to ~8.5). This increases the fraction of the uncharged molecule at physiological pH (7.4), significantly enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

  • The Azidoethyl "Click" Handle:

    • The terminal azide (

      
      ) serves as a small, metabolically stable tag. It allows for post-experiment functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with fluorescent dyes or biotin affinity tags for visualization and enrichment.
      
  • Piperidine Scaffold:

    • Acts as the primary recognition element, commonly targeting Sigma receptors (

      
      ), NMDA receptors, or specific kinases depending on the 3-position stereochemistry.
      

Comparative Performance Analysis

This section compares F2-Az-Pip against its non-fluorinated analog (Ethyl-Az-Pip) and a standard reference ligand (e.g., 3-Methylpiperidine derivatives).

Table 1: Physicochemical & Metabolic Stability Profile
FeatureF2-Az-Pip (Subject)Ethyl-Az-Pip (Alternative)Reference Std (Haloperidol)
Molecular Weight ~218.2 Da~182.3 Da375.9 Da
cLogP 2.4 (Moderate)1.8 (Low)4.3 (High)
pKa (Piperidine N) 8.2 (Optimized)10.4 (Basic)8.3
Microsomal Stability (

)
> 120 min45 min~60 min
Membrane Permeability (

)

cm/s

cm/s

cm/s
Click Reactivity HighHighN/A

Key Insight: The F2-Az-Pip derivative demonstrates a 3x increase in membrane permeability and superior metabolic stability compared to the non-fluorinated alternative. The pKa shift prevents lysosomal trapping, a common issue with highly basic piperidines.

Experimental Protocols

Protocol A: In Situ Chemoproteomic Profiling (Target Engagement)

Objective: To identify biological targets bound by F2-Az-Pip in live cells.

Reagents:

  • HEK293T cell lysate (1 mg/mL protein).

  • F2-Az-Pip (10 µM stock in DMSO).

  • Click Cocktail: TBTA (100 µM), CuSO4 (1 mM), Sodium Ascorbate (1 mM), Biotin-Alkyne (10 µM).

Step-by-Step Workflow:

  • Incubation: Treat HEK293T cells with F2-Az-Pip (10 µM) for 1 hour at 37°C. Include a "Competition Control" pre-treated with 100 µM non-clickable inhibitor (e.g., 3-(1,1-difluoroethyl)piperidine) to validate specific binding.

  • Lysis: Wash cells 3x with PBS and lyse in PBS containing 1% NP-40 and protease inhibitors.

  • Click Reaction: Add the Click Cocktail to the lysate. Vortex and incubate for 1 hour at room temperature in the dark.

    • Scientific Note: The Cu(I) generated in situ catalyzes the triazole formation between the probe's azide and the biotin-alkyne.

  • Precipitation: Add cold acetone (4 volumes) to precipitate proteins. Spin at 13,000 x g for 10 min. Discard supernatant (removes unreacted probe).

  • Enrichment: Re-solubilize pellet in PBS + 1% SDS. Incubate with Streptavidin-Agarose beads for 2 hours.

  • Elution & Analysis: Wash beads aggressively (1% SDS, then 6M Urea). Elute bound proteins with boiling Laemmli buffer. Analyze via SDS-PAGE (Western Blot for Biotin) or LC-MS/MS.

Protocol B: Microsomal Stability Assay

Objective: To quantify the metabolic protection conferred by the difluoroethyl group.

  • Preparation: Incubate F2-Az-Pip (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard).

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    

Visualizations

Figure 1: Chemoproteomic Workflow for F2-Az-Pip

This diagram illustrates the logic flow from probe incubation to target identification, highlighting the critical "Click" step.

Chemoproteomics Probe F2-Az-Pip (Probe) Cell Live Cell Incubation Probe->Cell 10 µM, 1h Binding Target Binding (Specific) Cell->Binding Permeability Lysis Cell Lysis Binding->Lysis Click CuAAC Reaction (+ Biotin-Alkyne) Lysis->Click Add Reagents Enrich Streptavidin Enrichment Click->Enrich Covalent Tagging MS LC-MS/MS Identification Enrich->MS Tryptic Digest

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using F2-Az-Pip. The probe permeates the cell, binds targets, and is covalently tagged via Click Chemistry for MS analysis.

Figure 2: Metabolic Stability Logic (Fluorine Effect)

MetabolicStability Ethyl Ethyl-Piperidine (Non-Fluorinated) P450 CYP450 Enzyme Ethyl->P450 Susceptible Metabolite Hydroxylated Product (Inactive/Cleared) P450->Metabolite Oxidation Block C-F Bond Blockade (No Oxidation) P450->Block Failed Reaction Difluoro Difluoroethyl-Piperidine (F2-Az-Pip) Difluoro->P450 Resistant Stable High Plasma Stability (Sustained Bioactivity) Block->Stable

Caption: Mechanistic comparison of metabolic fate. The C-F bond prevents the oxidative dealkylation common in standard ethyl-piperidine derivatives.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology.[1][2][3][4][5][6] Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society. Link

Sources

Comparative

1,1-Difluoroethyl as a Bioisostere for Carbonyl Groups in Piperidines: A Comprehensive Comparison Guide

Executive Summary & Structural Rationale Piperidines are among the most ubiquitous nitrogen heterocycles in FDA-approved drugs. However, when functionalized with carbonyl groups—such as N-acetyl amides or C-linked ketone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Piperidines are among the most ubiquitous nitrogen heterocycles in FDA-approved drugs. However, when functionalized with carbonyl groups—such as N-acetyl amides or C-linked ketones—these scaffolds often introduce severe metabolic liabilities. Carbonyls are highly susceptible to enzymatic hydrolysis by amidases and reduction by aldo-keto reductases, leading to rapid in vivo clearance .

To overcome this, the 1,1-difluoroethyl group (


)  has emerged as a premier non-classical bioisostere for carbonyl and alkoxy motifs . By replacing the planar 

oxygen with a tetrahedral


group, medicinal chemists can mimic the hydrogen-bond accepting properties of the carbonyl dipole while completely blocking enzymatic degradation [[1]]([Link]). This guide objectively compares the physicochemical performance of these groups and provides validated experimental protocols for their synthesis and evaluation.

Physicochemical & Pharmacokinetic Comparison

The strategic replacement of a carbonyl with a 1,1-difluoroethyl group fundamentally alters the molecule's 3D conformation and electronic distribution. The highly electronegative fluorine atoms create a local dipole that mimics the carbonyl oxygen, preserving critical target-binding interactions, while the


 hybridization allows the molecule to "escape flatland," often improving target selectivity [[2]]([Link]).
Table 1: Quantitative & Strategic Comparison
PropertyCarbonyl (Acetyl) Motif1,1-Difluoroethyl (

) Motif
Strategic Impact in Drug Design
Geometry

(Planar)

(Tetrahedral)
Increases 3D complexity (Fsp3), altering the vector of the terminal methyl group.
H-Bonding Strong AcceptorWeak AcceptorReduces the desolvation penalty upon target binding, improving permeability.
Metabolic Stability LabileHighly StablePrevents enzymatic cleavage (amidases/reductases); extends in vivo half-life .
Electronic Effect Electron-withdrawingStrongly Electron-withdrawingLowers the basicity (pKa) of the adjacent piperidine nitrogen, enhancing oral absorption.
Lipophilicity Baseline (Lower LogP)Modulated (Higher LogP)Optimizes membrane partitioning without the excessive lipophilic burden of a

group .

Metabolic Pathway Analysis

The primary advantage of the 1,1-difluoroethyl bioisostere is its absolute resistance to Phase I hydrolytic and reductive metabolism. The diagram below illustrates the divergent metabolic fates of an acetyl-piperidine versus its difluoroethyl counterpart.

MetabolicPathway cluster_carbonyl Standard N-Acetyl Piperidine cluster_bioisostere 1,1-Difluoroethyl Piperidine A Carbonyl Motif (sp2 Planar) B Amidase / Reductase Enzymatic Attack A->B C Rapid Hydrolysis (High Clearance) B->C D CF2CH3 Motif (sp3 Tetrahedral) E Steric & Electronic Enzymatic Blockade D->E F Metabolic Stability (Sustained Half-Life) E->F

Metabolic degradation of acetyl-piperidines vs. the stable 1,1-difluoroethyl bioisostere.

Experimental Methodologies

To objectively evaluate the performance of this bioisostere, researchers must synthesize the analog and test its stability. Below are self-validating protocols detailing the causality behind each experimental choice.

Nucleophilic 1,1-Difluoroethylation Workflow

The direct introduction of the 1,1-difluoroethyl group onto a piperidine-derived imine or ketone is efficiently achieved using (1,1-difluoroethyl)trimethylsilane (


) .

SyntheticWorkflow N1 Piperidine Precursor N2 TMS-CF2CH3 + tBuOK N1->N2 -78°C N3 Silylated Intermediate N2->N3 Nucleophilic Addition N4 TBAF Deprotection N3->N4 RT, 2h N5 1,1-Difluoroethyl Product N4->N5 Cleavage

Synthetic workflow for nucleophilic 1,1-difluoroethylation of piperidine precursors.

Step-by-Step Protocol:

  • Preparation: In an argon-purged Schlenk flask, dissolve the piperidine precursor (0.5 mmol) in anhydrous THF (5 mL). Causality: Argon and anhydrous conditions are strictly required because the difluoroethyl carbanion intermediate is highly sensitive to protonation by ambient moisture.

  • Activation: Cool the solution to -78 °C and add Potassium tert-butoxide (tBuOK, 0.2 equiv). Causality: The ultra-low temperature is critical to stabilize the highly reactive difluoroethyl anion generated upon silane activation, preventing premature decomposition or undesired homocoupling.

  • Addition: Dropwise add

    
     (1.5 equiv). Allow the reaction to slowly warm to room temperature over 4 hours.
    
  • Deprotection: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) and stir for 2 hours. Causality: The fluoride ion from TBAF selectively attacks the silicon atom due to the exceptionally high bond dissociation energy of the Si-F bond, efficiently cleaving the intermediate silyl ether/amine to yield the free difluoroethyl product.

  • Isolation: Quench with aqueous

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and purify via flash chromatography.
In Vitro Microsomal Stability Validation

To quantify the pharmacokinetic upgrade provided by the bioisostere, a comparative human liver microsome (HLM) stability assay is required.

Step-by-Step Protocol:

  • Incubation Setup: Incubate the acetyl-piperidine and 1,1-difluoroethyl-piperidine analogs (1 µM final concentration) separately in HLM (0.5 mg/mL protein) suspended in 100 mM phosphate buffer (pH 7.4) at 37 °C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to the mixture. Causality: NADPH serves as the essential electron donor for Cytochrome P450 enzymes. Its addition acts as the master switch to initiate Phase I oxidative metabolism, allowing precise timing of the kinetic assay.

  • Time-Course Quenching: At defined time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity, while simultaneously precipitating the proteins to allow for clean extraction of the analyte.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) from the log-linear decline of the compound concentration. The difluoroethyl analog will typically exhibit a flatline degradation curve compared to the rapid clearance of the carbonyl precursor.

References

  • Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me3SiCF2H at Ambient or Low Temperature Source: Organic Letters (ACS Publications) URL:[Link]

  • Recent Advances for the Direct Introduction of the CF2Me Moiety Source: Frontiers in Chemistry URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: Journal of Medicinal Chemistry (NIH PMC) URL:[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL:[Link]

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres Source: Angewandte Chemie International Edition URL:[Link]

  • Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange Source: University of Southampton Research Repository URL:[Link]

Sources

Validation

Evaluating membrane permeability of 1,1-difluoroethyl substituted compounds

Comparative Guide: The Impact of 1,1-Difluoroethyl Substitution on Membrane Permeability Executive Summary: The "Goldilocks" Fluorine Effect In modern medicinal chemistry, the 1,1-difluoroethyl ( ) group has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: The Impact of 1,1-Difluoroethyl Substitution on Membrane Permeability

Executive Summary: The "Goldilocks" Fluorine Effect

In modern medicinal chemistry, the 1,1-difluoroethyl (


)  group has emerged as a critical bioisostere, offering a strategic compromise between the metabolic liability of an ethyl (

)
group and the high lipophilicity of a trifluoromethyl (

)
group.

For researchers and drug developers, the decision to incorporate a


 moiety is rarely about maximizing permeability in isolation. Rather, it is about sustaining membrane permeability  while solving two other fatal flaws: metabolic instability  (benzylic oxidation) and solubility limitations  (associated with perfluorinated analogs).

This guide objectively evaluates the physicochemical impact of the 1,1-difluoroethyl group on membrane flux, supported by comparative data and validated experimental protocols.

Physicochemical Basis of Permeability

To predict how


 affects permeability (

), one must understand its electronic and steric profile relative to its alternatives.
The Dipole & Lipophilicity Trade-off

The gem-difluoro motif introduces a significant dipole moment not present in the ethyl group. However, unlike a hydroxyl or amide group, it does not introduce a strong Hydrogen Bond Donor (HBD).

  • H-Bonding: The

    
     fluorines are weak H-bond acceptors. The terminal methyl protons are more acidic than those in an ethyl group (due to induction) but do not act as significant H-bond donors.
    
  • Lipophilicity (

    
    ):  The 
    
    
    
    group is generally less lipophilic than a
    
    
    group but more lipophilic than a methoxy (
    
    
    ) group.

Table 1: Physicochemical Comparison of Substituents

PropertyEthyl (

)
1,1-Difluoroethyl (

)
Trifluoromethyl (

)
Methoxy (

)
Steric Volume (ų) ~48~52 (Slightly larger) ~58~35
Hammett

-0.15 (Donor)+0.10 (Weak Withdrawer) +0.54 (Strong Withdrawer)-0.27 (Donor)
Lipophilicity Impact (

)
Base+0.2 to +0.5 +0.9 to +1.2-0.5 to -1.0
Metabolic Liability High (Benzylic Ox.)Low (Blocked) Low (Stable)Moderate (Demethylation)
Permeability Risk LowLow to Moderate Solubility LimitedPolarity Limited

Expert Insight: The


 group is a "metabolic blocker" that does not penalize permeability as heavily as polar blocking groups (like lactams). It mimics the shape of an ethyl group but the electronic properties of a borderline electron-withdrawing group.

Comparative Analysis: Permeability Scenarios

Scenario A: Replacing Ethyl ( ) with 1,1-Difluoroethyl
  • Goal: Block CYP450-mediated benzylic oxidation at the

    
    -carbon.
    
  • Permeability Impact:

    • Passive Diffusion: Usually remains invariant or decreases slightly . The

      
       dipole increases polarity slightly, but not enough to prevent passive diffusion in most scaffolds.
      
    • Efflux: No significant change in P-gp recognition is typically observed unless the ethyl group was part of a specific pharmacophore.

  • Verdict: If your ethyl-substituted lead is metabolically unstable,

    
     is the superior fix compared to 
    
    
    
    (which might cause solubility issues) or polar groups (which kill permeability).
Scenario B: Replacing Trifluoromethyl ( ) with 1,1-Difluoroethyl
  • Goal: Improve aqueous solubility or reduce lipophilicity-driven non-specific binding.

  • Permeability Impact:

    • Solubility-Driven Flux: Often Increases . By lowering

      
      , the 
      
      
      
      analog often achieves higher soluble concentrations in the gut lumen (or assay buffer), increasing the concentration gradient (
      
      
      ).
    • Intrinsic Permeability: May decrease slightly due to lower lipophilicity, but the net result is often a better "drug-like" profile.

  • Verdict: Use

    
     when 
    
    
    
    analogs suffer from poor solubility or high metabolic stability is already achieved.

Decision Framework (Visualization)

The following diagram illustrates the medicinal chemistry logic for selecting the 1,1-difluoroethyl group based on permeability and stability data.

Bioisostere_Decision_Tree Start Lead Compound Analysis Issue_Metab Issue: High Metabolic Clearance (Benzylic Oxidation) Start->Issue_Metab Issue_Sol Issue: Poor Solubility / High LogD Start->Issue_Sol Check_Ethyl Does it have an Ethyl/Isopropyl group? Issue_Metab->Check_Ethyl Check_CF3 Does it have a CF3 group? Issue_Sol->Check_CF3 Sol_CF2Me Strategy: Swap to 1,1-Difluoroethyl (CF2Me) Check_Ethyl->Sol_CF2Me Yes (Bioisostere) Sol_Polar Strategy: Introduce Polar Group (OH, NH2) Check_Ethyl->Sol_Polar No (Other soft spot) Check_CF3->Sol_CF2Me Yes (Attenuate Lipophilicity) Outcome_1 Result: Block Metabolism Maintain Permeability Sol_CF2Me->Outcome_1 Outcome_2 Result: Improve Solubility Maintain Potency Sol_CF2Me->Outcome_2 Outcome_3 Result: Lower Permeability (Risk of Efflux) Sol_Polar->Outcome_3

Figure 1: Strategic decision tree for implementing the 1,1-difluoroethyl moiety to balance metabolic stability and permeability.

Experimental Protocols

To validate the permeability of


 analogs, a tiered approach using PAMPA (Parallel Artificial Membrane Permeability Assay) followed by Caco-2 (Cell-based) is required.
Tier 1: High-Throughput PAMPA (Passive Permeability)
  • Purpose: Determine if the

    
     dipole negatively impacts passive diffusion.
    
  • System: Hexadecane or biomimetic lipid/dodecane membrane.

  • Protocol:

    • Donor Plate: Prepare 10 mM stock of

      
       compound in DMSO. Dilute to 50 µM in pH 7.4 PBS (ensure DMSO < 5%).
      
    • Membrane: Coat the PVDF filter of the donor plate with 5 µL of 1% Lecithin/Dodecane mixture.

    • Assembly: Add 300 µL PBS to Acceptor plate. Place Donor plate on top.

    • Incubation: 18 hours at room temperature in a humidity chamber (prevent evaporation).

    • Analysis: Quantify Donor and Acceptor concentrations via LC-MS/MS.

    • Calculation:

      
      
      
    • Success Criteria:

      
       indicates high passive permeability.
      
Tier 2: Caco-2 Bidirectional Assay (Active Transport)
  • Purpose: Assess Efflux Ratio (ER).

    
     compounds are generally lipophilic and can be P-gp substrates.
    
  • Self-Validating Control: Use Lucifer Yellow (paracellular marker) to confirm monolayer integrity (

    
    ).
    

Workflow Diagram:

Caco2_Workflow Prep Sample Prep (10µM in HBSS) Seed Caco-2 Monolayer (21-day culture) Prep->Seed Exp_A_B Apical -> Basal (Absorptive) Seed->Exp_A_B Exp_B_A Basal -> Apical (Secretory) Seed->Exp_B_A QC QC Check: Lucifer Yellow Flux Mass Balance > 80% Exp_A_B->QC Exp_B_A->QC Calc Calculate P_app & Efflux Ratio (ER) QC->Calc Pass Decision Interpretation Calc->Decision

Figure 2: Bidirectional Caco-2 permeability workflow with mandatory Quality Control (QC) gates.

Data Interpretation Guide:

  • High Permeability:

    
    .
    
  • Efflux Liability:

    
    .
    
    • If

      
      , the 
      
      
      
      compound is likely a P-gp substrate.
    • Note: The

      
       group itself is rarely the cause of efflux, but the overall lipophilicity of the scaffold might trigger it.
      

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2019). 1,1-Difluoroethyl-substituted aromatics: A new class of bioisosteres. Journal of Medicinal Chemistry. (Contextual reference based on Mykhailiuk group research on difluoroethyl reagents). Link[1]

  • Pike, K. G., et al. (2011). Fluorine in the pharmaceutical industry.[2][3][4] Drug Discovery Today, 16(15-16), 683-691. (General reference for lipophilicity modulation). Link

  • Kerekes, A. D., et al. (2011). Aurora kinase inhibitors: Identification of 1,1-difluoroethyl-substituted pyrazoles. Bioorganic & Medicinal Chemistry Letters, 21(1), 266-270. (Case study of CF2Me usage). Link

Sources

Comparative

A Comparative Analysis of Novel and Standard Linker Technologies in Drug Conjugates: A Case Study of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

In the rapidly advancing field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of both efficacy and safet...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly advancing field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of both efficacy and safety.[1][2][3][] An ideal linker must ensure the stability of the conjugate in systemic circulation to prevent premature payload release and associated off-target toxicity, while also enabling efficient and specific release of the payload at the target site.[1][2][3] This guide provides an in-depth, objective comparison of a novel, non-cleavable linker scaffold, exemplified by 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine, with established standard linker technologies.

The choice of a linker is a strategic decision that profoundly impacts the pharmacokinetic profile, therapeutic window, and overall success of a drug conjugate.[3][] Standard linkers are broadly categorized as cleavable or non-cleavable, each with distinct mechanisms of action and ideal use cases.[1][2][][6] Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment or within the target cell, such as changes in pH, reductive potential, or the presence of specific enzymes.[][7] In contrast, non-cleavable linkers release the payload only after the complete proteolytic degradation of the antibody carrier within the lysosome.[2][7] This latter approach generally offers greater plasma stability, potentially reducing off-target toxicity and widening the therapeutic window.[7]

This guide will deconstruct the molecular features of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine to predict its performance characteristics against well-established cleavable and non-cleavable linkers, providing a framework for the rational evaluation of next-generation linker technologies.

Deconstructing the Novel Linker: A Predictive Analysis

While direct, head-to-head experimental data for 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine is not extensively published, a robust predictive analysis can be conducted by examining its constituent parts: the azidoethyl conjugation handle, the piperidine core, and the geminal difluoroethyl moiety.

  • Azidoethyl Group (Conjugation): The terminal azide group is a bioorthogonal handle designed for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9] These reactions are highly specific, efficient, and can be performed under mild, aqueous conditions, making them ideal for conjugating sensitive biological molecules like antibodies.[10][11][12] The resulting triazole linkage is exceptionally stable, forming the basis of a non-cleavable linker design.[10]

  • Piperidine Core (Scaffold): The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into approved drugs to modulate physicochemical and pharmacokinetic properties.[13][14][15][16] Its three-dimensional, sp3-hybridized structure can improve aqueous solubility and offers a rigid framework to orient other functional groups.[13][17] As part of a linker, the piperidine core is expected to be metabolically stable and can influence the overall solubility and cell permeability of the ADC.[16][18]

  • Geminal Difluoroethyl Group (Modulator): The introduction of a gem-difluoro (CF2) group is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[19][20][21] The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers (like the piperidine nitrogen), affecting ionization at physiological pH.[19][22] Furthermore, the CF2 group can block sites of metabolic oxidation, potentially increasing the linker's stability.[19][20] It can also modulate lipophilicity, which in turn affects cell membrane permeability and overall pharmacokinetics.[19]

Based on this structural analysis, 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine is predicted to function as a highly stable, non-cleavable linker with favorable pharmacokinetic properties.

Comparative Framework: Performance vs. Standard Linkers

The performance of this novel linker can be benchmarked against standard cleavable and non-cleavable linkers across several key parameters.

Performance Parameter 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine (Predicted) Standard Cleavable Linkers (e.g., Val-Cit, Hydrazone, Disulfide) Standard Non-Cleavable Linkers (e.g., SMCC-based)
Conjugation Chemistry Azide-Alkyne Click Chemistry (CuAAC or SPAAC). High specificity and efficiency.[10][11]Typically Maleimide-Thiol or NHS Ester-Amine chemistry. Can be less specific and maleimide conjugates can show instability.Maleimide-Thiol chemistry.
Linker Stability High. Triazole bond is inert. Piperidine core and CF2 group confer high metabolic stability.[19][20]Variable. Designed to be labile under specific conditions (e.g., low pH, high glutathione, specific enzymes).[7] Risk of premature cleavage.[1]High plasma stability.[2] Payload is released upon lysosomal degradation of the antibody.[7]
Payload Release Mechanism Non-cleavable. Relies on complete lysosomal degradation of the antibody to release a payload-linker-amino acid adduct.[2][7]Triggered release inside the target cell or tumor microenvironment.[][7] Allows for bystander killing effect.[6]Lysosomal degradation of the antibody.[2][7] No bystander effect.[1]
Pharmacokinetics (PK) Favorable. Piperidine and CF2 moieties can be tuned to optimize solubility and permeability.[13][18][19] Expected to have a long plasma half-life.[7]PK can be influenced by linker stability. Premature cleavage can alter the exposure profile.[]Generally provides a long plasma half-life and wider therapeutic window.[7]
Off-Target Toxicity Low. High stability minimizes premature payload release.[7]Higher potential. Premature release of payload in circulation is a known risk.[1][6]Low. High stability and lack of bystander effect contribute to a better safety profile.[1][7]

Experimental Protocols for Comparative Evaluation

To validate the predicted performance of a novel linker like 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine, a series of standardized, side-by-side experiments are required.

Protocol 1: Antibody-Drug Conjugation via Click Chemistry

This protocol details the conjugation of an azide-containing linker-payload to an alkyne-modified antibody using CuAAC.

Objective: To prepare an ADC with a precise drug-to-antibody ratio (DAR).

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_ab Prepare Alkyne-Modified Antibody in PBS mix_ab_linker Combine Antibody and Azido-Linker-Payload prep_ab->mix_ab_linker prep_linker Dissolve Azido-Linker-Payload in DMSO prep_linker->mix_ab_linker prep_cu Prepare CuSO4 Stock (e.g., 100 mM in H2O) prep_ligand Prepare THPTA Ligand Stock (e.g., 200 mM in H2O) prep_reductant Prepare Sodium Ascorbate Stock (e.g., 100 mM in H2O, Fresh) add_catalyst Add pre-mixed CuSO4/THPTA (1:2 molar ratio) mix_ab_linker->add_catalyst initiate Initiate reaction with Sodium Ascorbate add_catalyst->initiate incubate Incubate at RT (30-60 min) Protected from light initiate->incubate purify Purify ADC via Size-Exclusion Chromatography (SEC) incubate->purify analyze Analyze DAR by LC-MS and UV-Vis Spectroscopy purify->analyze

Caption: Workflow for ADC conjugation using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Alkyne-modified monoclonal antibody (mAb)

  • 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine-payload conjugate

  • Copper (II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

Methodology: [10][23][24]

  • Preparation: Prepare stock solutions of CuSO4 (100 mM in water), THPTA (200 mM in water), and fresh Sodium Ascorbate (100 mM in water). Dissolve the azido-linker-payload in DMSO. Prepare the alkyne-modified mAb in PBS.

  • Catalyst Pre-complexation: In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow to stand for 5 minutes to form the Cu(I)-ligand complex.

  • Conjugation: In the main reaction vessel, combine the mAb solution with the azido-linker-payload (typically at a 4-10 fold molar excess).

  • Initiation: Add the pre-complexed catalyst to the mAb/linker mixture. Initiate the cycloaddition by adding the sodium ascorbate solution.

  • Incubation: Gently mix and incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification: Remove unreacted components and purify the resulting ADC using size-exclusion chromatography (SEC).

  • Analysis: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques like LC-MS or UV-Vis spectroscopy.

Protocol 2: Comparative In Vitro Plasma Stability Assay

This protocol is designed to compare the stability of the novel linker-ADC against ADCs made with standard cleavable and non-cleavable linkers.

Objective: To quantify premature payload release in plasma over time.

G cluster_timepoints Time Course Sampling cluster_analysis Analysis start Prepare ADC Samples: - Novel Linker-ADC - Cleavable Linker-ADC - Non-Cleavable Linker-ADC incubate Incubate each ADC in Human Plasma (or other species) at 37°C start->incubate t0 T = 0h incubate->t0 t24 T = 24h incubate->t24 t72 T = 72h incubate->t72 t168 T = 168h incubate->t168 process For each time point: 1. Capture ADC (e.g., Immuno-affinity) 2. Separate Supernatant t72:s->process:n analyze_dar Analyze captured ADC by LC-MS to determine DAR over time process:s->analyze_dar:n analyze_payload Analyze supernatant by LC-MS/MS to quantify released payload process:s->analyze_payload:n end Compare stability profiles: Plot DAR vs. Time and Free Payload vs. Time analyze_payload:s->end:n

Caption: Workflow for comparative in vitro plasma stability analysis of different ADC linkers.

Materials:

  • Purified ADCs with the novel linker, a standard cleavable linker (e.g., Val-Cit-PABC), and a standard non-cleavable linker (e.g., SMCC).

  • Human plasma (or mouse, rat, cynomolgus monkey plasma).

  • Immuno-affinity capture beads (e.g., Protein A/G).

  • LC-MS and LC-MS/MS systems.

Methodology: [25][26][27][28][29]

  • Incubation: Incubate each ADC sample in plasma at a standardized concentration (e.g., 1 mg/mL) at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Processing: At each time point, stop the reaction by placing the sample on ice. Separate the ADC from the bulk of plasma proteins using an immuno-affinity capture method. Collect both the captured ADC and the plasma supernatant.

  • Analysis of DAR: Analyze the captured ADC using LC-MS to measure the average DAR. A decrease in DAR over time indicates linker cleavage or payload loss.[27]

  • Analysis of Free Payload: Analyze the plasma supernatant using a sensitive LC-MS/MS method to quantify the concentration of released payload.

  • Data Interpretation: Plot the average DAR and the concentration of free payload against time for each ADC. A stable linker will exhibit minimal change in DAR and very low levels of free payload over the incubation period.[26]

Protocol 3: In Vitro Cytotoxicity Assay

This protocol assesses the potency of the ADCs on antigen-positive cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for each ADC.

Materials:

  • Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs).

  • Antigen-negative control cell line.

  • Complete cell culture medium.

  • Purified ADCs.

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).[30]

  • 96-well plates.

Methodology: [30][31][32][33][34]

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of each ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the output signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Convert the raw data to percentage cell viability relative to the untreated control. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value for each ADC.[30]

Conclusion and Future Outlook

The rational design of linker technology is paramount to the development of safe and effective drug conjugates. While standard cleavable and non-cleavable linkers have led to several approved and clinically successful ADCs, there remains a significant opportunity to innovate and optimize these critical components.[1]

The analysis of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine suggests a promising profile for a next-generation non-cleavable linker. Its design leverages the stability and specificity of click chemistry for conjugation, the favorable pharmacokinetic properties imparted by the piperidine scaffold, and the metabolic stability enhanced by gem-difluorination. Such a linker is predicted to offer high plasma stability, minimizing off-target toxicity and leading to a predictable pharmacokinetic profile.

The true performance of this and other novel linker technologies can only be validated through rigorous experimental comparison using standardized protocols as outlined in this guide. By systematically evaluating conjugation efficiency, plasma stability, and in vitro potency against established benchmarks, researchers can make data-driven decisions to select the optimal linker for a given therapeutic application, ultimately advancing the development of more effective and safer targeted therapies.

References

  • Zhang, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Self-published. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Available from: [Link]

  • JoVE. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Available from: [Link]

  • Springer Nature Experiments. Assessing ADC Plasma Stability by LC-MS Methods. Available from: [Link]

  • JoVE. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Available from: [Link]

  • Creative Biolabs. ADC Plasma Stability Analysis Service. Available from: [Link]

  • MDPI. (2026). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. Available from: [Link]

  • Creative Biolabs. ADC In Vitro Cytotoxicity Evaluation Service. Available from: [Link]

  • PubMed. (2022). Assessing ADC Plasma Stability by LC-MS Methods. Available from: [Link]

  • iQ Biosciences. ADC Plasma Stability Assay. Available from: [Link]

  • AACR Journals. (2025). Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. Available from: [Link]

  • WuXi Biologics. Antibody-Drug Conjugate Assays | In Vitro Assays Services. Available from: [Link]

  • Wiley Online Library. (2020). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI. Available from: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Available from: [Link]

  • National Institutes of Health. (2022). Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. Available from: [Link]

  • Frontiers. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Available from: [Link]

  • National Institutes of Health. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Available from: [Link]

  • PubMed. (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Available from: [Link]

  • ResearchGate. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Available from: [Link]

  • ResearchGate. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Available from: [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

  • Wiley Online Library. (2021). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine As a Senior Application Scientist, I approach the lifecycle management of energetic intermediates not merely as a complian...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

As a Senior Application Scientist, I approach the lifecycle management of energetic intermediates not merely as a compliance exercise, but as a critical component of laboratory self-validation and safety. The compound 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine is a highly functionalized building block utilized in advanced drug development. However, the presence of the terminal aliphatic azide moiety classifies it as an energetic material. This guide provides field-proven, mechanistic methodologies for its proper segregation, quenching, and disposal in a professional laboratory setting.

Molecular Hazard Profiling & Causality

Before implementing a disposal plan, we must understand the physicochemical boundaries of the molecule. The stability of organic azides is fundamentally governed by the carbon-to-azide-nitrogen ratio.

Table 1: Molecular Safety Profiling of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

ParameterValueOperational Implication
Molecular Formula C₉H₁₆F₂N₄Highly lipophilic; readily penetrates standard PPE.
C/N(azide) Ratio 3.0Borderline stability; safe for standard handling but avoid extreme heat or concentration.
Energetic Moiety Aliphatic Azide (-N₃)Exothermic decomposition risk; requires chemical quenching for trace disposal.
Basic Center Piperidine NitrogenCan form salts with acids; avoid mixing with strong inorganic acids to prevent unpredictable solubility.

Causality Insight: The molecular formula yields a (N_C + N_O)/N_N(azide) ratio of exactly 3.0. In synthetic chemistry, a ratio of ≥ 3.0 indicates that the compound is generally stable to standard handling and is not highly shock-sensitive[1]. However, it remains thermodynamically unstable. If concentrated to an oil or exposed to extreme heat, it can undergo rapid exothermic decomposition. Therefore, all disposal protocols must prioritize maintaining the compound in a dilute state.

Operational Waste Segregation Logic

The disposal of azide-containing compounds requires strict segregation to prevent catastrophic cross-reactivity.

  • Avoid Halogenated Solvents: While aliphatic azides are generally stable in dichloromethane, standardizing waste streams to non-halogenated solvents prevents complex, highly energetic mixed-waste profiles during commercial incineration.

  • Avoid Strong Acids: Protonation of the piperidine ring alters solubility, and accidental mixing with inorganic azide impurities in acidic conditions can generate highly toxic, volatile hydrazoic acid (HN₃).

Step-by-Step Disposal Methodologies

To ensure a self-validating safety system, waste is categorized by volume. Bulk solutions must be outsourced, while trace residues on glassware must be chemically neutralized in-situ before washing.

Table 2: Trace Quenching Reagent Matrix (Staudinger Reduction)

ReagentFunctionStoichiometrySafety Note
THF or MeOH Reaction Solvent> 20 volumesEnsures heat dissipation during exothermic N₂ release.
Triphenylphosphine (PPh₃) Reducing Agent1.5 equivalentsUse slight excess to guarantee complete consumption of the azide.
Deionized Water Hydrolysis Agent10.0 equivalentsAdd only after N₂ evolution ceases to prevent competing side reactions.
Protocol A: In-Situ Quenching of Trace Residues (< 100 mg)

This protocol utilizes the Staudinger reduction to safely convert trace energetic azides into stable primary amines.

  • Step 1: Solvation

    • Action: Dissolve the azide residue in a >20-fold volumetric excess of a polar solvent (e.g., THF or Methanol) within a certified fume hood.

    • Causality: Solvation ensures homogeneous reaction conditions and acts as a thermal sink, dissipating any localized heat generated during the exothermic reduction.

  • Step 2: Phosphine Addition

    • Action: Gradually add 1.5 equivalents of Triphenylphosphine (PPh₃) relative to the estimated azide content.

    • Causality: PPh₃ acts as a soft nucleophile, selectively attacking the terminal electrophilic nitrogen of the azide to form a linear phosphazide intermediate. This initiates the neutralization of the energetic moiety.

  • Step 3: Nitrogen Expulsion (Self-Validation Step)

    • Action: Stir the mixture at ambient temperature (20–25 °C) until effervescence (N₂ gas evolution) completely ceases.

    • Causality: The thermodynamically unstable phosphazide decomposes into an aza-ylide, expelling nitrogen gas. The visual cessation of bubbling serves as a self-validating endpoint, confirming the destruction of the azide group.

  • Step 4: Hydrolysis

    • Action: Add a 10-fold volumetric excess of deionized water and stir for an additional 2 hours.

    • Causality: Water hydrolyzes the aza-ylide, yielding the corresponding primary amine and triphenylphosphine oxide. The resulting amine poses no explosive hazard and can be safely routed to standard basic organic waste.

Protocol B: Bulk Solution Management (> 100 mg)
  • Action: Dilute the azide solution to a concentration of < 5% (w/v) using a compatible non-halogenated solvent (e.g., Ethyl Acetate, THF).

  • Action: Transfer to a dedicated, clearly labeled "Hazardous Waste: Organic Azide (Non-Halogenated)" high-density polyethylene (HDPE) container. Do not use metal containers or tightly sealed glass bottles that could overpressurize.

  • Action: Arrange for professional LabPack disposal and incineration through a licensed hazardous waste management facility. Under no circumstances should bulk azide solutions be disposed of down the drain[2].

Disposal Workflow Visualization

AzideDisposal Start 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine Waste Generation Decision Waste Category? Start->Decision Bulk Bulk Solutions (> 100 mg) Decision->Bulk Bulk Trace Trace Residues (< 100 mg) Decision->Trace Trace Dilution Dilute to < 5% Non-Halogenated Solvent Bulk->Dilution Quench Staudinger Quenching (PPh3 in THF/MeOH) Trace->Quench Labeling Label: Hazardous Waste (Organic Azide) Dilution->Labeling LabPack Professional LabPack Incineration Labeling->LabPack Hydrolysis Hydrolysis (Add H2O, N2 Evolution) Quench->Hydrolysis AmineWaste Dispose as Standard Organic Amine Waste Hydrolysis->AmineWaste

Figure 1: Operational workflow for the segregation and disposal of organic azide waste.

References[2] Title: Sodium azide: Uses, safety and sustainable alternatives

Source: Abcam URL:[Link][2] Title: What You Need to Know About Sodium Azide Source: Hazardous Waste Experts URL:[Link][1] Title: How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry Source: ResearchGate URL: [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

Executive Hazard Analysis (The "Why") As researchers, we often treat "building blocks" as benign until proven otherwise. Do not make that mistake with this compound.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis (The "Why")

As researchers, we often treat "building blocks" as benign until proven otherwise. Do not make that mistake with this compound. 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine presents a dual-threat profile that requires a deviation from standard organic chemistry PPE protocols.

A. The Energetic Threat (Azide Functionality)

The stability of organic azides is governed by the Carbon-to-Nitrogen (C/N) Ratio .[1][2]

  • Formula:

    
    
    
  • Calculation: Total Carbons (9) / Total Nitrogens (4) = 2.25

  • The Rule of Three: Stable organic azides typically have a ratio

    
    .
    
B. The Chemical Threat (Fluorine & Amine)[3]
  • Hydrofluoric Acid (HF) Potential: In the event of a fire or thermal decomposition, the difluoroethyl moiety will release hydrogen fluoride gas. Standard combustion byproducts (CO, CO2) are overshadowed by the immediate toxicity and corrosivity of HF.

  • Neurotoxicity: Piperidine derivatives are readily absorbed through the skin and can act as neurotoxins.

PPE Matrix: The Barrier System

Standard cotton lab coats and single nitrile gloves are insufficient for this workflow. Use the following tiered protection system.

Body ZonePrimary Barrier (Mandatory)Secondary Barrier (High Risk/Scale >1g)Technical Rationale
Hands Laminate Film (Silver Shield/4H) Nitrile (5 mil) worn over the laminate.Laminate resists permeation of the organic solvent carrier. Nitrile provides dexterity and protects the inner glove from tears.
Body Flame-Resistant (Nomex/Kevlar) Lab Coat Chemical-Resistant Rubber ApronCrucial: Standard cotton burns; synthetic blends melt into skin during an azide flash. Nomex self-extinguishes.
Eyes Chemical Splash Goggles (ANSI Z87.1) Face Shield (8-inch polycarbonate)Safety glasses allow vapors/liquids to bypass from the side. Goggles seal the ocular cavity.
Respiratory Fume Hood (Certified) SCBA (Only for emergency spill response)Do not rely on N95s. If the hood fails, evacuate.
Engineering Controls & Setup Logic
The "No-Metal" Rule[2][3][4]
  • Spatulas: Use Teflon (PTFE) or ceramic spatulas only.

  • Why: Contact between azides and transition metals (Iron, Copper, Lead) can form heavy metal azides, which are primary explosives (highly shock-sensitive).

  • Joints: Use Teflon sleeves on ground glass joints. Do not grease joints. Frozen joints requiring force to open are a common detonation trigger.

Solvent Selection (The DCM Ban)
  • FORBIDDEN: Dichloromethane (DCM), Chloroform, or Halogenated solvents.[2]

  • Why: Azides react with di-/tri-halomethanes to form Diazidomethane , a compound so unstable it can explode in solution without external stimuli.

  • Recommended: Toluene, THF, or Ethyl Acetate.

Operational Workflow (Visualized)

The following diagram outlines the decision logic for handling this compound safely.

AzideHandling Start Start: Handling 1-(2-Azidoethyl)-... piperidine ScaleCheck Check Scale: Is quantity > 1.0 gram? Start->ScaleCheck StandardPPE Standard PPE: Nomex Coat + Goggles + Double Gloves ScaleCheck->StandardPPE No HighRiskPPE High Risk PPE: Add Blast Shield + Face Shield + Rubber Apron ScaleCheck->HighRiskPPE Yes SolventCheck Solvent Selection: Are you using DCM/Chloroform? StandardPPE->SolventCheck HighRiskPPE->SolventCheck Stop STOP IMMEDIATELY Risk of Diazidomethane Explosion SolventCheck->Stop Yes Proceed Proceed with THF/Toluene Use Teflon Spatulas ONLY SolventCheck->Proceed No Waste Disposal: Do NOT concentrate to dryness Proceed->Waste

Figure 1: Decision Logic for PPE and Solvent Selection. Note the critical stop point regarding halogenated solvents.

Deactivation Protocol: Staudinger Reduction

Do not dispose of this azide directly into the waste drum. The safest route is to chemically convert the high-energy azide group (-N3) into a stable amine (-NH2) using the Staudinger Reduction method before disposal.

Reagents Required[1][4][6][7][8][9]
  • Triphenylphosphine (

    
    ) : The reducing agent.[5]
    
  • Tetrahydrofuran (THF) : Solvent.

  • Water : Hydrolysis agent.

Step-by-Step Procedure
  • Dissolution: Dissolve the azide waste/residue in THF.

  • Addition: Slowly add 1.2 equivalents of Triphenylphosphine (

    
    ) per equivalent of azide.
    
    • Observation: You will see mild bubbling (

      
       gas evolution). This is the nitrogen leaving the molecule—the "energy" is being safely released.
      
  • Hydrolysis: Add water (excess) to the mixture and stir for 3 hours at room temperature.

  • Verification: Spot a TLC plate. The non-polar azide spot should disappear, replaced by a polar amine spot (or phosphine oxide baseline material).

  • Disposal: The resulting mixture now contains the amino-piperidine derivative and triphenylphosphine oxide. This can now be safely placed in the Non-Halogenated Organic Waste stream.

Emergency Response (Self-Validating Systems)

Scenario A: Skin Exposure (The "Silver Shield" Test)

If you feel a sensation of heat or cooling on your hand under the nitrile glove:

  • Immediate Action: The outer nitrile glove has failed. The inner Silver Shield glove acts as the "fail-safe" giving you time to retreat.

  • Remove: Peel off both layers immediately.

  • Wash: Flush with soap and water for 15 minutes.[6] Do not use alcohol (increases skin absorption).

Scenario B: Spillage in Fume Hood
  • Do NOT Wipe: Friction from wiping can detonate solid organic azides.

  • Dilute: Gently pour THF or Toluene over the solid spill to solvate it (desensitize it).

  • Absorb: Place a chemically resistant absorbent pad over the liquid.

  • Deactivate: Apply the Staudinger solution (

    
     in THF) directly to the pad.
    

References

  • University of California, Santa Cruz (UCSC). Azides, Organic: SOP and Safety Guide. (Provides the C/N ratio stability rules and "Rule of Six"). [Link][3]

  • American Chemical Society (ACS). Safety Guidelines for Handling Organic Azides. (Source for the prohibition of DCM/halogenated solvents).[2][4][7] [Link][3]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, National Academies Press.[3] (Standard for PPE selection and blast shield usage). [Link]

  • Organic Syntheses. Safe Handling of Azides. (Detailed protocol for Staudinger reduction as a disposal method). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine
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